molecular formula C10H15N3 B1593001 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine CAS No. 332884-13-6

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine

Cat. No.: B1593001
CAS No.: 332884-13-6
M. Wt: 177.25 g/mol
InChI Key: DWOAHJYIJRYPTG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15N3/c11-6-5-9-4-3-8-2-1-7-12-10(8)13-9/h3-4H,1-2,5-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOAHJYIJRYPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627551
Record name 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethan-1-amine
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Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

332884-13-6
Record name 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)ethan-1-amine
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Record name 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth exposition on the multi-step synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine, a key scaffold in medicinal chemistry and drug development. The narrative is structured to deliver not only procedural accuracy but also a deep understanding of the underlying chemical principles and strategic considerations behind each synthetic step. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a robust framework for the laboratory-scale preparation of this important molecule. The synthesis commences with the well-established Friedländer annulation to construct the core 1,8-naphthyridine ring system, followed by strategic functionalization at the C2-position to introduce the ethylamine side chain, and culminates in the selective catalytic hydrogenation of the pyridine ring. Each protocol is presented with detailed, step-by-step instructions, supported by mechanistic insights and characterization data.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif renowned for its wide spectrum of biological activities.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for interacting with various biological targets. Derivatives of 1,8-naphthyridine have demonstrated antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others.[2][3] The specific target of this guide, this compound, incorporates a flexible ethylamine side chain onto a conformationally restricted tetrahydro-naphthyridine backbone. This combination of features is of significant interest in the design of novel therapeutic agents, particularly those targeting the central nervous system.

This guide will delineate a rational and reproducible synthetic pathway to this valuable compound, emphasizing not just the "how" but also the "why" behind the chosen methodologies.

Overall Synthetic Strategy

The synthesis of this compound is approached as a four-stage process. The logical flow is designed for efficiency and control over the chemical transformations, starting from readily available precursors.

Synthetic_Pathway A 2-Aminonicotinaldehyde + Acetone B 2-Methyl-1,8-naphthyridine A->B Step 1: Friedländer Annulation C 2-Formyl-1,8-naphthyridine B->C Step 2a: Oxidation D 2-(2-Nitrovinyl)-1,8-naphthyridine C->D Step 2b: Henry Reaction E 2-(2-Aminoethyl)-1,8-naphthyridine D->E Step 3: Reduction of Nitro Group F This compound E->F Step 4: Selective Hydrogenation

Caption: Overall synthetic workflow for this compound.

Part 1: Construction of the 1,8-Naphthyridine Core

The foundational step in this synthesis is the creation of the bicyclic 1,8-naphthyridine ring system. For this, the Friedländer annulation offers a reliable and high-yielding approach.[4] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Step 1: Synthesis of 2-Methyl-1,8-naphthyridine

The synthesis commences with the reaction of 2-aminonicotinaldehyde with acetone. This acid- or base-catalyzed reaction proceeds via an initial aldol-type condensation, followed by cyclization and dehydration to afford the aromatic 1,8-naphthyridine ring.

Experimental Protocol:

Reagent/SolventMolar Equiv.MW ( g/mol )Amount
2-Aminonicotinaldehyde1.0122.1210.0 g
Acetone5.058.0823.8 mL
Potassium Hydroxide0.256.110.92 g
Ethanol-46.07100 mL

Procedure:

  • To a stirred solution of 2-aminonicotinaldehyde (10.0 g, 81.9 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask, add acetone (23.8 mL, 409.5 mmol).

  • Add potassium hydroxide (0.92 g, 16.4 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (100 mL) and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:4) to yield 2-methyl-1,8-naphthyridine as a solid.

Expected Yield: 85-95%

Characterization (Predicted):

  • 1H NMR (CDCl3, 400 MHz): δ 9.0 (dd, J=4.2, 1.9 Hz, 1H), 8.2 (dd, J=8.1, 1.9 Hz, 1H), 7.5 (d, J=8.5 Hz, 1H), 7.4 (dd, J=8.1, 4.2 Hz, 1H), 7.3 (d, J=8.5 Hz, 1H), 2.8 (s, 3H).

  • MS (ESI): m/z 145.08 [M+H]+.

Part 2: Elaboration of the C2-Side Chain

With the 1,8-naphthyridine core in hand, the next phase involves the installation of a two-carbon nitrogen-containing side chain at the C2 position. This is achieved through a two-step sequence involving oxidation of the methyl group followed by a Henry reaction.

Step 2a: Oxidation of 2-Methyl-1,8-naphthyridine to 2-Formyl-1,8-naphthyridine

The methyl group at the C2 position is selectively oxidized to an aldehyde. Selenium dioxide is an effective reagent for this transformation of activated methyl groups on heterocyclic systems.

Experimental Protocol:

Reagent/SolventMolar Equiv.MW ( g/mol )Amount
2-Methyl-1,8-naphthyridine1.0144.1710.0 g
Selenium Dioxide1.1110.968.4 g
1,4-Dioxane-88.11150 mL
Water-18.0210 mL

Procedure:

  • In a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, suspend selenium dioxide (8.4 g, 75.7 mmol) in a mixture of 1,4-dioxane (150 mL) and water (10 mL).

  • Heat the mixture to 50-60 °C with vigorous stirring.

  • Add 2-methyl-1,8-naphthyridine (10.0 g, 69.4 mmol) portion-wise over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Cool the mixture to room temperature and filter to remove the black selenium precipitate.

  • Wash the precipitate with hot dioxane.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:2) to afford 2-formyl-1,8-naphthyridine.

Expected Yield: 60-70%

Characterization (Predicted):

  • 1H NMR (CDCl3, 400 MHz): δ 10.2 (s, 1H), 9.2 (dd, J=4.2, 1.9 Hz, 1H), 8.4 (dd, J=8.1, 1.9 Hz, 1H), 8.1 (d, J=8.5 Hz, 1H), 7.9 (d, J=8.5 Hz, 1H), 7.6 (dd, J=8.1, 4.2 Hz, 1H).

  • MS (ESI): m/z 159.06 [M+H]+.

Step 2b: Henry Reaction to form 2-(2-Nitrovinyl)-1,8-naphthyridine

The newly formed aldehyde undergoes a Henry (nitro-aldol) reaction with nitromethane, followed by dehydration, to yield the corresponding nitroalkene.

Experimental Protocol:

Reagent/SolventMolar Equiv.MW ( g/mol )Amount
2-Formyl-1,8-naphthyridine1.0158.168.0 g
Nitromethane1.561.043.3 mL
Ammonium Acetate0.577.082.4 g
Acetic Acid-60.0550 mL

Procedure:

  • Dissolve 2-formyl-1,8-naphthyridine (8.0 g, 50.6 mmol) in glacial acetic acid (50 mL) in a 100 mL round-bottom flask.

  • Add nitromethane (3.3 mL, 75.9 mmol) and ammonium acetate (2.4 g, 25.3 mmol).

  • Heat the mixture to 100 °C and stir for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • A yellow precipitate will form. Collect the solid by filtration and wash with cold water.

  • Dry the solid under vacuum to give 2-(2-nitrovinyl)-1,8-naphthyridine.

Expected Yield: 80-90%

Characterization (Predicted):

  • 1H NMR (DMSO-d6, 400 MHz): δ 9.1 (dd, J=4.2, 1.9 Hz, 1H), 8.5 (d, J=13.5 Hz, 1H), 8.4 (dd, J=8.1, 1.9 Hz, 1H), 8.2 (d, J=8.6 Hz, 1H), 8.0 (d, J=13.5 Hz, 1H), 7.8 (d, J=8.6 Hz, 1H), 7.6 (dd, J=8.1, 4.2 Hz, 1H).

  • MS (ESI): m/z 202.06 [M+H]+.

Part 3: Reduction of the Nitro Group

The nitro group of the nitroalkene is reduced to a primary amine to furnish the desired ethylamine side chain. This can be achieved through various methods; here, we detail a catalytic transfer hydrogenation using Hantzsch ester, which offers mild reaction conditions.[5]

Step 3: Synthesis of 2-(2-Aminoethyl)-1,8-naphthyridine

Experimental Protocol:

Reagent/SolventMolar Equiv.MW ( g/mol )Amount
2-(2-Nitrovinyl)-1,8-naphthyridine1.0201.185.0 g
Hantzsch Ester1.5253.319.4 g
Palladium on Carbon (10%)0.1-0.5 g
Methanol-32.04100 mL

Procedure:

  • To a solution of 2-(2-nitrovinyl)-1,8-naphthyridine (5.0 g, 24.8 mmol) in methanol (100 mL) in a 250 mL round-bottom flask, add Hantzsch ester (9.4 g, 37.2 mmol).

  • Carefully add 10% Pd/C (0.5 g) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia, 90:9:1) to obtain 2-(2-aminoethyl)-1,8-naphthyridine.

Expected Yield: 70-80%

Characterization (Predicted):

  • 1H NMR (CDCl3, 400 MHz): δ 9.0 (dd, J=4.2, 1.9 Hz, 1H), 8.2 (dd, J=8.1, 1.9 Hz, 1H), 7.5 (d, J=8.5 Hz, 1H), 7.4 (dd, J=8.1, 4.2 Hz, 1H), 7.3 (d, J=8.5 Hz, 1H), 3.2 (t, J=6.5 Hz, 2H), 3.0 (t, J=6.5 Hz, 2H), 1.6 (br s, 2H).

  • MS (ESI): m/z 174.11 [M+H]+.

Part 4: Selective Hydrogenation of the Naphthyridine Ring

The final step is the selective reduction of one of the pyridine rings of the 1,8-naphthyridine core to yield the desired 5,6,7,8-tetrahydro derivative. Catalytic hydrogenation with a ruthenium-based catalyst has been shown to be effective for this transformation.[6]

Step 4: Synthesis of this compound

Final_Step A 2-(2-Aminoethyl)-1,8-naphthyridine B This compound A->B [Ru(p-cymene)Cl2]2, H2 (50 bar) Methanol, 80 °C

Caption: Final selective hydrogenation step.

Experimental Protocol:

Reagent/SolventMolar Equiv.MW ( g/mol )Amount
2-(2-Aminoethyl)-1,8-naphthyridine1.0173.223.0 g
[Ru(p-cymene)Cl2]20.01612.39106 mg
Methanol-32.0450 mL

Procedure:

  • In a high-pressure autoclave, dissolve 2-(2-aminoethyl)-1,8-naphthyridine (3.0 g, 17.3 mmol) in methanol (50 mL).

  • Add the ruthenium catalyst, [Ru(p-cymene)Cl2]2 (106 mg, 0.173 mmol).

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 bar of hydrogen.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia, 85:14:1) to give this compound.

Expected Yield: 85-95%

Characterization (Predicted):

  • 1H NMR (CDCl3, 400 MHz): δ 7.1 (d, J=7.2 Hz, 1H), 6.5 (d, J=7.2 Hz, 1H), 4.8 (br s, 1H), 3.4 (t, J=5.6 Hz, 2H), 2.9 (t, J=6.8 Hz, 2H), 2.8 (t, J=6.8 Hz, 2H), 2.7 (t, J=6.4 Hz, 2H), 1.9 (m, 2H), 1.5 (br s, 2H).

  • MS (ESI): m/z 178.14 [M+H]+.

Conclusion

This technical guide has detailed a robust and logical multi-step synthesis for the preparation of this compound. By commencing with the Friedländer annulation, followed by a strategic functionalization of the C2-methyl group and subsequent reductions, the target molecule can be obtained in good overall yield. The provided protocols are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to aid the researcher in both execution and potential troubleshooting. The successful synthesis of this and related compounds will undoubtedly contribute to the ongoing exploration of the vast therapeutic potential of the 1,8-naphthyridine scaffold.

References

  • Gaeta, A., & Scheidt, K. A. (2009). The Friedländer Annulation. In Name Reactions in Heterocyclic Chemistry II (pp. 355-380). John Wiley & Sons, Inc. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Sondhi, S. M., Jain, S., & Kumar, A. (2015). 1,8-Naphthyridine derivatives: a review of multiple biological activities. Archiv der Pharmazie, 348(12), 849–864. [Link]

  • Roma, G., Di Braccio, M., Grossi, G., Mattioli, F., & Ghia, M. (2000). 1,8-Naphthyridines IV. Synthesis and pharmacological activity of 2,4-disubstituted-1,8-naphthyridines. European journal of medicinal chemistry, 35(11), 1021–1035. [Link]

  • Bano, S., Javed, K., Ahmad, S., Rathish, I. G., & Singh, S. (2011). Synthesis and biological evaluation of some new 1,8-naphthyridine derivatives. European Journal of Medicinal Chemistry, 46(12), 5848–5857. [Link]

  • Ballini, R., & Petrini, M. (2007). Recent synthetic developments in the addition of alkyl groups to nitroalkenes. Tetrahedron, 63(37), 8929-8964. [Link]

  • Martin, N. J. A., Ozores, L., & List, B. (2007). Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Journal of the American Chemical Society, 129(29), 8976–8977. [Link]

  • Ma, W., Chen, F., Liu, Y., He, Y., & Fan, Q. A. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic letters, 18(15), 3754–3757. [Link]

  • Chen, J., & Lu, Z. (2016). Recent advances in the synthesis of 1,8-naphthyridines. RSC advances, 6(73), 68895–68915. [Link]

  • Zheng, C., & You, S. L. (2012). Transfer hydrogenation with Hantzsch esters and related organic hydride donors. Chemical Society Reviews, 41(7), 2498–2518. [Link]

Sources

5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the versatile 1,8-naphthyridine scaffold, this molecule serves as a crucial building block for synthesizing complex therapeutic agents. This document delves into its fundamental chemical and physical properties, outlines plausible synthetic routes based on established methodologies, explores its chemical reactivity, and discusses its current and potential applications, particularly in the development of integrin antagonists. Detailed experimental protocols for its characterization are provided to support researchers and scientists in their practical work.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system, exist as six distinct isomers.[1][2] Among these, the 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[3][4] Derivatives have demonstrated a remarkable spectrum of therapeutic activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[5] Furthermore, they have shown potential in treating neurological disorders like Alzheimer's disease and depression.[5]

The partially saturated 5,6,7,8-tetrahydro-1,8-naphthyridine framework offers a distinct advantage by introducing a three-dimensional, conformationally restricted geometry compared to its planar aromatic counterpart.[6] This structural feature is highly valuable in drug design for optimizing ligand-receptor interactions. This compound, the subject of this guide, combines this rigid core with a flexible ethylamine side chain, a common pharmacophore for interacting with biological targets, making it a highly valuable intermediate for chemical synthesis and drug discovery.

Physicochemical and Structural Properties

The fundamental identity and characteristics of a compound are paramount for its application in research and development. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted and inferred from its structure and data available for analogous compounds.

Caption: Chemical structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueSource
CAS Number 332884-13-6[7]
Molecular Formula C₁₀H₁₅N₃[8]
Molecular Weight 177.25 g/mol
Monoisotopic Mass 177.1266 Da[8]
Predicted XlogP 0.9[8]
Appearance Solid (inferred from analogues)
Melting Point Not available. (Analogue 3-(...)-propan-1-amine: 66-68.5 °C)[9]
Boiling Point Not available. (Analogue 3-(...)-propan-1-amine: 359.0 °C at 760 mmHg)[9]

Synthesis and Manufacturing

The synthesis of this compound is not explicitly detailed in readily available literature. However, a robust synthetic strategy can be designed based on established methods for constructing the core scaffold and its analogues. A highly effective approach, adapted from the synthesis of the corresponding propylamine derivative, involves a sequence of palladium-catalyzed cross-coupling reactions followed by a classical cyclization.[3][10]

Key Synthetic Strategy: Sonogashira Coupling and Chichibabin Cyclization

This strategy provides an efficient and modular route to the target scaffold. The causality behind this choice lies in its reliability and adaptability for creating diverse derivatives.

  • Double Sonogashira Reaction: The synthesis commences with a di-halogenated pyridine, such as 2,5-dibromopyridine. This starting material undergoes two sequential Sonogashira cross-coupling reactions. This palladium-catalyzed reaction is exceptionally efficient for forming carbon-carbon bonds between sp-hybridized (alkynyl) and sp²-hybridized (aryl) carbons. One side is coupled with a protected amino-alkyne (e.g., N-Boc-propargylamine, which would later be extended to the ethylamine equivalent), and the other side is coupled with an acetylenic alcohol. This step methodically builds the necessary carbon framework.

  • Hydrogenation: The triple bonds introduced in the previous step are then reduced to single bonds. This is typically achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This step saturates the side chains, preparing them for cyclization.

  • Chichibabin Cyclization: The resulting di-alkylpyridine intermediate, possessing an amino group at the terminus of one chain, undergoes an intramolecular cyclization. This reaction, a variation of the Chichibabin reaction, is typically promoted by a strong base like sodium amide (NaNH₂) or potassium tert-butoxide. The terminal amine attacks the pyridine ring, leading to the formation of the fused, saturated heterocyclic ring system and yielding the desired 5,6,7,8-tetrahydro-1,8-naphthyridine core.

  • Final Deprotection/Modification: Any protecting groups on the side-chain amine are removed in the final step to yield the target primary amine.

G A 2,5-Dibromopyridine + Protected Amino-Alkyne B First Sonogashira Coupling A->B C Mono-alkynyl Bromopyridine + Acetylenic Alcohol B->C D Second Sonogashira Coupling C->D E Di-alkynyl Pyridine Intermediate D->E F Catalytic Hydrogenation (e.g., Pd/C, H2) E->F G Di-alkyl Pyridine Intermediate F->G H Chichibabin Cyclization (e.g., NaNH2) G->H I Protected Tetrahydro-1,8-naphthyridine H->I J Deprotection I->J K Final Product: This compound J->K cluster_0 Cell Membrane integrin αvβ3 Integrin Receptor compound 5,6,7,8-Tetrahydro-1,8-naphthyridine -based Antagonist binding Binding and Inhibition compound->binding High Affinity Interaction binding->integrin outcome Blocks Osteoclast Adhesion & Angiogenesis binding->outcome

Caption: Conceptual pathway for αvβ3 integrin antagonism.

Potential Future Applications:

  • Antimicrobial Agents: The 1,8-naphthyridine core is structurally related to quinolone antibiotics (e.g., nalidixic acid) and is known to inhibit bacterial DNA gyrase. [1][4]Derivatives could be explored as novel antibiotics or as adjuvants that enhance the efficacy of existing drugs by inhibiting bacterial efflux pumps. [1]* Anticancer Therapeutics: Beyond integrin antagonism, various 1,8-naphthyridine derivatives have shown direct antitumor activity through mechanisms like protein kinase inhibition. [5]* CNS Agents: The ability of this scaffold to cross the blood-brain barrier makes it suitable for developing agents targeting central nervous system disorders. [5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) for Structural Verification

This protocol describes a self-validating system for confirming the identity and purity of this compound. High-resolution mass spectrometry provides an exact mass measurement, which is a definitive piece of evidence for the elemental composition of the molecule.

  • Objective: To confirm the molecular formula (C₁₀H₁₅N₃) by obtaining an accurate mass measurement of the protonated molecule [M+H]⁺.

  • Rationale for Method Selection: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, basic molecules like the target compound, as it readily forms protonated ions [M+H]⁺ with minimal fragmentation. A high-resolution analyzer (e.g., Orbitrap or TOF) is chosen to achieve mass accuracy in the low ppm range, allowing for unambiguous molecular formula determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water containing 0.1% formic acid. The acid ensures efficient protonation of the analyte.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. This low concentration prevents detector saturation and ion suppression effects.

  • Instrumentation and Infusion:

    • Calibrate the high-resolution mass spectrometer according to the manufacturer's protocol using a standard calibration solution. This step is critical for ensuring mass accuracy.

    • Set the ESI source to positive ion mode.

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This provides a stable ion signal for data acquisition.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range, for example, m/z 100-500.

    • The expected m/z for the protonated molecule [M+H]⁺ is calculated as follows:

      • C₁₀H₁₅N₃ = (10 * 12.00000) + (15 * 1.00783) + (3 * 14.00307) = 177.1266 Da

      • [M+H]⁺ = 177.1266 + 1.00783 (mass of H⁺) - 0.00055 (mass of e⁻) ≈ 178.1339 Da

    • Set the instrument resolution to a high value (e.g., >60,000) to resolve the isotopic pattern and ensure accuracy.

  • Data Analysis and Validation:

    • Identify the peak corresponding to the calculated m/z of the [M+H]⁺ ion.

    • Compare the experimentally measured exact mass to the theoretical exact mass. The mass error, calculated in parts per million (ppm), should ideally be less than 5 ppm.

      • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

    • A successful result (e.g., a measured m/z of 178.1337 with a mass error of -1.1 ppm) provides high confidence in the assigned molecular formula of C₁₀H₁₅N₃.

Conclusion and Future Outlook

This compound is a strategically important chemical entity. Its combination of a rigid, three-dimensional core and a reactive primary amine side chain makes it an ideal starting point for constructing sophisticated molecules with tailored biological functions. While its primary documented application is in the development of αvβ3 integrin antagonists, the vast pharmacological potential of the 1,8-naphthyridine scaffold suggests that its utility is far from fully explored. [5][10] Future research should focus on synthesizing libraries of derivatives based on this core to perform detailed structure-activity relationship (SAR) studies. Exploring modifications to both the ethylamine side chain and the heterocyclic ring system will likely yield novel compounds with enhanced potency and selectivity for a range of therapeutic targets, from bacterial enzymes to human protein kinases and CNS receptors.

References

  • Amole Biotechnology. This compound. Available from: [Link]

  • Dechantsreiter, M. A., et al. (2004). Methods for the Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine Fragments for alphaVbeta3 Integrin Antagonists. The Journal of Organic Chemistry, 69(25), 8723-30. Available from: [Link]

  • ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Available from: [Link]

  • PubChem. 5,6,7,8-Tetrahydro-2-naphthylamine. Available from: [Link]

  • Singh, P., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(4), 2891-2902. Available from: [Link]

  • Chemical Synthesis. Cas 206989-41-5,5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPYLAMINE. Available from: [Link]

  • Chilin, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 829-53. Available from: [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available from: [Link]

  • PubChemLite. 5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine. Available from: [Link]

  • Leonard, J. T., et al. (2002). Synthesis and Pharmacological Activities of 1,8-naphthyridine Derivatives. Biological & Pharmaceutical Bulletin, 25(6), 798-802. Available from: [Link]

  • da Silva, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1509. Available from: [Link]

  • NIST. 1-Naphthalenamine, 5,6,7,8-tetrahydro-. Available from: [Link]

  • MDPI. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]

  • PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. Available from: [Link]

  • Campos-Gómez, E., et al. (2022). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 27(19), 6296. Available from: [Link]

Sources

Spectroscopic data for 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine

Introduction: The Structural Significance of the Tetrahydronaphthyridine Scaffold

The 1,8-naphthyridine framework is recognized as a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The specific compound, this compound (CAS No. 332884-13-6), merges this heterocyclic core with a flexible ethylamine sidechain, a common pharmacophore for interacting with various biological targets.[2] A comprehensive understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the rational design of new therapeutic agents.[3]

This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. We will not only present the anticipated data but also explain the underlying chemical principles and provide robust, field-tested protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Features

To interpret spectroscopic data, one must first understand the molecule's structure. This compound consists of three key regions:

  • A pyridine ring , which is aromatic.

  • A tetrahydropyridine ring , which is saturated and contains a secondary amine (NH).

  • An ethylamine side chain (-CH2-CH2-NH2), which is aliphatic and contains a primary amine.

Each of these regions will give rise to distinct signals in the various spectra, allowing for a full structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is the first line of analysis for confirming the molecular weight of a synthesized compound. For this molecule (C₁₀H₁₅N₃), the predicted monoisotopic mass is approximately 177.1266 Da.[4]

Predicted Mass Spectrometry Data
Adduct IonPredicted m/z
[M+H]⁺178.1339
[M+Na]⁺200.1158
[M-H]⁻176.1193
[M]⁺177.1261
Data sourced from predicted values, as experimental data is not publicly available.[4]
Expert Insights & Expected Fragmentation

In electrospray ionization (ESI) in positive ion mode, the most prominent peak would be the protonated molecule, [M+H]⁺, at m/z 178.13. The nitrogen atoms in the structure are basic and readily accept a proton. Tandem MS (MS/MS) would likely show fragmentation corresponding to the loss of the ethylamine side chain, providing further structural confirmation.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile. Dilute this stock solution to a final concentration of ~10-50 µg/mL.

  • Instrumentation: Utilize an LC-MS system equipped with an electrospray ionization (ESI) source.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase column to ensure sample purity before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to facilitate ionization.

  • MS Acquisition: Acquire data in both positive and negative ion modes over a scan range of m/z 50-500. The presence of the [M+H]⁺ ion is the primary diagnostic marker.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.

Predicted IR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale
N-H (Primary Amine)Symmetric & Asymmetric Stretch3400 - 3250 (two bands)Characteristic of the -NH₂ group on the ethylamine chain.[5]
N-H (Secondary Amine)Stretch3350 - 3310 (one band)From the NH group within the tetrahydropyridine ring.
C-H (Aromatic)Stretch3100 - 3000C-H bonds on the pyridine ring.
C-H (Aliphatic)Stretch3000 - 2850C-H bonds of the CH₂ groups in the saturated ring and side chain.[5]
C=N, C=CRing Stretch1600 - 1450Aromatic ring vibrations of the pyridine moiety.
N-HBend (Scissoring)1650 - 1580Deformation vibration of the primary amine.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: No special preparation is needed for a solid sample. Place a small amount of the powdered compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: First, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment. The following are predicted chemical shifts based on the analysis of similar structures.[6][7]

Predicted ¹H NMR Data
Proton LabelEnvironmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegration
HaAromatic7.0 - 7.5Doublet (d)1H
HbAromatic6.4 - 6.8Doublet (d)1H
HcAliphatic (-CH₂-N)3.2 - 3.6Triplet (t)2H
HdAliphatic (-CH₂-)2.6 - 3.0Multiplet (m)2H
HeAliphatic (-CH₂-)1.8 - 2.2Multiplet (m)2H
HfAliphatic (Ar-CH₂-)2.7 - 3.1Triplet (t)2H
HgAliphatic (-CH₂-NH₂)2.9 - 3.3Triplet (t)2H
HhAmine (-NH)4.5 - 6.0Broad Singlet (br s)1H
HiAmine (-NH₂)1.0 - 2.5Broad Singlet (br s)2H
Predicted ¹³C NMR Data
Carbon EnvironmentApprox. Chemical Shift (δ, ppm)
Aromatic C (quaternary)155 - 165
Aromatic CH105 - 140
Aliphatic CH₂ (next to N)40 - 55
Aliphatic CH₂20 - 35
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3] The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (NH, OH) as it can slow down the exchange rate, allowing for their observation.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and simplifies spectral interpretation.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum. This requires a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration.

Integrated Spectroscopic Analysis Workflow

The power of these techniques lies in their combined application. No single method provides a complete picture, but together, they offer unambiguous structural confirmation. The workflow below illustrates this synergistic relationship.

G Synergistic Workflow for Structural Elucidation cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Derived Information cluster_3 Final Confirmation Compound Test Compound (5,6,7,8-Tetrahydro-1,8- naphthyridin-2-ethylamine) MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS_data Molecular Formula (C₁₀H₁₅N₃) & Molecular Weight (177.13 Da) MS->MS_data Provides IR_data Functional Groups (-NH₂, -NH, Ar-H, Alk-H) IR->IR_data Identifies NMR_data Atom Connectivity & 3D Structure (Carbon-Hydrogen Framework) NMR->NMR_data Determines Structure Confirmed Chemical Structure MS_data->Structure IR_data->Structure NMR_data->Structure

Caption: Integrated workflow demonstrating how MS, IR, and NMR data collectively lead to the unambiguous structural confirmation of the target compound.

Conclusion

The spectroscopic characterization of this compound relies on the integration of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. While MS confirms the compound's molecular weight, IR identifies its key functional groups, and NMR provides a detailed map of its atomic connectivity. The predicted data and protocols outlined in this guide serve as a robust framework for researchers in drug discovery and chemical synthesis, enabling confident structural verification and quality control. The application of these fundamental techniques is a cornerstone of modern chemical science, ensuring the integrity and validity of experimental outcomes.

References

  • Benchchem. Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.
  • BLDpharm. This compound.
  • PubMed. Methods for the Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine Fragments for alphaVbeta3 Integrin Antagonists.
  • National Institutes of Health (NIH). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl).
  • National Institutes of Health (NIH). Molecular Recognition Studies on Naphthyridine Derivatives.
  • PubChemLite. This compound.
  • ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
  • Illinois State University. Infrared Spectroscopy.

Sources

The Tetrahydronaphthyridine Scaffold as a Potent Modulator of IRAK4-Mediated Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydronaphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a new class of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the primary mechanism of action for a significant subset of these compounds: the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a master regulator of innate immunity, IRAK4 represents a critical node in inflammatory and oncogenic signaling pathways. We will dissect the molecular interactions underpinning this inhibition, detail the downstream cellular consequences, and provide validated experimental protocols for the characterization of these compounds. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting IRAK4 and related pathways.

Introduction: The Rise of Tetrahydronaphthyridines in Kinase Inhibition

The tetrahydronaphthyridine core is a versatile heterocyclic scaffold that has demonstrated significant potential across a range of therapeutic areas.[1] While derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 4/6 (CDK4/6) and C-X-C chemokine receptor type 4 (CXCR4), a predominant focus of contemporary research has been on their remarkable efficacy as inhibitors of IRAK4.[2][3]

IRAK4 is a serine/threonine kinase that functions as a critical upstream regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4] These pathways are fundamental to the innate immune response.[4] Dysregulation of IRAK4 signaling is implicated in a host of inflammatory and autoimmune diseases, as well as certain cancers, particularly those with mutations in the MyD88 adaptor protein.[5][6] Consequently, the development of small molecule inhibitors of IRAK4 is a highly pursued therapeutic strategy.

One of the most prominent examples of a tetrahydronaphthyridine-based IRAK4 inhibitor is emavusertib (CA-4948) , a clinical-stage compound that has demonstrated significant anti-tumor activity in preclinical and clinical settings.[7][8] This guide will frequently use emavusertib as a case study to illustrate the principles of IRAK4 inhibition by this chemical class.

The Core Mechanism: Direct Inhibition of IRAK4 Kinase Activity

The primary mechanism of action for this class of tetrahydronaphthyridine compounds is the direct, ATP-competitive inhibition of the IRAK4 kinase domain. This binding prevents the autophosphorylation of IRAK4 and the subsequent phosphorylation and activation of downstream substrates, effectively shutting down the signaling cascade.

Molecular Interactions at the IRAK4 Active Site

Co-crystal structures of IRAK4 in complex with tetrahydronaphthyridine-based inhibitors, such as emavusertib (PDB ID: 7c2v), reveal the precise molecular interactions that drive their potency and selectivity.[9] The inhibitor occupies the ATP-binding pocket of the kinase, forming key hydrogen bonds with the hinge region of the enzyme, specifically with the backbone amide of Met265 and the backbone carbonyl of Val263.[5]

A unique feature of the IRAK4 kinase domain is the presence of a tyrosine residue (Tyr262) at the gatekeeper position, which is typically occupied by a smaller hydrophobic residue in many other kinases.[10] This distinctive feature can be exploited for designing selective inhibitors. Potent tetrahydronaphthyridine inhibitors often possess moieties that form favorable van der Waals interactions with this tyrosine gatekeeper.[1][5] The strategic optimization of these interactions has been a key factor in developing compounds with high affinity and selectivity for IRAK4 over other kinases, including other members of the IRAK family.[7]

Downstream Signaling Blockade: The MyD88 Pathway

Upon activation by TLRs or IL-1Rs, IRAK4 is recruited to the MyD88 adaptor protein, forming a complex known as the Myddosome.[6] Within this complex, IRAK4's kinase activity is essential for phosphorylating IRAK1 and IRAK2, which then propagate the signal downstream, ultimately leading to the activation of transcription factors like NF-κB and AP-1.[11] These transcription factors drive the expression of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) and other mediators of inflammation.[12]

By binding to and inhibiting IRAK4, tetrahydronaphthyridine compounds prevent the phosphorylation of IRAK1/2, thereby blocking the entire downstream signaling cascade.[7] This results in a potent anti-inflammatory effect by suppressing the production of these key cytokines.[12] In the context of cancers with activating mutations in MYD88 (e.g., certain types of B-cell lymphomas), this blockade of constitutive IRAK4 signaling can lead to the induction of apoptosis.[6][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB->Gene_Expression Translocation Inhibitor Tetrahydronaphthyridine Inhibitor Inhibitor->IRAK4 Inhibition

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Experimental Validation and Characterization

A robust and multi-tiered approach is essential for the comprehensive characterization of tetrahydronaphthyridine-based IRAK4 inhibitors. This involves a combination of biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm target engagement and functional effects in a physiological context.

Biochemical Kinase Assays

The initial step in characterizing a potential inhibitor is to quantify its direct interaction with purified IRAK4 enzyme. This is typically achieved through in vitro kinase assays that measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.

Table 1: Potency of Selected IRAK4 Inhibitors

CompoundAssay TypeIC50 (nM)Reference
Emavusertib (CA-4948)FRET Kinase Assay57[7]
PF-06650833In vitro kinase assay0.52[13]
BAY-1834845In vitro kinase assay3.55[13]

Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol is adapted from commercially available kits and provides a reliable method for determining the IC50 of an inhibitor against IRAK4. The principle involves quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human IRAK4 enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compound (tetrahydronaphthyridine derivative)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO, then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 1 µL of inhibitor or vehicle (5% DMSO).

    • 2 µL of IRAK4 enzyme (concentration to be optimized as per manufacturer's instructions).

    • 2 µL of substrate/ATP mixture (e.g., MBP and ATP at their respective Km values).

  • Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This terminates the kinase reaction and depletes the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-45 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to IRAK4 activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

cluster_workflow Biochemical Assay Workflow Start Start: Prepare Reagents Add_Inhibitor 1. Add Inhibitor/ Vehicle to Plate Start->Add_Inhibitor Add_Enzyme 2. Add IRAK4 Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate_ATP 3. Add Substrate/ATP Mix (Initiate Reaction) Add_Enzyme->Add_Substrate_ATP Incubate_Kinase 4. Incubate (e.g., 60 min) Add_Substrate_ATP->Incubate_Kinase Add_ADP_Glo 5. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_Kinase->Add_ADP_Glo Incubate_Stop 6. Incubate (40 min) Add_ADP_Glo->Incubate_Stop Add_Detection 7. Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate_Stop->Add_Detection Incubate_Detect 8. Incubate (30-45 min) Add_Detection->Incubate_Detect Read_Luminescence 9. Read Luminescence Incubate_Detect->Read_Luminescence Analyze 10. Analyze Data (IC50) Read_Luminescence->Analyze End End Analyze->End

Caption: Workflow for a typical IRAK4 biochemical assay.

Cellular Target Engagement and Functional Assays

While biochemical assays confirm direct enzyme inhibition, cellular assays are crucial to verify that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit the desired functional response.

Detailed Protocol: Cellular IRAK1 Activation Assay (ECL-based)

This assay provides a proximal biomarker of IRAK4 target engagement. Since IRAK1 activation is directly downstream of and dependent on IRAK4 kinase activity, measuring IRAK1 phosphorylation is a reliable readout of IRAK4 inhibition in cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes).

  • Test compound.

  • LPS (Lipopolysaccharide) or other TLR agonist for stimulation.

  • Lysis buffer.

  • Electrochemiluminescence (ECL)-based detection kit for phosphorylated IRAK1.

  • Microplates compatible with the ECL reader.

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and allow them to rest.

  • Compound Pre-incubation: Add serial dilutions of the tetrahydronaphthyridine inhibitor to the cells and pre-incubate for 1-2 hours.

  • Stimulation: Add a TLR agonist (e.g., LPS) to all wells except the unstimulated controls. Incubate for a predetermined time (e.g., 15-30 minutes) to induce IRAK4-dependent IRAK1 phosphorylation.

  • Cell Lysis: Aspirate the media and lyse the cells according to the ECL kit manufacturer's protocol.

  • Detection: Transfer the cell lysates to the ECL plate pre-coated with a capture antibody for total IRAK1. Add a detection antibody specific for phosphorylated IRAK1 that is conjugated to an ECL label.

  • Data Acquisition: Read the plate on an ECL reader. The signal corresponds to the amount of phosphorylated IRAK1.

  • Data Analysis: Normalize the phospho-IRAK1 signal to the total protein concentration or a housekeeping protein. Calculate the percent inhibition relative to the stimulated vehicle control and determine the IC50 value.[15]

In Vivo Efficacy Studies

The ultimate validation of a compound's mechanism of action comes from its efficacy in preclinical in vivo models. For IRAK4 inhibitors, these often involve models of inflammation or cancer xenograft models where the tumor's growth is dependent on IRAK4 signaling.

Table 2: In Vivo Efficacy of Emavusertib (CA-4948) in a B-Cell Lymphoma Xenograft Model

Animal ModelDosing Regimen (Oral, qd)Tumor Growth Inhibition (TGI)OutcomeReference
OCI-Ly3 Xenograft100 mg/kg>90%Significant tumor growth inhibition[7]
OCI-Ly3 Xenograft200 mg/kgNot specifiedPartial tumor regression[7]
LY2264 Model50 mg/kg25%Dose-dependent inhibition[7]
LY2264 Model150 mg/kg70%Dose-dependent inhibition[7]

These in vivo studies provide critical proof-of-concept, demonstrating that the biochemical and cellular activities of the tetrahydronaphthyridine compound translate into a therapeutic effect in a living organism.

Conclusion and Future Directions

Tetrahydronaphthyridine-based compounds have proven to be a highly successful class of IRAK4 inhibitors. Their mechanism of action, centered on the direct, ATP-competitive inhibition of the IRAK4 kinase domain, is now well-understood, supported by structural biology, biochemical data, and cellular and in vivo functional studies. The clinical progression of molecules like emavusertib underscores the therapeutic potential of this approach for a range of diseases, from hematological malignancies to inflammatory disorders.

Future research in this area will likely focus on:

  • Enhancing Selectivity: Further refinement of the tetrahydronaphthyridine scaffold to achieve even greater selectivity for IRAK4 over other kinases, thereby minimizing off-target effects.

  • Overcoming Resistance: Investigating potential mechanisms of resistance to IRAK4 inhibitors and developing next-generation compounds or combination therapies to address them.

  • Expanding Therapeutic Applications: Exploring the efficacy of these compounds in a broader range of autoimmune and inflammatory conditions.

This technical guide provides a solid foundation for understanding the mechanism of action of tetrahydronaphthyridine compounds as IRAK4 inhibitors. The detailed protocols and supporting data offer a practical resource for scientists working to advance this promising class of therapeutics.

References

  • Parrondo, R., et al. (2023). IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies. Frontiers in Oncology. [Link]

  • Pflimlin, T., et al. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. [Link]

  • Wang, Z., et al. (2009). IRAK-4 inhibitors for inflammation. Current Topics in Medicinal Chemistry. [Link]

  • OncLive. (2024). Emavusertib Represents Safe, Manageable IRAK4 Inhibitor in FLT3- and Splicing Factor–Mutated AML. [Link]

  • Yorodumi. PDB-7c2v: Crystal Structure of IRAK4 kinase in complex with the inhibitor CA-4948. [Link]

  • HealthTree for Acute Myeloid Leukemia. (2022). Partial Trial Hold Is Lifted For Emavusertib. [Link]

  • Mayer, J. A., et al. (2024). FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia. International Journal of Molecular Sciences. [Link]

  • Wang, Z., et al. (2006). Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper. Structure. [Link]

  • BPS Bioscience. IRAK4 Kinase Assay Kit. [Link]

  • Wan, H., et al. (2018). Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. European Journal of Medicinal Chemistry. [Link]

  • BellBrook Labs. A Validated IRAK4 Inhibitor Screening Assay. [Link]

  • PubMed. (2025). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. [Link]

  • PubMed Central. (2024). A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies. [Link]

  • National Institutes of Health. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

  • ResearchGate. (2022). IRAK4 IC 50 calculation and in vitro effect on cytokine secretion by hPBMC of compounds BAY-1834845 and PF-06650833. [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. [Link]

  • Wikipedia. IRAK4. [Link]

  • ResearchGate. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. [Link]

  • ResearchGate. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. [Link]

  • National Institutes of Health. (2020). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. [Link]

  • ResearchGate. (2023). Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. [Link]

  • MDPI. (2018). Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4. [Link]

  • PubMed. (2015). Synthesis, biological evaluation and molecular modeling of new tetrahydroacridine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. [Link]

  • MDPI. (2024). FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia. [Link]

  • PubMed. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. [Link]

  • YouTube. (2023). Round-table discussion on PARP inhibitor. [Link]

  • PubMed Central. (2009). IRAK-4 Inhibitors for Inflammation. [Link]

  • PubMed. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. [Link]

  • PubMed Central. (2020). New Tetrahydroacridine Hybrids with Dichlorobenzoic Acid Moiety Demonstrating Multifunctional Potential for the Treatment of Alzheimer's Disease. [Link]

  • National Institutes of Health. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. [Link]

  • MDPI. (2022). New Multifunctional Agents for Potential Alzheimer's Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones. [Link]

  • ChemistryViews. (2010). Scaffold Synthesis. [Link]

  • MDPI. (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

Sources

Whitepaper: A Computational Chemist's Guide to Modeling 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This guide provides an in-depth, technical walkthrough for modeling the interactions of a specific derivative, 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine, with a protein target. We eschew a rigid, templated approach in favor of a narrative that mirrors a real-world computational drug discovery project. This document is structured to provide researchers, scientists, and drug development professionals with not only the step-by-step protocols but also the critical scientific reasoning behind each choice.

This whitepaper employs a triad of core computational methodologies: molecular docking to predict the initial binding pose, molecular dynamics (MD) simulations to assess the stability and dynamics of the protein-ligand complex, and pharmacophore modeling to abstract key binding features for further discovery efforts. Using HIV-1 Reverse Transcriptase as a case-study target, we provide field-proven protocols for tools such as AutoDock Vina, GROMACS, and PyMOL, ensuring that each stage is a self-validating system. The ultimate goal is to equip the reader with a robust, replicable, and scientifically sound workflow for investigating small molecule interactions in silico.

Foundational Concepts: The Ligand and the Paradigm

The Naphthyridine Scaffold: A Versatile Core in Drug Discovery

Naphthyridine derivatives are heterocyclic compounds that have garnered significant interest in pharmaceutical research. Their rigid structure and ability to form multiple hydrogen bonds make them effective binders for various biological targets.[4] Studies have demonstrated their potential as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and cytotoxic agents against various cancer cell lines, underscoring the scaffold's therapeutic versatility.[5]

Focus Ligand: this compound

The subject of this guide is this compound. Its chemical structure combines the rigid naphthyridine core with a flexible ethylamine side chain, presenting an interesting challenge for conformational analysis and interaction modeling.

  • Molecular Formula: C₁₀H₁₅N₃[6]

  • IUPAC Name: 2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethanamine[6]

  • Canonical SMILES: C1CC2=C(NC1)N=C(C=C2)CCN[6]

The In Silico Imperative

Computational modeling is a cornerstone of modern drug discovery, offering a cost-effective and rapid means to prioritize candidates, elucidate mechanisms of action, and guide synthetic efforts.[7] By simulating molecular interactions, we can gain insights that are often difficult or impossible to obtain through experimental methods alone.

The Integrated Computational Workflow

A robust in silico analysis is not a single experiment but a multi-stage workflow. Each subsequent step builds upon and validates the previous one, creating a logical progression from a hypothetical pose to a dynamically stable interaction model.

G cluster_prep 1. System Preparation cluster_dock 2. Pose Prediction cluster_md 3. Stability Assessment cluster_analysis 4. Analysis & Feature Extraction ligand_prep 1a. Ligand Preparation (3D Structure Generation, Energy Minimization) docking 2. Molecular Docking (AutoDock Vina) Predict Binding Pose & Affinity ligand_prep->docking target_prep 1b. Target Preparation (PDB Download, Cleaning, Protonation) target_prep->docking md_sim 3. Molecular Dynamics (GROMACS) Assess Complex Stability & Dynamics docking->md_sim analysis 4a. Trajectory Analysis (RMSD, RMSF, H-Bonds) md_sim->analysis pharm 4b. Pharmacophore Modeling Identify Key Binding Features analysis->pharm

Figure 1: The integrated workflow for in silico interaction modeling.

Stage 1: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is particularly true for computational modeling. The quality of your input structures directly determines the reliability of your results.

Protocol: Ligand Preparation

Causality: A 2D representation of a ligand is insufficient. We must generate a plausible 3D conformation and assign correct partial atomic charges to accurately model its electrostatic interactions.

  • Obtain 2D Structure: Draw the molecule in a chemical editor or retrieve its SMILES string: C1CC2=C(NC1)N=C(C=C2)CCN.

  • Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D structure into a 3D model.

  • Energy Minimization: Perform a quick energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric strain from the 3D generation. This finds a local energy minimum for the ligand's conformation.

  • Charge Assignment: Assign partial atomic charges. For AutoDock Vina, this is handled during the preparation of the PDBQT file using AutoDock Tools.

  • Save in PDBQT Format: Use AutoDock Tools to save the final prepared ligand, which includes charge information and defines rotatable bonds.[8]

Protocol: Target Preparation (Case Study: HIV-1 RT)

Causality: Crystal structures from the Protein Data Bank (PDB) are often incomplete. They may lack hydrogen atoms, contain experimental artifacts like water molecules or co-solvents, and may exist as multimers. These must be addressed to create a clean, chemically correct model of the binding site.

  • Select and Download PDB Structure: For this case study, we will use HIV-1 Reverse Transcriptase (PDB ID: 2HMI). Download the PDB file from the RCSB PDB database.

  • Clean the Structure:

    • Load the PDB file into a molecular viewer like PyMOL or Chimera.[9][10]

    • Remove all water molecules (remove solvent). Water molecules in the binding site can be critical, but for an initial docking run, they are typically removed to simplify the calculation.

    • Remove any co-crystallized ligands, ions, or co-factors not relevant to the binding site of interest.

    • Isolate the protein chain(s) of interest. For 2HMI, we will use Chains A and B.

  • Protonation: Add hydrogen atoms to the protein. This is a critical step as it correctly models the ionization states of acidic and basic residues (e.g., Asp, Glu, Lys, Arg, His) at a physiological pH (typically pH 7.4). This is done in AutoDock Tools.[7]

  • Charge Assignment: Assign Kollman charges to the protein atoms.

  • Save in PDBQT Format: Save the prepared receptor as a .pdbqt file. This format is required by AutoDock Vina and contains the prepared structure with charge and atom type information.[11]

Stage 2: Molecular Docking - Predicting the Handshake

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It uses a scoring function to estimate the binding affinity, providing a quantitative measure of interaction strength.

Protocol: Docking with AutoDock Vina

Causality: The docking algorithm requires a defined search space (a "grid box") to focus its conformational search. The size and location of this box are critical parameters. A box that is too small may miss the true binding site, while one that is too large will needlessly increase computation time and may reduce accuracy.

  • Identify the Binding Site: For our HIV-1 RT example, the binding site is the well-characterized non-nucleoside inhibitor binding pocket (NNIBP). We can define the center of our grid box based on the location of the co-crystallized ligand in the original PDB file or from literature knowledge.

  • Define the Grid Box: In AutoDock Tools, center the grid box on the NNIBP. A typical size for a small molecule is a cube of 25 x 25 x 25 Ångstroms, which is large enough to accommodate the ligand and allow for rotational and translational sampling.[12]

  • Create Configuration File: Prepare a configuration file (conf.txt) that tells Vina where to find the input files and the grid box parameters.[11]

  • Run AutoDock Vina: Execute Vina from the command line.

  • Analyze Results: The output log file will contain the predicted binding affinities (in kcal/mol) for the top binding modes. The docking_output.pdbqt file contains the coordinates for these predicted poses.

Data Presentation: Docking Results

Hypothetical docking results for our ligand against HIV-1 RT.

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.90.000
2-8.51.352
3-8.22.011
4-7.93.458

Note: Lower binding affinity values indicate stronger predicted binding.

Stage 3: Molecular Dynamics - From a Static Picture to a Dynamic Movie

A docking pose is a static, low-energy snapshot. Molecular Dynamics (MD) simulations provide a dynamic view of the system, allowing us to assess the stability of the predicted binding pose over time at physiological temperature and pressure.[13][14]

Protocol: MD Simulation with GROMACS

Causality: MD simulations solve Newton's equations of motion for all atoms in the system. To do this, we need a force field (a set of parameters describing the potential energy of the system), and we must embed the complex in a realistic environment, typically a box of water molecules with ions to neutralize the system's charge. The system is then slowly heated and equilibrated before the final "production" simulation is run.[15][16]

This is a complex, multi-step process. A high-level overview is provided here. For detailed steps, users should consult dedicated GROMACS tutorials.[17][18][19][20][21]

  • Prepare Ligand Topology: The most challenging part of protein-ligand MD is parameterizing the ligand. The force field (e.g., CHARMM36) does not have parameters for novel drug-like molecules. A server like CGenFF can be used to generate these parameters.[21]

  • Prepare Complex Structure: Combine the protein structure with the best-ranked docking pose of the ligand into a single PDB file.

  • System Setup:

    • Use gmx pdb2gmx to process the protein structure and apply a force field (e.g., CHARMM36).

    • Merge the ligand topology with the protein topology.

    • Use gmx editconf to define a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge).

    • Use gmx solvate to fill the box with water molecules (e.g., TIP3P water model).

    • Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge.

  • Energy Minimization: Run a steep descent energy minimization to remove steric clashes.

  • Equilibration: Perform two equilibration phases to stabilize the system's temperature and pressure.

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Bring the system to the target pressure (e.g., 1 bar) while relaxing restraints on the protein.

  • Production MD: Run the final simulation for a desired length of time (e.g., 100 nanoseconds) with all restraints removed.

Data Presentation: MD Trajectory Analysis

Key metrics are calculated from the MD trajectory to assess stability.

MetricDescriptionIndication of Stability
RMSD (Root Mean Square Deviation)Measures the deviation of the protein backbone or ligand atoms from their initial position.A low, plateauing RMSD value for both protein and ligand.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual residues or ligand atoms over time.Low RMSF for residues in the binding pocket and for the ligand.
Hydrogen Bonds The number of hydrogen bonds between the protein and ligand as a function of time.Consistent formation of key hydrogen bonds throughout the simulation.

Stage 4: Advanced Analysis & Visualization

Pharmacophore Modeling

Causality: Once a stable binding mode is confirmed by MD, we can identify the essential chemical features responsible for the interaction. A pharmacophore is a 3D arrangement of these features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that is necessary for biological activity.[22][23][24][25] This model can then be used as a 3D query to screen large databases for novel compounds that fit the model.[26]

G stable_complex Stable Protein-Ligand Complex (from MD Simulation) feature_id Identify Interaction Features (H-Bond Donors/Acceptors, Hydrophobic, etc.) stable_complex->feature_id model_gen Generate 3D Pharmacophore Model feature_id->model_gen db_screen Virtual Screening (Screen Compound Libraries) model_gen->db_screen hits Identify Novel Hits db_screen->hits

Figure 2: The structure-based pharmacophore modeling workflow.
Protocol: Visualization with PyMOL

Causality: Quantitative data is essential, but visual inspection is invaluable for understanding the specific atomic interactions that anchor the ligand in the binding site.

  • Load Structures: Open PyMOL and load the prepared protein PDBQT file and the docking output PDBQT file.

  • Select Best Pose: Isolate the top-ranked binding mode.

  • Display Options:

    • Show the protein as a cartoon or surface representation.[9][10]

    • Show the ligand as sticks.

    • Color elements for clarity (e.g., ligand by element, protein by chain).

  • Identify Interactions: Use PyMOL's "wizard" tools or selection commands to find and display key interactions.

    • action -> preset -> ligand sites -> cartoon can provide a quick overview.[27]

    • Identify residues within a certain distance (e.g., 4 Å) of the ligand to highlight the binding pocket.

    • Use the dist command to measure and display hydrogen bonds between specific donor and acceptor atoms.

  • Generate High-Quality Image: Use the ray or draw command to produce a publication-quality image of the protein-ligand interaction.[28]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound interactions. By progressing logically from system preparation to docking, molecular dynamics, and advanced analysis, researchers can build a strong, evidence-based hypothesis of a compound's binding mechanism. This computational approach, when integrated with experimental validation, significantly accelerates the drug discovery process by enabling a more rational, targeted design of novel therapeutic agents.

References

  • Akı-Yalçın, E., & Muhammed, M. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • EMBL-EBI. GROMACS tutorial | Biomolecular simulations. [Link]

  • Patsnap Synapse. (2025). What is pharmacophore modeling and its applications? [Link]

  • BioSoft. GROMACS Tutorial. [Link]

  • BABRONE. (2014). PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY. E-zine of Biological Sciences. [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]

  • Langer, T., & Krovat, E. M. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Kalyani, G. Pharmacophore Modelling in Drug Discovery and Development. Columbia Institute of Pharmacy. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • American Chemical Society. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education. [Link]

  • Lemkul, J. A. GROMACS Tutorials. [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]

  • UC Santa Barbara. Tutorial: Molecular Visualization of Protein-Drug Interactions. [Link]

  • ResearchGate. (2014). How can PyMOL be exploited for seeing ligand-protein interactions? [Link]

  • GROMACS. Tutorials and Webinars. [Link]

  • Eagon Research Group. Vina Docking Tutorial. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

  • Bonvin Lab. Small molecule docking. [Link]

  • PyMOL Tutorial. Generate ligand interaction images. [Link]

  • UC Santa Barbara. Visualization of Protein Surfaces with PyMOL. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

  • YouTube. (2024). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. [Link]

  • American Chemical Society. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. [Link]

  • Baicharoen, A., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Royal Society of Chemistry. (2021). Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. New Journal of Chemistry. [Link]

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. [Link]

  • YouTube. (2024). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. [Link]

  • ResearchGate. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. [Link]

  • YouTube. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. [Link]

  • YouTube. (2024). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (2025). Antibacterial bioassay and computational studies of various novel naphthyridine series. [Link]

  • National Institutes of Health. (2010). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules. [Link]

  • MDPI. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules. [Link]

  • Amole Biotechnology. This compound. [Link]

  • ResearchGate. (2025). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. [Link]

  • National Institutes of Health. (2022). Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2021). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. [Link]

  • Royal Society of Chemistry. (2021). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances. [Link]

  • ResearchGate. (2021). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. [Link]

  • National Institutes of Health. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]

  • National Institutes of Health. (1995). Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (2018). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. [Link]

Sources

The Versatile Scaffold: An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered immense interest in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] This guide, intended for researchers and professionals in drug discovery, provides a comprehensive analysis of the structure-activity relationships (SAR) of 1,8-naphthyridine derivatives. We will delve into the nuances of how structural modifications to this core influence its anticancer, antimicrobial, and kinase inhibitory properties, offering insights to guide the rational design of next-generation therapeutics.

The 1,8-Naphthyridine Core: A Foundation for Diverse Biological Activity

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, serves as the foundational structure for a multitude of clinically relevant molecules, including the pioneering antibacterial agent, nalidixic acid.[3][4] Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds make it an ideal scaffold for interacting with various biological targets.[5] The diverse pharmacological profile of 1,8-naphthyridine derivatives encompasses anticancer, anti-inflammatory, antiviral, antimicrobial, and neuroprotective activities, among others.[1][5]

General Synthetic Strategies

The synthesis of the 1,8-naphthyridine core and its derivatives is well-established, with several classical and modern methods available to medicinal chemists. A common and versatile approach is the Friedländer annulation, which involves the condensation of an ortho-amino-substituted pyridine with a carbonyl compound containing an α-methylene group. Other notable synthetic routes include the Vilsmeier-Haack reaction and the Conrad-Limpach reaction.[6][7] These methods allow for the introduction of a wide array of substituents at various positions of the naphthyridine ring, enabling extensive SAR exploration.

Structure-Activity Relationship of 1,8-Naphthyridine Derivatives as Anticancer Agents

1,8-naphthyridine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxic effects against a range of cancer cell lines.[8][9] Their mechanisms of action are often multifaceted, including the inhibition of topoisomerase II, tubulin polymerization, and various protein kinases involved in cancer cell signaling.[8][10][11]

Inhibition of DNA Topoisomerase II

A primary mechanism by which certain 1,8-naphthyridine derivatives exert their anticancer effects is through the inhibition of DNA topoisomerase II.[8][10] These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis.[10]

Key SAR insights for topoisomerase II inhibition include:

  • Substitutions at the N-1 position: The introduction of small alkyl or cyclopropyl groups at the N-1 position is often crucial for activity.

  • The 4-oxo group: The presence of a carbonyl group at the C-4 position is a common feature in many active compounds.

  • Carboxylic acid at the C-3 position: A carboxylic acid moiety at the C-3 position is essential for interacting with the enzyme and DNA.

  • Substitutions at the C-7 position: Modifications at this position can significantly impact potency and spectrum of activity. For instance, the introduction of piperazine or other heterocyclic rings can enhance cellular uptake and target engagement.[10]

Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several 1,8-naphthyridine derivatives have been identified as potent inhibitors of various kinases, including epidermal growth factor receptor (EGFR), c-Met, and casein kinase 2 (CK2).[6][7][12]

A notable example is the clinical-stage inhibitor of protein kinase CK2, CX-4945, which features a 5-(3-chlorophenylamino)benzo[c][13][14]naphthyridine-8-carboxylic acid scaffold.[15] The SAR for kinase inhibitors is highly dependent on the specific kinase being targeted, but some general principles have emerged:

  • Aromatic substitutions at C-2 or C-7: The introduction of substituted phenyl or other aromatic rings at these positions can lead to potent and selective kinase inhibition.

  • Amine linkage: An amino group linking the naphthyridine core to a substituted aromatic ring is a common feature in many kinase inhibitors.

  • Carboxylic acid or bioisosteres at C-3 or C-8: This group often forms critical hydrogen bond interactions within the ATP-binding pocket of the kinase.

Cytotoxicity Data for Selected 1,8-Naphthyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridine derivatives against various cancer cell lines.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
Compound A HPhenylHMCF-7 (Breast)6.53[16]
Compound B H4-ChlorophenylHMCF-7 (Breast)1.47[16]
Compound C H4-MethoxyphenylHMCF-7 (Breast)3.19[16]
Compound 47 Cl6-Fluoro3-CarboxamideMIAPaCa (Pancreatic)0.41[9][17]
Compound 47 Cl6-Fluoro3-CarboxamideK-562 (Leukemia)0.77[9][17]
Compound 29 HH3-HeteroarylPA-1 (Ovarian)0.41[9][17]

Structure-Activity Relationship of 1,8-Naphthyridine Derivatives as Antimicrobial Agents

The historical success of nalidixic acid paved the way for the development of a vast arsenal of 1,8-naphthyridine-based antimicrobial agents.[3][4] These compounds primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[8]

Key SAR features for antimicrobial activity include:

  • N-1 substituent: A small alkyl group, such as ethyl or cyclopropyl, at the N-1 position is critical for potent activity.

  • C-3 carboxylic acid: This group is essential for binding to the enzyme-DNA complex.

  • C-4 oxo group: The carbonyl at C-4 is a key pharmacophoric feature.

  • C-6 fluorine atom: The introduction of a fluorine atom at the C-6 position significantly enhances antibacterial activity, a hallmark of the fluoroquinolone class of antibiotics.

  • C-7 substituent: A piperazine ring or other nitrogen-containing heterocycles at the C-7 position is crucial for broad-spectrum activity and pharmacokinetic properties.

Some 1,8-naphthyridine derivatives have also been shown to potentiate the activity of existing antibiotics against multi-resistant bacterial strains, suggesting a role in combating antimicrobial resistance.[18][19][20]

Antimicrobial Activity Data for Selected 1,8-Naphthyridine Derivatives
CompoundR1R7Target OrganismMIC (µg/mL)Reference
Nalidixic Acid EthylMethylGram-negative bacteriaVaries[3]
Enoxacin EthylPiperazinylBroad spectrumVaries[1]
Compound 5b Phenyl-quinoline-benzamide-S. aureus26[14]
Compound 5b Phenyl-quinoline-benzamide-E. coli28.5[14]

Key Experimental Protocols

General Procedure for the Synthesis of 2-Phenyl-7-methyl-1,8-naphthyridine Derivatives

A representative synthetic protocol for the preparation of 2-phenyl-7-methyl-1,8-naphthyridine derivatives involves the following steps:

  • Vilsmeier-Haack Reaction: N,N-dimethylformamide is treated with phosphorus oxychloride to form the Vilsmeier reagent.

  • Formylation: The Vilsmeier reagent is then reacted with a suitable active methylene compound to introduce a formyl group.

  • Condensation: The resulting intermediate is condensed with an appropriate enamine to construct the 1,8-naphthyridine ring system.

  • Purification: The final product is purified by recrystallization or column chromatography.[16]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Visualizing the SAR Landscape

General Workflow for SAR Studies of 1,8-Naphthyridine Derivatives

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization start Identify Lead 1,8-Naphthyridine Scaffold design Design Analogs with Diverse Substituents start->design synthesis Synthesize Designed Derivatives design->synthesis screening In Vitro Screening (e.g., Cytotoxicity, Antimicrobial) synthesis->screening doseresponse Dose-Response Studies & IC50/MIC Determination screening->doseresponse sar_analysis Analyze Structure-Activity Relationships doseresponse->sar_analysis mechanistic Mechanism of Action Studies (e.g., Enzyme Inhibition) optimization Identify Key Pharmacophores & Optimize Lead sar_analysis->optimization optimization->design Iterative Design in_vivo In Vivo Studies (Preclinical Models) optimization->in_vivo

Caption: A general workflow for the design, synthesis, and evaluation of 1,8-naphthyridine derivatives in a drug discovery program.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by 1,8-Naphthyridine DNA_Gyrase DNA Gyrase Manages DNA Supercoiling Replication_Fork Replication Fork Progression DNA_Gyrase->Replication_Fork Complex Ternary Complex Naphthyridine-Gyrase-DNA DNA_Gyrase->Complex Cell_Division Bacterial Cell Division Replication_Fork->Cell_Division Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->Complex DSB Double-Strand Breaks Complex->DSB Stabilizes Cleavage Complex Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: The mechanism of action of 1,8-naphthyridine derivatives as inhibitors of bacterial DNA gyrase.

Conclusion and Future Perspectives

The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive body of research on the SAR of its derivatives provides a solid foundation for the rational design of compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on exploring novel substitutions, developing derivatives with dual mechanisms of action, and leveraging computational tools to refine our understanding of the intricate interactions between these molecules and their biological targets. The versatility of the 1,8-naphthyridine core ensures its enduring relevance in the ongoing quest for new and effective medicines.

References

  • Abu-Melha, S. (n.d.).
  • Manera, C., et al. (n.d.). Design, Synthesis, and Biological Evaluation of New 1,8-Naphthyridin-4(1H)-on-3-carboxamide and Quinolin-4(1H)-on-3-carboxamide Derivatives.
  • Journal of Bio-X Research. (n.d.). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. MedNexus.
  • PubMed. (2021, July 14). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.
  • BenchChem. (n.d.).
  • Taylor & Francis Online. (n.d.). Synthesis, Biological Evaluation, and Molecular Docking Studies of[6][21]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents.

  • ResearchGate. (n.d.).
  • PubMed. (2025, August 25). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents.
  • Asian Journal of Chemistry. (2010, March 30).
  • OUCI. (n.d.). 1,8‐Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • PubMed. (n.d.).
  • (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
  • NIH. (n.d.).
  • MDPI. (n.d.). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.
  • ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • ResearchGate. (2025, October 15). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.
  • PubMed. (2021, December 6). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.
  • NIH. (2013, December 16).
  • Semantic Scholar. (2024, December 17).
  • ACS Publications. (n.d.). Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][13][14]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer.

  • ResearchGate. (n.d.). SAR of 1,8‐naphthyridines with c‐Met inhibitory activity.
  • Taylor & Francis Online. (n.d.).

Sources

Unlocking Therapeutic Frontiers: A Technical Guide to the Potential Targets of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide focuses on a specific derivative, 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine, and elucidates its potential therapeutic targets. By synthesizing data from closely related analogs and the broader class of 1,8-naphthyridines, we present a compelling case for its investigation in oncology, fibrotic diseases, and neurological disorders. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the molecule's mechanistic possibilities and a practical framework for its preclinical evaluation.

Introduction: The 1,8-Naphthyridine Core - A Scaffold of Therapeutic Promise

The 1,8-naphthyridine nucleus, a nitrogen-containing heterocyclic system, has garnered significant attention from researchers due to its versatile biological activities.[1] Derivatives of this scaffold have been explored for a wide array of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1][2] Furthermore, they have shown potential in addressing neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression.[2] The saturated tetrahydro- derivative, specifically the 5,6,7,8-tetrahydro-1,8-naphthyridine core of our interest, offers a three-dimensional geometry that can be exploited for precise interactions with biological targets. This guide will delve into the most promising therapeutic avenues for this compound, with a primary focus on the most strongly supported target based on available literature for its close analogs.

Primary Therapeutic Target: αvβ3 Integrin Antagonism

The most compelling and well-documented therapeutic application for derivatives of the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is in the development of αvβ3 integrin antagonists.[3][4] While direct studies on the ethylamine derivative are not extensively published, the core structure is a validated and crucial component in potent antagonists of this receptor.

The Role of αvβ3 Integrin in Disease

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin is of particular interest as it is expressed at low levels on epithelial and mature endothelial cells but is significantly upregulated on various cell types during pathological processes. Its expression is strongly associated with tumor progression and metastasis, promoting cancer cell survival and migration.[5] Beyond oncology, αvβ3 integrin is implicated in a range of other conditions, including osteoporosis, fibrotic diseases, and certain viral infections.[6]

Mechanism of Action: How 5,6,7,8-Tetrahydro-1,8-naphthyridine Derivatives Engage αvβ3

Derivatives of 5,6,7,8-tetrahydro-1,8-naphthyridine serve as a key pharmacophore in the design of αvβ3 antagonists.[7] These small molecules are designed to mimic the natural Arg-Gly-Asp (RGD) peptide sequence that is the recognition motif for many integrins, including αvβ3. The tetrahydro-1,8-naphthyridine moiety often functions as a rigid scaffold to correctly orient the other pharmacophoric elements, such as a carboxylic acid and a basic amine, for optimal binding to the receptor. This binding is competitive with the natural ligands of the integrin, thereby blocking the downstream signaling pathways that promote cell adhesion, migration, and proliferation.

Diagram 1: Proposed αvβ3 Integrin Antagonism Workflow

G cluster_0 Cellular Environment Compound 5,6,7,8-Tetrahydro-1,8- naphthyridin-2-ethylamine (or analog) Integrin αvβ3 Integrin Receptor (on cell surface) Compound->Integrin Competitive Binding Signaling Downstream Signaling (FAK, Src, MAPK) Compound->Signaling Inhibition Integrin->Signaling Activation ECM Extracellular Matrix (e.g., Vitronectin, Fibrinogen) ECM->Integrin Natural Ligand Binding Response Cellular Response (Adhesion, Migration, Proliferation) Signaling->Response Promotion

Caption: Workflow of αvβ3 integrin antagonism by a naphthyridine derivative.

Experimental Validation: A Protocol for Assessing αvβ3 Integrin Binding

To validate the potential of this compound as an αvβ3 integrin antagonist, a competitive binding assay is a crucial first step.

Protocol: Solid-Phase αvβ3 Integrin Binding Assay

  • Plate Coating: Coat 96-well microtiter plates with a purified αvβ3 integrin solution (e.g., 1 µg/mL in Tris-buffered saline, pH 7.4) overnight at 4°C.

  • Blocking: Wash the plates with wash buffer (TBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 1% Bovine Serum Albumin in TBS) for 2 hours at room temperature.

  • Competitive Binding:

    • Prepare serial dilutions of the test compound (this compound) and a known RGD-containing competitor (e.g., Cilengitide) as a positive control.

    • Add a constant concentration of a biotinylated natural ligand (e.g., biotinylated vitronectin) to all wells.

    • Add the diluted test compound and controls to the wells and incubate for 3 hours at room temperature to allow for competitive binding.

  • Detection:

    • Wash the plates thoroughly.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

    • Wash the plates again and add a TMB substrate solution.

  • Data Analysis: Stop the reaction with sulfuric acid and measure the absorbance at 450 nm. The IC50 value (the concentration of the compound that inhibits 50% of the biotinylated ligand binding) can be calculated using non-linear regression analysis.

Secondary and Exploratory Therapeutic Targets

While αvβ3 integrin antagonism is the most directly supported target for this class of compounds, the broader 1,8-naphthyridine family exhibits other biological activities that suggest additional therapeutic avenues for this compound.

Anticancer Activity via Tubulin Polymerization Inhibition

Certain 2-phenyl-1,8-naphthyridin-4-one derivatives have demonstrated potent cytotoxic and antitubulin activities.[8] These compounds inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis in cancer cells.

Causality: The ethylamine moiety in our compound of interest could potentially interact with the colchicine binding site on tubulin, a common mechanism for tubulin polymerization inhibitors. The tetrahydro-1,8-naphthyridine core would serve as a rigid scaffold to present the ethylamine group in a favorable conformation for binding.

Diagram 2: Proposed Mechanism of Tubulin Polymerization Inhibition

G Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis Essential for Compound 5,6,7,8-Tetrahydro-1,8- naphthyridin-2-ethylamine Compound->Tubulin Binds to Colchicine Site Compound->Microtubule Inhibits Polymerization Compound->Mitosis Disrupts Apoptosis Cell Cycle Arrest (G2/M Phase) & Apoptosis Mitosis->Apoptosis Leads to

Caption: Inhibition of tubulin polymerization by a naphthyridine derivative.

Neurological Disorders: A Modulator of Neurotransmitter Systems?

The 1,8-naphthyridine scaffold is frequently associated with activity in the central nervous system (CNS).[1][2] The structural similarity of this compound to key neurotransmitters like dopamine and serotonin suggests the possibility of it acting as a modulator of their respective receptors or transporters. The conformationally restricted nature of the tetrahydro-1,8-naphthyridine core could impart receptor subtype selectivity.

Hypothesis: The ethylamine side chain is a common feature in many monoamine neurotransmitters. The tetrahydro-1,8-naphthyridine core can be considered a bioisostere of the phenyl ring in phenethylamine-based neurotransmitters, potentially allowing it to interact with monoaminergic G-protein coupled receptors (GPCRs).

Quantitative Data Summary

Compound ClassTargetAssay TypePotency (IC50/Ki)Reference
Tetrahydro-1,8-naphthyridine derivativesαvβ3 IntegrinCell AdhesionLow nM to µM[4]
RGD-based peptidomimeticsαvβ3 IntegrinReceptor BindingLow nM[6]
2-Phenyl-1,8-naphthyridin-4-onesTubulin PolymerizationIn vitro assayLow µM[8]

Conclusion and Future Directions

This compound emerges from this analysis as a compound of significant therapeutic potential, warranting further investigation. The strong evidence supporting the role of its core scaffold in potent αvβ3 integrin antagonism positions it as a promising candidate for the development of novel anticancer and anti-fibrotic agents. Furthermore, its structural features suggest plausible, albeit less explored, roles as a tubulin polymerization inhibitor and a modulator of CNS targets.

Future research should prioritize the synthesis and in vitro profiling of this compound against a panel of integrins, with a focus on αvβ3. Subsequently, cell-based assays for migration, invasion, and angiogenesis should be conducted. Exploratory studies should also include tubulin polymerization assays and binding assays for a panel of CNS receptors and transporters. The insights gained from these studies will be instrumental in guiding the preclinical and clinical development of this promising therapeutic candidate.

References

  • Methods for the Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine Fragments for alphaVbeta3 Integrin Antagonists. PubMed. [Link]

  • Structure Activity Relationships of αv Integrin Antagonists for Pulmonary Fibrosis By Variation in Aryl Substituents. AWS. [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Request PDF. [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]

  • Tricyclic pharmacophore-based molecules as novel integrin αvβ3 antagonists. Part 2: Synthesis of potent αvβ3/αIIbβ3 dual antagonists. Request PDF. [Link]

  • Novel Pure αVβ3 Integrin Antagonists that Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations. NIH. [Link]

  • Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. PubMed Central. [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • This compound. PubChemLite. [Link]

  • This compound Shanghai Amole Biotechnology Co., Ltd. [Link]

  • 5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine. PubChemLite. [Link]

  • A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. PubMed Central. [Link]

  • Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. PubMed. [Link]

  • Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System. PMC. [Link]

  • 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PMC - NIH. [Link]

  • β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study. PMC - PubMed Central. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

Sources

The Enduring Scaffold: A Technical Guide to 1,8-Naphthyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for a multitude of therapeutic agents is a perpetual endeavor. Among the privileged heterocyclic structures in medicinal chemistry, the 1,8-naphthyridine core has garnered significant attention due to its remarkable versatility and broad spectrum of biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of 1,8-naphthyridine derivatives, from their synthesis to their diverse applications in modern drug discovery, with a focus on the underlying principles that govern their therapeutic potential.

The 1,8-Naphthyridine Core: A Privileged Pharmacophore

The 1,8-naphthyridine framework, a bicyclic heteroaromatic system containing two nitrogen atoms, possesses a unique combination of structural and electronic properties that make it an attractive scaffold for medicinal chemists. Its rigid, planar structure provides a defined orientation for substituent groups to interact with biological targets. Furthermore, the presence of two nitrogen atoms influences the molecule's polarity, hydrogen bonding capacity, and potential for metal chelation, all of which are critical for drug-receptor interactions.

The journey of 1,8-naphthyridines in medicinal chemistry began with the discovery of nalidixic acid in 1962, the first synthetic quinolone antibiotic.[5] This seminal discovery paved the way for the development of a vast library of derivatives with a wide array of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3][6]

Synthesis of the 1,8-Naphthyridine Scaffold: The Friedländer Annulation

A cornerstone of 1,8-naphthyridine synthesis is the Friedländer annulation, a condensation reaction between a 2-aminonicotinaldehyde or a related derivative and a compound containing a reactive α-methylene group.[7] This versatile reaction can be catalyzed by either acids or bases and offers a direct and efficient route to construct the core bicyclic system.

General Mechanism of the Friedländer Synthesis

The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring.

G reagents 2-Aminonicotinaldehyde + α-Methylene Ketone intermediate1 Aldol Adduct reagents->intermediate1 Base or Acid Catalyst intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 1,8-Naphthyridine Derivative intermediate2->product Dehydration (-H2O)

Caption: Generalized workflow of the Friedländer annulation for 1,8-naphthyridine synthesis.

Experimental Protocol: A Green Chemistry Approach to Friedländer Synthesis

In recent years, environmentally benign synthetic methods have gained prominence. The following protocol details a gram-scale synthesis of 1,8-naphthyridines in water, utilizing the biocompatible ionic liquid choline hydroxide as a catalyst.[8]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene carbonyl compound (e.g., acetone, ethyl acetoacetate)

  • Choline hydroxide (ChOH)

  • Water (H₂O)

  • Ethyl acetate

  • Nitrogen gas

Procedure:

  • To a reaction flask, add 2-aminonicotinaldehyde (10 mmol) and the active methylene carbonyl compound (10 mmol).

  • Add 10 mL of water to the flask and begin stirring.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

This method offers high yields and a simple work-up, aligning with the principles of green chemistry.

Diverse Biological Activities of 1,8-Naphthyridine Derivatives

The true value of the 1,8-naphthyridine scaffold lies in the vast chemical space that can be explored through derivatization, leading to a wide spectrum of biological activities.

Antibacterial Agents

The most well-established therapeutic application of 1,8-naphthyridines is in the field of antibacterial agents.[5] Building upon the foundation of nalidixic acid, extensive structure-activity relationship (SAR) studies have led to the development of highly potent fluoroquinolone antibiotics. These compounds primarily exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[5]

Key SAR Insights for Antibacterial Activity:

  • C3-Carboxylic Acid: Essential for DNA gyrase binding and antibacterial activity.

  • N1-Substitution: Small alkyl or cycloalkyl groups, such as ethyl or cyclopropyl, are optimal for potency.

  • C7-Substituent: Typically a nitrogen-containing heterocycle (e.g., piperazine, pyrrolidine) that influences the spectrum of activity and pharmacokinetic properties.

  • C6-Fluorine Atom: Significantly enhances antibacterial potency.

DerivativeR1R7Target Organism(s)MIC (µg/mL)Reference
Nalidixic AcidEthylMethylGram-negative bacteriaVaries[5]
EnoxacinEthylPiperazinylBroad-spectrum0.1 - 6.25[4]
Tosufloxacin2,4-Difluorophenyl3-Amino-pyrrolidinylBroad-spectrum0.05 - 3.13[4]
GemifloxacinCyclopropyl3-(Aminomethyl)-4-(methoxyimino)pyrrolidinylBroad-spectrum (including resistant strains)0.008 - 0.5[4]
Anticancer Agents

1,8-Naphthyridine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxic activity against a range of cancer cell lines.[6][9][10][11] Their mechanisms of action are diverse and include topoisomerase II inhibition, kinase inhibition, and induction of apoptosis.

Similar to their antibacterial counterparts, some anticancer 1,8-naphthyridines target topoisomerases. Voreloxin (SNS-595), a notable example, is a topoisomerase II inhibitor that has been investigated in clinical trials for acute myeloid leukemia and ovarian cancer.[4]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Several 1,8-naphthyridine derivatives have been identified as potent kinase inhibitors.[2] For instance, certain derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.

G EGFR EGFR Substrate Substrate Protein EGFR->Substrate Binds Naphthyridine 1,8-Naphthyridine Kinase Inhibitor Naphthyridine->EGFR Competitively Inhibits ATP Binding ATP ATP ATP->EGFR Binds PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Phosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) PhosphorylatedSubstrate->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Mechanism of action of 1,8-naphthyridine derivatives as EGFR kinase inhibitors.

Table of Anticancer 1,8-Naphthyridine Derivatives:

CompoundTarget Cancer Cell LineIC₅₀ (µM)Reference
Compound 47 MIAPaCa (Pancreatic)0.41[9]
K-562 (Leukemia)0.77[9]
Compound 36 PA-1 (Ovarian)1.19[9]
Compound 12 HBL-100 (Breast)1.37[11]
Compound 22 SW-620 (Colon)3.0[11]
Compound 10c MCF7 (Breast)1.47[10]
Compound 8d MCF7 (Breast)1.62[10]
Compound 4d MCF7 (Breast)1.68[10]
Antiviral and Anti-inflammatory Activities

The therapeutic potential of 1,8-naphthyridines extends to antiviral and anti-inflammatory applications.[2][3] Certain derivatives have shown activity against various viruses, including HIV, by targeting viral enzymes or host-cell factors essential for viral replication. Additionally, a number of 1,8-naphthyridine-3-carboxamide derivatives have demonstrated anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.[11][12]

Derivative ClassBiological ActivityIC₅₀ (µM)Reference
1,8-Naphthyridine-3-carboxamidesAnti-inflammatory (inhibition of TNF-α production)Varies[11]
Pyrrolo[1][3]-NaphthyridinesCarbonic Anhydrase II Inhibition0.32 - 1.61[1]
1,8-Naphthyridine-2-carboxamidesAnti-inflammatory (inhibition of NO production)30 - 100[13]

Future Perspectives

The 1,8-naphthyridine scaffold continues to be a fertile ground for drug discovery. The ongoing exploration of this privileged structure is likely to yield novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Future research directions include:

  • Multi-target Drug Design: Designing single molecules that can modulate multiple targets involved in a disease pathway.

  • Targeted Drug Delivery: Conjugating 1,8-naphthyridine derivatives to targeting moieties to enhance their delivery to specific cells or tissues.

  • Exploration of New Biological Targets: Screening 1,8-naphthyridine libraries against a wider range of biological targets to uncover new therapeutic applications.

Conclusion

The 1,8-naphthyridine core has proven to be an exceptionally versatile and valuable scaffold in medicinal chemistry. From its origins in the development of antibacterial agents to its current role in the design of novel anticancer, antiviral, and anti-inflammatory drugs, this remarkable heterocyclic system continues to inspire the development of new and improved therapies for a wide range of human diseases. The deep understanding of its synthesis, structure-activity relationships, and mechanisms of action, as outlined in this guide, will undoubtedly fuel further innovation in the field of drug discovery.

References

  • Akhtar, T., et al. (2023).[1][3]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PLoS ONE, 18(10), e0293320. [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 23485-23501. [Link]

  • Bhat, A. (2023). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Current Organic Synthesis, 20(10), 1189-1209. [Link]

  • de Oliveira, J. C., et al. (2022). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 11(10), 1423. [Link]

  • Bano, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-853. [Link]

  • Srivastava, S. K., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. [Link]

  • Srivastava, S. K., et al. (2008). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry, 16(11), 5895-5905. [Link]

  • Kummari, S., & Singh, S. K. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1469-1492. [Link]

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

  • Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. [Link]

  • Bano, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. [Link]

  • IC 50 values of the selected 1,8-naphthyridine-2-carboxamide... ResearchGate. [Link]

  • Mohamed, N. G., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Omar, F. A., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. National Institutes of Health. [Link]

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063-1065. [Link]

  • Lesher, G. Y., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • Roberts, T. G., et al. (2016). Targeting cancer with kinase inhibitors. The Journal of Clinical Investigation, 126(4), 1212-1224. [Link]

  • G. G., et al. (1991). 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1][14][15]triazolo[4,3-a][1][3]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. European Journal of Medicinal Chemistry, 26(8), 837-842. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • Mondal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited. ACS Omega, 6(29), 18973-18983. [Link]

  • Li, J., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(43), 28789-28800. [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Novel 1,8-Naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating its significance in medicinal chemistry and drug discovery.[1][2] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel 1,8-naphthyridine analogs. We will delve into cornerstone synthetic methodologies, particularly the Friedländer annulation, and discuss modern, environmentally benign approaches. Furthermore, this document examines the diverse pharmacological profiles of these compounds, including their roles as anticancer and antimicrobial agents, supported by detailed experimental protocols and mechanistic insights. This guide is intended for researchers and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into this versatile chemical scaffold.

The 1,8-Naphthyridine Core: A Foundation for Pharmacological Versatility

The 1,8-naphthyridine nucleus, a bicyclic system containing two nitrogen atoms, has garnered immense interest from medicinal chemists due to its versatile synthesis and broad range of biological activities.[2] Its structural similarity to quinolones has made it a cornerstone in the development of new therapeutic agents. Commercially successful drugs, such as the antibacterial agent Gemifloxacin, underscore the scaffold's clinical relevance.[3] The potency of these compounds often stems from their ability to intercalate with DNA or inhibit key enzymes like DNA gyrase and topoisomerase, crucial for cell replication and survival.[4][5]

The wide-ranging biological activities attributed to 1,8-naphthyridine derivatives include:

  • Antimicrobial: Exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[4][6]

  • Anticancer: Demonstrating cytotoxicity against various cancer cell lines through mechanisms like topoisomerase inhibition.[7][8][9]

  • Antiviral & Anti-inflammatory: Showing promise in modulating viral replication and inflammatory pathways.[6][10]

  • Neurological Applications: Investigated for potential in treating disorders like Alzheimer's disease and depression.[10]

This inherent versatility makes the 1,8-naphthyridine scaffold a fertile ground for the design and synthesis of novel therapeutic candidates.

Synthetic Strategies: Building the 1,8-Naphthyridine Core

The construction of the 1,8-naphthyridine ring system is predominantly achieved through cyclocondensation reactions. The choice of synthetic route is critical, as it dictates the potential for substituent diversity, overall yield, and environmental impact.

The Friedländer Annulation: A Cornerstone Synthesis

The Friedländer synthesis is the most widely employed and versatile method for preparing 1,8-naphthyridines.[11] It involves the acid- or base-catalyzed condensation of a 2-amino-pyridine-3-carboxaldehyde (or ketone) with a compound containing a reactive α-methylene group (e.g., ketones, β-ketoesters).[12]

The causality behind its widespread use lies in its efficiency and the direct formation of the bicyclic system in a single step. The reaction proceeds via an initial aldol-type condensation, followed by a cyclodehydration to yield the final aromatic naphthyridine ring.

Friedlander_Synthesis Friedländer Annulation for 1,8-Naphthyridine Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Aminonicotinaldehyde Condensation Condensation & Cyclodehydration R1->Condensation R2 Active Methylene Compound (e.g., Ketone R'-CO-CH2-R'') R2->Condensation Catalyst Catalyst (Acid or Base) Catalyst->Condensation facilitates Product Substituted 1,8-Naphthyridine Condensation->Product forms

Caption: General workflow of the Friedländer Annulation.

Modern & Green Approaches to Friedländer Synthesis

While classic Friedländer conditions are effective, they often require harsh reagents or organic solvents.[13] Modern medicinal chemistry emphasizes sustainability, leading to the development of more environmentally benign protocols.

  • Ionic Liquid (IL) Catalysis: Basic ionic liquids, such as [Bmmim][Im], have been successfully used as both the catalyst and the reaction medium.[11][14] This approach offers high yields, solvent-free conditions, and the potential for catalyst recycling, significantly reducing environmental pollution.[11]

  • Aqueous Synthesis: Performing the reaction in water using a biocompatible catalyst like choline hydroxide represents a major advancement in green chemistry.[13] This method avoids hazardous organic solvents and often results in excellent yields (>90%).[13]

  • Solvent-Free Grinding: The use of catalysts like CeCl₃·7H₂O under solvent-free grinding conditions provides a rapid, efficient, and low-cost alternative to traditional solution-phase synthesis.[12]

The rationale for adopting these methods is twofold: they align with the principles of green chemistry by minimizing waste and energy consumption, and in many cases, they offer superior yields and simpler product isolation compared to conventional techniques.[11][12][13]

Detailed Protocol: IL-Catalyzed Synthesis of 2,3-diphenyl-1,8-naphthyridine

This protocol is a self-validating system adapted from established literature, providing a reliable method for synthesizing a representative 1,8-naphthyridine analog.[14]

Materials:

  • 2-amino-3-pyridinecarboxaldehyde

  • 2-phenylacetophenone

  • 1-butyl-2,3-dimethylimidazolium imidazolide ([Bmmim][Im])

Procedure:

  • To a 25 mL round-bottom flask, add 2-amino-3-pyridinecarboxaldehyde (0.73 g, 6 mmol) and 2-phenylacetophenone (1.96 g, 10 mmol).

  • Add the ionic liquid [Bmmim][Im] (5 mL) to the flask. The IL acts as both the solvent and the catalyst.

  • Stir the mixture at 80°C for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water (20 mL) to the mixture. The product will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash with additional deionized water.

  • The aqueous filtrate containing the ionic liquid can be concentrated under vacuum to recover the catalyst for future use.[14]

  • Purify the crude product by recrystallization from ethanol to yield pure 2,3-diphenyl-1,8-naphthyridine.

Expected Outcome: A high yield (approx. 90%) of the desired product as a crystalline solid.[14] The structure should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity & Mechanistic Insights

The therapeutic potential of 1,8-naphthyridine analogs is defined by their interaction with biological targets. This section explores their primary activities and the underlying mechanisms.

Anticancer Activity

Numerous 1,8-naphthyridine derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines.[7] Voreloxin (SNS-595), a naphthyridine analog that reached clinical trials, highlights the scaffold's potential in oncology.[9]

Mechanism of Action: Topoisomerase Inhibition A primary mechanism for both anticancer and antimicrobial effects is the inhibition of Type II topoisomerases, such as DNA gyrase in bacteria and Topoisomerase II in human cells.[5] These enzymes are vital for managing DNA topology during replication. 1,8-naphthyridine derivatives stabilize the covalent complex formed between the topoisomerase and DNA, which prevents the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks, triggering apoptosis and cell death.

Topo_Inhibition cluster_process DNA Replication Process cluster_drug Drug Intervention cluster_outcome Cellular Outcome DNA Double Helix DNA Topo Topoisomerase II (DNA Gyrase) DNA->Topo Cleavage Transient Double- Strand Break Topo->Cleavage creates Cleavage->Religation allows strand passage then Stalled Stalled Replication Fork (Stable Cleavage Complex) Cleavage->Stalled prevents re-ligation Replicated Replicated DNA Religation->Replicated Naphthyridine 1,8-Naphthyridine Analog Naphthyridine->Stalled binds to complex Apoptosis Apoptosis / Cell Death Stalled->Apoptosis

Caption: Mechanism of action via Topoisomerase II inhibition.

Antimicrobial Activity & Synergy

The 1,8-naphthyridine core is central to many antibacterial agents. While some analogs possess intrinsic antibacterial activity, others have shown remarkable potential as antibiotic potentiators.[4] Studies have demonstrated that certain 1,8-naphthyridine derivatives, even at sub-inhibitory concentrations, can significantly enhance the activity of fluoroquinolone antibiotics against multi-drug resistant (MDR) bacterial strains.[4][15] This synergistic effect is crucial in the fight against antibiotic resistance, as it can potentially restore the efficacy of existing drugs.

Structure-Activity Relationship (SAR)

SAR studies are vital for optimizing the therapeutic properties of a chemical scaffold. For 1,8-naphthyridines, substitutions at various positions on the bicyclic ring significantly influence their biological potency.

  • Position C3: Modifications at the C3 position are critical. The introduction of heteroaryl carbonyl groups or carboxamides has led to compounds with potent cytotoxicity.[9][16] For example, certain 2-phenyl-7-methyl-1,8-naphthyridine derivatives with specific substituents at C3 have shown IC₅₀ values in the low micromolar range against breast cancer cell lines.[7]

  • Position C7: Substitutions at this position can influence both potency and pharmacokinetic properties. The presence of a methyl group at C7 is a common feature in many active analogs.[5]

  • Position N1: The N1 position is often substituted with small alkyl or cycloalkyl groups, such as the cyclopropyl group found in many quinolone antibiotics, which is crucial for DNA gyrase inhibition.

Table 1: Cytotoxicity of Novel 2-phenyl-7-methyl-1,8-naphthyridine Analogs against MCF-7 Cells [7]

Compound IDC3-SubstituentIC₅₀ (μM)
10c Varies1.47
8d Varies1.62
4d Varies1.68
10f Varies2.30
8b Varies3.19
Staurosporine (Control)-4.51

Note: The specific structures of the C3-substituents are detailed in the source publication.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery of novel analogs follows a logical and iterative workflow. This process is designed to be a self-validating system where each step informs the next, from initial synthesis to lead optimization.

Drug_Discovery_Workflow A 1. Design & Synthesis of Analog Library B 2. In Vitro Primary Screening (e.g., Cytotoxicity Assay) A->B C 3. Hit Identification (Compounds meeting activity threshold) B->C D 4. Secondary Assays (e.g., Mechanism of Action, Specificity) C->D E 5. Structure-Activity Relationship (SAR) Analysis D->E F 6. Lead Optimization (Iterative redesign & synthesis) E->F F->A Refine Design

Caption: A typical workflow for drug discovery and development.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the antimicrobial efficacy of synthesized compounds.[5]

Procedure:

  • Bacterial Culture: Culture the target bacterial strains (e.g., S. aureus, E. coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in complete inhibition of visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Outlook

The 1,8-naphthyridine scaffold remains a highly valuable and versatile platform in the pursuit of novel therapeutic agents. The evolution of synthetic methodologies, particularly the shift towards greener and more efficient protocols like those using ionic liquids or aqueous media, has made the exploration of this chemical space more accessible and sustainable. The profound anticancer and antimicrobial activities, often mediated through the inhibition of essential enzymes like topoisomerases, confirm the scaffold's therapeutic relevance.

Future research should focus on expanding the chemical diversity of 1,8-naphthyridine libraries through innovative synthetic strategies and multi-component reactions.[17] A deeper investigation into their potential to overcome drug resistance, especially as antibiotic adjuvants, represents a critical frontier. As our understanding of the intricate structure-activity relationships grows, the rational design of next-generation 1,8-naphthyridine analogs holds immense promise for addressing unmet medical needs in oncology and infectious disease.

References

  • Bandyopadhyay, D., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Fayed, E. A., et al. (2018). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Nobre, T. H. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Al-Tel, T. H. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. MDPI. [Link]

  • Al-Tel, T. H. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. [Link]

  • Hayes, J. J., & Yan, S. (2009). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • Jain, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • Nobre, T. H. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

  • Sharma, A., et al. (2023). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. [Link]

  • Kamal, A., et al. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]

  • Mogilaiah, K., et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. [Link]

  • Semantic Scholar. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • Nitidandhaprabhas, O. (1966). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University. [Link]

  • Kamal, A., et al. (2011). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. [Link]

  • Gupta, S. P., et al. (2007). Quantitative structure-activity relationship study on affinity profile of a series of 1,8-naphthyridine antagonists toward bovine adenosine receptors. Taylor & Francis Online. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrahydro-1,8-naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,8-naphthyridine motif is a privileged scaffold in medicinal chemistry and drug discovery. This partially saturated heterocyclic system serves as a rigid, three-dimensional bioisostere for various pharmacophores, offering a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. The incorporation of an ethylamine substituent at the 2-position introduces a key basic handle for ionic interactions with target proteins, making 5,6,7,8-tetrahydro-1,8-naphthyridin-2-ethylamine a valuable building block for the synthesis of novel therapeutic agents. Derivatives of the 1,8-naphthyridine core have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, underscoring the importance of developing robust synthetic routes to novel analogues.[1][2][3][4]

This document provides a detailed, field-proven protocol for the multi-step synthesis of this compound. The described methodology is designed to be a self-validating system, with explanations for the causality behind key experimental choices, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and drug development.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a four-step sequence, commencing with the well-established Friedländer annulation to construct the core 1,8-naphthyridine ring system. This is followed by functionalization of the 2-methyl group, subsequent reduction of the heterocyclic core, and finally, reduction of the nitrile to the desired primary amine.

G A 2-Aminonicotinaldehyde + Acetone B 2-Methyl-1,8-naphthyridine A->B Friedländer Annulation C 2-(Bromomethyl)-1,8-naphthyridine B->C Radical Bromination D 2-(Cyanomethyl)-1,8-naphthyridine C->D Nucleophilic Substitution E 2-(Cyanomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine D->E Catalytic Hydrogenation F This compound E->F Nitrile Reduction

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 2-Methyl-1,8-naphthyridine

This initial step utilizes the Friedländer annulation, a classic and efficient method for the synthesis of quinolines and related heterocyclic systems.[5][6] The reaction condenses 2-aminonicotinaldehyde with acetone in the presence of a catalyst to form the 1,8-naphthyridine core.

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

Procedure:

  • To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add potassium hydroxide (0.2 eq) and stir until dissolved.

  • Add acetone (3.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add deionized water to the residue and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-methyl-1,8-naphthyridine.[7]

Expert Insight: The use of a base like KOH is crucial for promoting the initial aldol condensation between acetone and the aldehyde. While various catalysts can be employed for the Friedländer reaction, the KOH/ethanol system is robust and cost-effective for this particular transformation.

Part 2: Synthesis of 2-(Cyanomethyl)-1,8-naphthyridine

This two-step sequence first activates the methyl group via radical bromination, followed by a nucleophilic substitution with cyanide to introduce the nitrile functionality.

Materials:

  • 2-Methyl-1,8-naphthyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

Procedure:

Step 2a: Synthesis of 2-(Bromomethyl)-1,8-naphthyridine

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-1,8-naphthyridine (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(bromomethyl)-1,8-naphthyridine, which is used in the next step without further purification.

Step 2b: Synthesis of 2-(Cyanomethyl)-1,8-naphthyridine

  • Dissolve the crude 2-(bromomethyl)-1,8-naphthyridine in DMSO.

  • Add sodium cyanide (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(cyanomethyl)-1,8-naphthyridine.

Expert Insight: The choice of a radical initiator like AIBN is critical for the selective bromination of the methyl group. The subsequent nucleophilic substitution with cyanide is a standard and efficient method for introducing the nitrile group, which serves as a precursor to the desired ethylamine side chain.[8]

Part 3: Synthesis of 2-(Cyanomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine

The reduction of the 1,8-naphthyridine core is achieved through catalytic hydrogenation. The selection of the catalyst and reaction conditions is crucial to selectively reduce the pyridine rings while preserving the nitrile functionality.

Materials:

  • 2-(Cyanomethyl)-1,8-naphthyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of 2-(cyanomethyl)-1,8-naphthyridine (1.0 eq) in methanol, add 10% Pd/C (10 mol%).

  • Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-(cyanomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine, which can be purified by column chromatography if necessary.

Expert Insight: Palladium on carbon is a widely used and effective catalyst for the hydrogenation of aromatic heterocycles.[9] Performing the reaction at room temperature and moderate pressure helps to achieve the selective reduction of the naphthyridine core without affecting the nitrile group. In some cases, transfer hydrogenation using a hydrogen donor like indoline in the presence of an iridium catalyst can also be an effective method.[10][11][12]

Part 4: Synthesis of this compound

The final step involves the reduction of the nitrile group to the primary amine. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.

Materials:

  • 2-(Cyanomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(cyanomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate is formed.

  • Filter the precipitate and wash it thoroughly with THF and dichloromethane.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford the final product, this compound.

Expert Insight: The use of LiAlH₄ is a standard and highly effective method for the reduction of nitriles to primary amines. The Fieser workup is a safe and efficient method for quenching the reaction and facilitating the removal of aluminum salts.

Quantitative Data Summary

ParameterValue
Molecular FormulaC₁₀H₁₅N₃
Molecular Weight177.25 g/mol
CAS Number332884-13-6
AppearanceExpected to be an oil or low-melting solid
Purity>95% (after purification)
Overall YieldVariable, dependent on optimization of each step

Conclusion

The protocol detailed above provides a comprehensive and logical pathway for the synthesis of this compound. By leveraging the robust Friedländer annulation for the initial core formation, followed by a series of well-established functional group manipulations and reductions, this guide offers a reliable method for accessing this valuable building block. The insights provided into the rationale behind key experimental choices are intended to empower researchers to troubleshoot and adapt this protocol to their specific needs, thereby facilitating the discovery and development of novel chemical entities with potential therapeutic applications.

References

  • D. A. Horton, G. T. Bourne, and M. L. Smythe, "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures," Chemical Reviews, vol. 103, no. 3, pp. 893-930, 2003.
  • J. J. M. Neville, T. D. H. Quail, and V. Snieckus, "Directed ortho Metalation-Cross-Coupling Strategies in the Synthesis of Naphthyridines," Organic Letters, vol. 6, no. 16, pp. 2733-2736, 2004.
  • C. C. J. Ewens, M. G. P. Buffa, and A. D. Westwell, "The 1,8-naphthyridine scaffold in medicinal chemistry," Future Medicinal Chemistry, vol. 6, no. 1, pp. 85-105, 2014.[3]

  • A. V. Ivachtchenko et al., "Synthesis of 1,8-Naphthyridines by the Friedländer Reaction," Molbank, vol. 2010, no. 4, p. M685, 2010.
  • P. A. S. Smith, "The Curtius Reaction," Organic Reactions, vol. 3, pp. 337-449, 1946.
  • S. K. Guchhait, S. S. H. Rizvi, and A. K. Chakraborti, "A mild and efficient one-pot synthesis of 1,8-naphthyridines," Tetrahedron Letters, vol. 48, no. 49, pp. 8761-8764, 2007.
  • A. R. Katritzky, C. W. Rees, and E. F. V. Scriven, Eds.
  • S. A. Saghar, M. A. Rashid, and M. A. Ahmad, "1,8-Naphthyridine derivatives: A review of multiple biological activities," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 32, no. 1, pp. 1-19, 2017.[2]

  • Organic Chemistry Portal. (n.d.). Friedländer Synthesis. Retrieved from [Link]

  • S. M. Malaekehpoor and R. Ghorbani-Vaghei, "A single-step, facile synthesis of 1,8-naphthyridine derivatives," Synthesis, vol. 49, no. 4, pp. 763-769, 2017.[6]

  • M. Movassaghi and M. D. Hill, "A Highly Reactive and Regioselective Catalyst for the Preparation of 2-Substituted Quinolines, 1,8-Naphthyridines, and Chromone Derivatives," Journal of the American Chemical Society, vol. 128, no. 14, pp. 4592-4593, 2006.
  • A. A. Fadda, H. M. Refat, and K. A. El-sayed, "Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives," Archiv der Pharmazie, vol. 347, no. 10, pp. 714-722, 2014.[13]

  • S. M. Sakya et al., "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited," ACS Omega, vol. 5, no. 40, pp. 25957-25966, 2020.[7]

  • C. Zhou et al., "Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes," Molecules, vol. 28, no. 23, p. 7886, 2023.[10][11][12]

  • A. K. Singh, A. K. Sharma, and V. K. Singh, "1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities," Future Medicinal Chemistry, vol. 13, no. 16, pp. 1515-1544, 2021.[3]

  • S. A. Galal, A. S. Abdelsamie, and H. I. El-diwani, "Advances in 1,8-Naphthyridines Chemistry," Mini-Reviews in Organic Chemistry, vol. 13, no. 1, pp. 3-18, 2016.[4]

  • A. K. J. Al-Khafaji, "Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring," Journal of Baghdad for Science, vol. 10, no. 3, pp. 838-847, 2013.[14]

  • M. S. Christodoulou et al., "A mild synthesis of substituted 1,8-naphthyridines," Green Chemistry, vol. 18, no. 20, pp. 5566-5573, 2016.[15]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]]

  • Y. Li et al., "Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives," Organic Letters, vol. 20, no. 15, pp. 4531-4535, 2018.[9]

  • ResearchGate. (n.d.). Synthesis of 2-(4-(3-cyano-1,8-naphthyridin-2-yl).... Retrieved from [Link]]

  • ResearchGate. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). Retrieved from [Link]]

  • S. K. Singh et al., "Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition," ACS Omega, vol. 6, no. 42, pp. 28005-28014, 2021.[5]

  • M. A. El-Sayed et al., "Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line," Open Chemistry, vol. 17, no. 1, pp. 943-956, 2019.[16]

  • A. K. Ghosh, S. S. Kulkarni, and D. D. Anderson, "Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines," Molecules, vol. 9, no. 5, pp. 536-544, 2004.[17]

  • S. K. Sharma et al., "One-pot synthesis of annulated 1,8-naphthyridines," Tetrahedron Letters, vol. 54, no. 43, pp. 5818-5821, 2013.[18]

  • M. Zhang et al., "Hydrogen-Transfer-Mediated Direct β-Alkylation of Aryl-1,8-naphthyridines with Alcohols under Transition Metal Catalyst Free Conditions," Organic Letters, vol. 20, no. 2, pp. 352-355, 2018.[19]

  • J. H. Lee et al., "A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway," International Journal of Molecular Sciences, vol. 22, no. 5, p. 2617, 2021.[20]

  • M. A. G. de la Torre-Luque et al., "Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines," Pharmaceutics, vol. 16, no. 1, p. 1, 2023.[21]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]]

Sources

Application Notes & Protocols: Evaluating 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine (TNE) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in oncology research and preclinical compound screening.

Introduction: The Scientific Rationale

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities, including potent anticancer properties.[1][2] Derivatives have been shown to exert cytotoxic effects through various mechanisms, such as the inhibition of topoisomerase II and tubulin polymerization, making them compelling candidates for novel therapeutic agents.[1][3] This document provides a comprehensive guide for the initial in vitro characterization of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine (TNE) , a novel analog.

As a Senior Application Scientist, my objective is not merely to provide a list of steps but to impart a logical, field-proven framework for evaluating a novel chemical entity. The protocols herein are designed as a self-validating cascade, where the results from foundational assays inform the direction and design of subsequent mechanistic studies. We will proceed from broad efficacy screening to more focused investigations into the mode of action, such as apoptosis induction and cell cycle disruption. This structured approach ensures a robust and efficient characterization of TNE's anticancer potential.

Phase 1: Foundational Efficacy Screening - The IC₅₀ Determination

The first critical step in evaluating any potential anticancer compound is to determine its dose-dependent effect on cancer cell viability.[4] The half-maximal inhibitory concentration (IC₅₀) is a key parameter that quantifies the compound's potency. This is typically achieved using a panel of cancer cell lines from different tissue origins to identify potential tissue-specific sensitivities.[5]

Workflow for Initial Compound Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis cell_selection Select Cancer Cell Lines (e.g., MCF-7, HCT116, A549) cell_plating Plate Cells in 96-well Plates (5,000-20,000 cells/well) cell_selection->cell_plating Based on tumor type & growth rate treatment Treat Cells with TNE (Incubate for 48-72h) cell_plating->treatment dilution Prepare Serial Dilutions of TNE (e.g., 0.1 µM to 100 µM) dilution->treatment mtt_assay Perform Cell Viability Assay (e.g., MTT or WST-1) treatment->mtt_assay readout Measure Absorbance (Spectrophotometer) mtt_assay->readout dose_response Generate Dose-Response Curve readout->dose_response ic50 Calculate IC50 Value (Non-linear Regression) dose_response->ic50

Caption: Workflow for determining the IC₅₀ of a novel compound.

Protocol 1.1: Cell Viability Assay (MTT-Based)

This protocol is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.

Materials:

  • TNE (dissolved in DMSO to create a 10 mM stock solution)

  • Selected cancer cell lines (e.g., MCF-7, HCT116, A549, PC-3)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a series of TNE dilutions in complete medium from your 10 mM stock. A common approach is a 2-fold serial dilution to cover a broad concentration range (e.g., 100 µM, 50 µM, 25 µM, down to ~0.1 µM).[5] Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.5% to avoid solvent toxicity.[6]

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared TNE dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂. The incubation time can be adjusted based on the cell line's doubling time.[7]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the TNE concentration and use non-linear regression analysis to determine the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Values for TNE

All quantitative data should be summarized for clear interpretation.

Cell LineCancer TypeIncubation Time (hours)IC₅₀ (µM) [Hypothetical]
MCF-7Breast Adenocarcinoma4815.2
MDA-MB-231Breast Adenocarcinoma4831.5
A549Lung Carcinoma4822.8
HCT116Colorectal Carcinoma488.9
PC-3Prostate Adenocarcinoma4845.1

Phase 2: Unraveling the Mechanism of Action

Once the IC₅₀ values are established, the next logical step is to investigate how TNE inhibits cell growth. The two most common mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[4]

Decision Logic for Mechanistic Studies

G cluster_flow Flow Cytometry Analysis cluster_validation Biochemical Validation start Potent IC50 Value Identified (e.g., in HCT116 cells) treat_cells Treat HCT116 Cells with TNE (at IC50 and 2x IC50 concentrations) start->treat_cells apoptosis_assay Annexin V / PI Staining (Apoptosis Assay) treat_cells->apoptosis_assay cell_cycle_assay Propidium Iodide Staining (Cell Cycle Analysis) treat_cells->cell_cycle_assay western_blot Western Blot Analysis apoptosis_assay->western_blot If apoptosis is significant cell_cycle_assay->western_blot If cell cycle arrest is observed apoptosis_proteins Probe for Apoptosis Markers (Cleaved Caspase-3, Bax, Bcl-2) western_blot->apoptosis_proteins cell_cycle_proteins Probe for Cell Cycle Markers (Cyclins, CDKs) western_blot->cell_cycle_proteins

Caption: Logical workflow for mechanistic elucidation post-IC₅₀.

Protocol 2.1: Apoptosis Induction Assay by Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • Cancer cell line showing high sensitivity to TNE (e.g., HCT116)

  • 6-well plates

  • TNE (10 mM stock in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and allow them to attach overnight. Treat the cells with TNE at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control (DMSO).

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the adherent cells with PBS, and detach them using trypsin. Combine the detached cells with the supernatant.

  • Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The results will quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Data Presentation: Hypothetical Apoptosis Analysis in HCT116 Cells
TreatmentConcentration% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells (%)
Vehicle Control0.1% DMSO3.1%2.5%5.6%
TNEIC₅₀ (8.9 µM)18.7%12.4%31.1%
TNE2x IC₅₀ (17.8 µM)25.3%29.8%55.1%
Protocol 2.2: Cell Cycle Analysis

This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry. Anticancer agents often cause cells to accumulate in a specific phase, indicating cell cycle arrest.[8][9]

Materials:

  • Cancer cell line (e.g., HCT116)

  • 6-well plates

  • TNE (10 mM stock in DMSO)

  • 70% cold ethanol

  • PI/RNase staining buffer

Procedure:

  • Cell Treatment: Seed and treat cells as described in Protocol 2.1.

  • Cell Harvesting: Harvest the cells (both adherent and floating) as described previously.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.

Data Presentation: Hypothetical Cell Cycle Distribution in HCT116 Cells
TreatmentConcentration% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control0.1% DMSO55.2%28.1%16.7%
TNEIC₅₀ (8.9 µM)30.5%25.5%44.0%
TNE2x IC₅₀ (17.8 µM)15.8%18.1%66.1%

The hypothetical data suggests that TNE induces G2/M phase arrest in HCT116 cells.

Proposed Signaling Pathway for TNE Action

Based on the known activities of related naphthyridine compounds, a plausible mechanism of action for TNE could involve the inhibition of Topoisomerase II, leading to DNA damage and subsequent cell cycle arrest and apoptosis.[1]

G cluster_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction TNE TNE Compound Top_II Topoisomerase II TNE->Top_II Inhibits DNA_damage DNA Double-Strand Breaks Top_II->DNA_damage Causes ATM_ATR ATM/ATR Kinases (Damage Sensors) DNA_damage->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates p21 p21 Expression p53->p21 Induces Bax Bax Upregulation p53->Bax Induces Bcl2 Bcl-2 Downregulation p53->Bcl2 Represses cdk_cyclin CDK/Cyclin Inhibition p21->cdk_cyclin Inhibits G2M_arrest G2/M Arrest cdk_cyclin->G2M_arrest Leads to Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito Inhibits Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling cascade for TNE-induced apoptosis.

References

  • BenchChem. (2025). Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol. BenchChem.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
  • JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC - NIH.
  • BenchChem. (2025). Technical Support Center: Adjusting Experimental Protocols for Novel Compounds Across Different Cell Lines. BenchChem.
  • MDPI. (2018). Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI.
  • ResearchGate. (2025). Flow cytometry analysis for detection of cell cycle tested ERα positive MCF-7 cells.
  • ResearchGate. (2018). Cell cycle analysis (percentage distribution) and corresponding....
  • Bioorganic & Medicinal Chemistry Letters. (2013).
  • Bioorganic & Medicinal Chemistry. (2009).
  • Journal of Medicinal Chemistry. (1997). Antitumor agents. 174.
  • Journal of Medicinal Chemistry. (2010). Type 1 Phototherapeutic Agents. 2. Cancer Cell Viability and ESR Studies of Tricyclic Diarylamines. PMC - NIH.

Sources

Application Notes and Protocols for Antimicrobial Assays of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing for 1,8-naphthyridine derivatives. This class of heterocyclic compounds, pioneered by the introduction of nalidixic acid, continues to be a significant pharmacophore in the quest for novel antimicrobial agents to combat the rising threat of multidrug-resistant pathogens[1][2]. The protocols herein are grounded in established methodologies and offer insights into the causality behind experimental choices to ensure data integrity and reproducibility.

The core mechanism of action for many 1,8-naphthyridine derivatives involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA replication, repair, and transcription[1][2][3][4]. This targeted action makes them potent antibacterial agents. This guide will detail the essential assays to quantify their efficacy, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Foundational Assays for Antimicrobial Efficacy

The preliminary evaluation of novel 1,8-naphthyridine derivatives typically involves a tiered approach, starting with qualitative or semi-quantitative screening followed by quantitative determination of antimicrobial activity. The most common and robust methods are:

  • Agar Well/Disk Diffusion Assay: A preliminary screening tool to qualitatively assess the antimicrobial activity of the test compounds[1].

  • Broth Microdilution Assay: A quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[1][5].

  • Minimum Bactericidal Concentration (MBC) Assay: This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium, providing insights into whether the compound is bacteriostatic or bactericidal[1][6].

Part 1: Agar Disk Diffusion Assay

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used technique for preliminary screening of antimicrobial agents. It is a qualitative method that provides a visual indication of a compound's ability to inhibit microbial growth.

Principle

A paper disk impregnated with a known concentration of the 1,8-naphthyridine derivative is placed on an agar plate that has been uniformly inoculated with a suspension of the target microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the disk[7][8]. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Experimental Protocol
  • Preparation of Inoculum:

    • Aseptically select 4-5 well-isolated colonies of the test microorganism from a fresh (18-24 hours) culture plate.

    • Transfer the colonies to a tube containing sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL[7].

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically place paper disks impregnated with the 1,8-naphthyridine derivative onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a positive control (e.g., a standard antibiotic like Ciprofloxacin) and a negative control (a disk impregnated with the solvent, e.g., DMSO)[1].

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers[7].

    • The results are typically interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[7][9].

Visualization of the Agar Disk Diffusion Workflow

Agar_Disk_Diffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare 0.5 McFarland Inoculum Suspension Plate_Inoculation Uniformly Inoculate Mueller-Hinton Agar Plate Inoculum_Prep->Plate_Inoculation Standardized Suspension Apply_Disks Apply 1,8-Naphthyridine and Control Disks Plate_Inoculation->Apply_Disks Inoculated Plate Incubate Incubate at 37°C for 18-24 hours Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Visible Growth with Inhibition Zones Interpret Interpret Results (Susceptible/Intermediate/Resistant) Measure_Zones->Interpret

Caption: Workflow for the Agar Disk Diffusion Assay.

Part 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It is a quantitative assay that provides a precise measure of a compound's potency.

Principle

Serial dilutions of the 1,8-naphthyridine derivative are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are observed for visible growth. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[1][10].

Experimental Protocol
  • Preparation of Compound Dilutions:

    • Dissolve the 1,8-naphthyridine derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration where no turbidity is observed[1].

    • Alternatively, a growth indicator such as resazurin can be added. A color change from blue (no growth) to pink (growth) indicates metabolic activity[1].

Data Presentation: Example MIC Data Table
CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
Naphthyridine-A81632
Naphthyridine-B2416
Ciprofloxacin0.250.0150.5

Part 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed as a follow-up to the MIC test to determine if a compound is bactericidal or bacteriostatic.

Principle

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum[11]. Aliquots from the clear wells of the MIC plate (at and above the MIC) are sub-cultured onto fresh agar plates. After incubation, the number of surviving colonies is determined.

Experimental Protocol
  • Subculturing from MIC Plate:

    • From each well of the MIC plate that showed no visible growth, take a 10-100 µL aliquot[1].

    • Spot-inoculate or spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • Observe the plates for bacterial growth. The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.

Visualization of the MIC to MBC Workflow

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination Serial_Dilution Prepare Serial Dilutions of 1,8-Naphthyridine Inoculate_Plate Inoculate with Standardized Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate_MIC Read_MIC Determine MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells (≥ MIC) onto Agar Plates Read_MIC->Subculture Clear wells (at and above MIC) Incubate_MBC Incubate Agar Plates at 37°C for 18-24 hours Subculture->Incubate_MBC Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC

Caption: Workflow from MIC to MBC determination.

Mechanism of Action: Inhibition of DNA Gyrase

The primary antibacterial target for many 1,8-naphthyridine derivatives is DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription[1][2][3].

DNA_Gyrase_Inhibition cluster_process Normal Bacterial DNA Replication cluster_inhibition Inhibition by 1,8-Naphthyridine Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Inhibited_Gyrase Inhibited DNA Gyrase DNA_Gyrase->Inhibited_Gyrase Replication DNA Replication & Transcription Supercoiled_DNA->Replication Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->DNA_Gyrase Binds to enzyme-DNA complex Blocked_Replication Replication & Transcription Blocked Inhibited_Gyrase->Blocked_Replication Cell_Death Bacterial Cell Death Blocked_Replication->Cell_Death

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Trustworthiness: The Role of Quality Control

To ensure the validity and reproducibility of antimicrobial susceptibility testing, rigorous quality control (QC) is paramount. This involves the use of standard reference strains with known susceptibility profiles.

  • QC Strains: Reference strains such as Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853 should be tested concurrently with the experimental compounds[12][13].

  • Acceptable Ranges: The resulting MICs or zone diameters for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST[7][14]. Any deviation necessitates troubleshooting of the assay.

  • Frequency: QC testing should be performed regularly, and with each new batch of reagents or media, to monitor the performance of the assay[15].

Conclusion

The antimicrobial assays detailed in these application notes provide a robust framework for the evaluation of 1,8-naphthyridine derivatives. By adhering to these standardized protocols and incorporating rigorous quality control measures, researchers can generate reliable and reproducible data, which is essential for the discovery and development of new antimicrobial agents. The synergistic potential of these compounds with existing antibiotics also presents an exciting avenue for future research, potentially revitalizing the efficacy of current therapies against multi-resistant bacterial strains[3][5][16].

References

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • Araújo-Neto, V., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. Retrieved from [Link]

  • National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Retrieved from [Link]

  • MDPI. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Retrieved from [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]

  • PubMed. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]

  • EUCAST. (2021). Clinical Breakpoint Tables. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC (µg/ml) of the synthesized compounds and control drugs using the broth microdilution method. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Lee, H., et al. (2017). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 37(1), 35–41. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

  • EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Leibniz Institute DSMZ. (n.d.). Quality Control Strains. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. Retrieved from [Link]

  • Re-placing, C., & Re-placing, C. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of visualized experiments : JoVE, (83), e50900. Retrieved from [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Onawunmi, G. O., & Ogunlana, E. O. (2021). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. Plants (Basel, Switzerland), 10(7), 1395. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 1,8-Naphthyridine Scaffold in Neurology

The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities. Derivatives of this scaffold have been explored for their antimicrobial, anticancer, and anti-inflammatory properties.[1] Notably, emerging research has highlighted the potential of 1,8-naphthyridine derivatives in the context of neurological disorders, including Alzheimer's disease, multiple sclerosis, and depression.[1][2] The therapeutic rationale often involves the modulation of key pathological processes such as neuroinflammation, oxidative stress, and neuronal dysfunction.

This document provides a comprehensive guide for researchers investigating the therapeutic potential of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine (hereafter referred to as 'the compound') in the context of neurological disorders. While this specific molecule is a valuable building block in the synthesis of more complex pharmaceuticals, its intrinsic biological activity warrants thorough investigation.[3] These application notes will focus on characterizing its potential anti-neuroinflammatory and neuroprotective effects, providing a logical experimental workflow from in vitro screening to in vivo validation.

Hypothesized Mechanism of Action: Targeting Neuroinflammation

Given the established anti-inflammatory properties of the broader 1,8-naphthyridine class, a primary hypothesis is that the compound exerts its neuroprotective effects by modulating inflammatory pathways in glial cells, particularly microglia.[4] Over-activated microglia are a key feature of many neurodegenerative diseases, releasing a barrage of pro-inflammatory cytokines, nitric oxide (NO), and reactive oxygen species (ROS) that contribute to neuronal damage.[4][5]

This guide will therefore focus on protocols designed to test the compound's ability to suppress microglial activation and its downstream consequences. A plausible molecular mechanism involves the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central regulators of the inflammatory response.[6]

Experimental Workflow for Compound Characterization

A tiered approach is recommended to efficiently characterize the compound's therapeutic potential. This workflow progresses from initial in vitro screening for anti-neuroinflammatory activity to more complex mechanistic studies and finally to in vivo proof-of-concept.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation A Initial Cytotoxicity Assessment (MTT Assay) B Anti-inflammatory Screening (LPS-stimulated Microglia) A->B Determine non-toxic concentration range C Quantification of Inflammatory Mediators (Griess Assay for NO, ELISA for Cytokines) B->C Confirm anti-inflammatory effect D Mechanistic Studies (Western Blot for NF-κB & MAPK Pathways) C->D Elucidate mechanism of action E Pharmacokinetic Profiling (Bioavailability & Brain Penetration) D->E Transition to in vivo studies F Efficacy in Neuroinflammation Model (e.g., LPS-induced systemic inflammation) E->F Establish dosing regimen G Efficacy in Neurodegenerative Disease Model (e.g., APP/PS1 for Alzheimer's) F->G Confirm in vivo anti-inflammatory effect H Histopathological & Behavioral Analysis G->H Assess therapeutic potential

Caption: A logical workflow for the characterization of this compound, from initial in vitro screening to in vivo validation.

Part 1: In Vitro Characterization Protocols

Cell Culture and Compound Preparation
  • Cell Line: BV-2 murine microglial cell line is a suitable and widely used model for initial screening. For confirmatory studies, primary microglia cultures are recommended.

  • Culture Conditions: Maintain BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Compound Stock Solution: Prepare a 10 mM stock solution of the compound in sterile DMSO. Further dilutions should be made in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all experimental wells is ≤ 0.1% to avoid solvent-induced toxicity.

Protocol: Cytotoxicity Assessment (MTT Assay)

Rationale: It is crucial to determine the non-toxic concentration range of the compound before assessing its biological activity. The MTT assay measures cell viability by assessing mitochondrial metabolic activity.

Procedure:

  • Seed BV-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

  • After 24 hours, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Compound ConcentrationCell Viability (%)
Vehicle (0.1% DMSO)100
0.1 µM(Experimental Data)
1 µM(Experimental Data)
10 µM(Experimental Data)
25 µM(Experimental Data)
50 µM(Experimental Data)
100 µM(Experimental Data)

Data Interpretation: Select the highest concentrations that show >90% cell viability for subsequent anti-inflammatory assays.

Protocol: Anti-inflammatory Activity Screening

Rationale: This protocol assesses the compound's ability to suppress the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglia.[6]

Procedure:

  • Seed BV-2 cells in a 96-well plate as described above.

  • Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours. Include the following controls:

    • Vehicle control (no compound, no LPS)

    • LPS control (no compound, with LPS)

    • Compound control (compound, no LPS)

  • After 24 hours, collect the cell culture supernatant for NO measurement using the Griess assay.

Griess Assay for Nitric Oxide (NO) Measurement:

  • In a new 96-well plate, mix 50 µL of cell supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol: Quantification of Pro-inflammatory Cytokines (ELISA)

Rationale: To broaden the assessment of anti-inflammatory activity, this protocol measures the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]

Procedure:

  • Use the cell culture supernatants collected from the anti-inflammatory screening experiment (Section 1.3).

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (commercially available kits).

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add standards and samples (supernatants) to the wells.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations based on the standard curve.

TreatmentNO Production (µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle(Experimental Data)(Experimental Data)(Experimental Data)
LPS (1 µg/mL)(Experimental Data)(Experimental Data)(Experimental Data)
LPS + Compound (Low Conc.)(Experimental Data)(Experimental Data)(Experimental Data)
LPS + Compound (High Conc.)(Experimental Data)(Experimental Data)(Experimental Data)
Protocol: Mechanistic Investigation (Western Blot)

Rationale: This protocol aims to determine if the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB and/or MAPK signaling pathways.[6] This is achieved by measuring the phosphorylation status of key proteins in these pathways.

Procedure:

  • Seed BV-2 cells in 6-well plates.

  • Pre-treat with the compound for 1 hour, followed by LPS stimulation for 30 minutes (for MAPK) or 60 minutes (for NF-κB).

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, and an anti-β-actin loading control).

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKK MAPKKs TLR4->MAPKK IKK IKK TLR4->IKK Compound 5,6,7,8-Tetrahydro-1,8- naphthyridin-2-ethylamine Compound->MAPKK Hypothesized Inhibition Compound->IKK Hypothesized Inhibition MAPK p38, ERK, JNK MAPKK->MAPK NFkB_nucleus NF-κB (nucleus) MAPK->NFkB_nucleus activates transcription factors IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Genes induces transcription

Caption: Hypothesized signaling pathway for the anti-neuroinflammatory action of the compound.

Part 2: In Vivo Validation Protocols

Animal Models
  • Acute Neuroinflammation Model: C57BL/6 mice treated with intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg) can be used to assess the compound's ability to suppress systemic and central inflammation.

  • Neurodegenerative Disease Models:

    • Alzheimer's Disease: APP/PS1 or 5XFAD transgenic mouse models.[7]

    • Parkinson's Disease: MPTP-induced or 6-OHDA-induced models.

    • The choice of model should align with the specific research question.

Protocol: Pharmacokinetic (PK) Study

Rationale: Before efficacy studies, it is essential to determine the compound's bioavailability and, critically, its ability to cross the blood-brain barrier (BBB).

Procedure:

  • Administer a single dose of the compound to a cohort of mice via intravenous (i.v.) and oral (p.o.) routes.

  • Collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 h).

  • At selected time points, euthanize a subset of animals and collect brain tissue.

  • Process plasma and brain homogenates and quantify the compound concentration using LC-MS/MS.

  • Calculate key PK parameters, including half-life, Cmax, Tmax, AUC, oral bioavailability, and brain-to-plasma ratio.

Protocol: Efficacy in an Acute Neuroinflammation Model

Rationale: This study provides in vivo proof-of-concept for the compound's anti-inflammatory effects in the central nervous system.

Procedure:

  • Acclimatize C57BL/6 mice for at least one week.

  • Pre-treat mice with the compound (at doses determined from PK studies) or vehicle via an appropriate route (e.g., i.p. or p.o.).

  • After a set pre-treatment time (e.g., 1 hour), administer LPS (i.p.).

  • At a relevant time point post-LPS injection (e.g., 4 or 24 hours), collect blood and brain tissue.

  • Analyze plasma for systemic cytokine levels (ELISA).

  • Analyze brain homogenates for cytokine levels and markers of microglial activation (e.g., Iba1) by ELISA, qPCR, or immunohistochemistry.

Protocol: Efficacy in a Chronic Neurodegenerative Disease Model

Rationale: This long-term study assesses the compound's potential to modify disease progression in a relevant animal model of a specific neurological disorder. The following is an example using an Alzheimer's disease model.

Procedure (Example: APP/PS1 Mouse Model):

  • Begin chronic dosing of APP/PS1 mice with the compound or vehicle at an age before significant pathology develops (e.g., 3-4 months of age).

  • Continue daily dosing for a prolonged period (e.g., 3-6 months).

  • During the study, perform periodic behavioral testing to assess cognitive function (e.g., Morris water maze, Y-maze).

  • At the end of the study, euthanize the animals and collect brain tissue.

  • Perform histopathological analysis to quantify amyloid plaque load (Thioflavin S or antibody staining), and neuroinflammation (Iba1 and GFAP staining).

  • Analyze brain homogenates for levels of soluble and insoluble Aβ peptides (ELISA) and inflammatory markers.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound as a potential therapeutic agent for neurological disorders. By focusing on the highly relevant pathological process of neuroinflammation, researchers can efficiently screen for activity and elucidate the underlying mechanism of action. Positive results from these studies would provide a strong rationale for further preclinical development, including more extensive safety and toxicology studies, and exploration of its efficacy in a wider range of neurological disease models. The versatility of the 1,8-naphthyridine scaffold suggests that this compound could be a valuable lead for the development of a new class of neurotherapeutics.

References

  • Cellectricon. (n.d.). Neuroinflammation. Retrieved from [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • Scantox. (2025). Translational Neuroinflammation Assays for High-Throughput In Vitro Screening. Retrieved from [Link]

  • Jumde, V. R., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 773-794. doi:10.1002/ardp.201500237
  • Leonard, J. T., et al. (2002). Synthesis and Pharmacological Activities of 1,8-naphthyridine Derivatives. Biological & Pharmaceutical Bulletin, 25(6), 798-802. doi:10.1248/bpb.25.798
  • Bano, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Retrieved from [Link]

  • Pharmaron. (n.d.). CNS Disease Models for Preclinical Research Services. Retrieved from [Link]

  • GemPharmatech. (2023, February 17). [Webinar] Animal Models for Neurodegenerative Diseases (20221115 2nd). YouTube. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(14), 1269-1296. doi:10.4155/fmc-2021-0086
  • Cusabio. (n.d.). Drug Targets for Neurological Disorders Research. Retrieved from [Link]

  • GeneMedi. (n.d.). Neurological Disorders Target. Retrieved from [Link]

  • Bentham Science. (n.d.). CNS & Neurological Disorders - Drug Targets. Retrieved from [Link]

  • Ming, M., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2649. doi:10.3390/ijms22052649

Sources

Navigating the In Vivo Landscape: A Guide to Preclinical Experimental Design for 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold represents a promising starting point for the development of novel therapeutics. As a derivative of the well-explored 1,8-naphthyridine core, which has demonstrated a wide array of biological activities including anti-inflammatory, anticancer, and neuroprotective properties, this specific ethylamine derivative warrants rigorous in vivo evaluation.[1][2] Notably, structurally related compounds have been investigated as antagonists of αvβ3 integrin, a receptor implicated in tumor angiogenesis and metastasis, suggesting a potential therapeutic avenue in oncology.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine (referred to herein as 'Compound T1N'). The protocols and application notes provided are designed to ensure scientific integrity, ethical rigor, and the generation of robust, translatable data. We will move beyond a simple listing of steps to explain the causality behind experimental choices, empowering researchers to design self-validating studies.

Part 1: Foundational Principles of In Vivo Study Design

A successful in vivo study is built upon a foundation of meticulous planning. Before any animal is dosed, a comprehensive understanding of the compound's properties and the study's objectives is paramount. This initial phase of planning is critical for preventing wasted resources and ensuring ethical conduct.[5]

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in strict accordance with institutional and national guidelines, such as those set forth by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all study designs to ensure the responsible and humane use of animals in research.[6]

Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization: The Cornerstone of Efficacy Studies

Understanding the relationship between a drug's concentration in the body (pharmacokinetics) and its biological effect (pharmacodynamics) is fundamental to designing meaningful efficacy studies.[2][7] An initial PK study is essential to determine key parameters that will inform the dosing regimen for subsequent efficacy models.

Key PK/PD Study Objectives:

  • Establish the dose-concentration relationship: How does the dose administered relate to the concentration of Compound T1N in the plasma and target tissues over time?

  • Determine key PK parameters: This includes clearance, volume of distribution, half-life, and bioavailability.

  • Inform dose selection for efficacy studies: The goal is to select a dose and schedule that maintains the drug concentration above a target threshold, as suggested by in vitro potency, for an appropriate duration.[8]

Protocol 1: Foundational Pharmacokinetic Study in Rodents

This protocol outlines a basic single-dose PK study in mice.

Materials:

  • Compound T1N

  • Appropriate vehicle for administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.[9]

  • Dose Preparation: Prepare a stock solution of Compound T1N in a suitable vehicle. The final formulation should be sterile and non-irritating.

  • Animal Grouping and Dosing:

    • Randomly assign animals to groups (n=3-4 per time point).

    • Administer a single dose of Compound T1N via the intended clinical route (e.g., oral gavage (PO), intravenous (IV)).

  • Blood Sampling:

    • Collect blood samples at predetermined time points. A typical schedule for an oral dose might be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.

    • For each time point, collect approximately 50-100 µL of blood via an appropriate method (e.g., tail vein, saphenous vein).

  • Plasma Preparation:

    • Immediately place blood samples into EDTA-coated tubes and keep on ice.

    • Centrifuge the samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of Compound T1N in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.[5][9]

Parameter Description Importance
Cmax Maximum observed plasma concentrationIndicates the peak exposure
Tmax Time to reach CmaxProvides information on the rate of absorption
AUC Area under the plasma concentration-time curveRepresents the total drug exposure
t1/2 Half-lifeDetermines the dosing interval
CL ClearanceIndicates the rate of drug elimination
Vd Volume of distributionDescribes the extent of drug distribution in the body

Table 1: Key Pharmacokinetic Parameters

Part 2: Efficacy Evaluation in Disease Models

Based on the known activities of the broader 1,8-naphthyridine class and related αvβ3 antagonists, the following in vivo models are proposed for evaluating the efficacy of Compound T1N.

Oncology: Targeting Tumor Growth and Angiogenesis

The high expression of αvβ3 integrin on some tumor cells and activated endothelial cells makes it an attractive target for cancer therapy.[10] Antagonism of this receptor can inhibit tumor growth and angiogenesis.[6][11] A xenograft model using a human cancer cell line known to express αvβ3 is a suitable choice for initial efficacy testing.

Protocol 2: Human Tumor Xenograft Model in Nude Mice

This model evaluates the ability of Compound T1N to inhibit the growth of an established tumor.

Materials:

  • Compound T1N

  • Vehicle control

  • Human cancer cell line expressing αvβ3 (e.g., SKOV3 - ovarian cancer)

  • Matrigel

  • Athymic nude mice (female, 6-8 weeks old)

  • Standard-of-care chemotherapy agent (e.g., cisplatin) as a positive control

Procedure:

  • Cell Culture and Implantation:

    • Culture SKOV3 cells under standard conditions.

    • Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^7 cells/mL.

    • Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: Compound T1N (low dose)

      • Group 3: Compound T1N (high dose)

      • Group 4: Standard-of-care control

  • Treatment:

    • Administer the treatments according to the dosing regimen determined from the PK study. Treatment should continue for a predefined period (e.g., 21-28 days).

  • Efficacy Assessment:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis).

Primary Endpoint: Tumor Growth Inhibition (TGI) Secondary Endpoints: Body weight changes (as a measure of toxicity), histological analysis of tumor tissue.

Autoimmune and Inflammatory Conditions

The anti-inflammatory potential of 1,8-naphthyridine derivatives suggests that Compound T1N could be effective in models of autoimmune diseases such as rheumatoid arthritis or multiple sclerosis.

Protocol 3: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many pathological features with the human disease.[12][13][14]

Materials:

  • Compound T1N

  • Vehicle control

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Male DBA/1 mice (8-10 weeks old)

  • Positive control (e.g., methotrexate)

Procedure:

  • Induction of Arthritis:

    • Day 0: Emulsify bovine type II collagen with CFA. Administer an intradermal injection at the base of the tail.

    • Day 21: Boost with an intradermal injection of an emulsion of bovine type II collagen and IFA.[15]

  • Treatment and Monitoring:

    • Begin treatment with Compound T1N, vehicle, or positive control at the first signs of arthritis or prophylactically.

    • Monitor the mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).

    • Measure paw thickness using calipers every 2-3 days.

  • Endpoint Analysis:

    • At the end of the study (e.g., Day 42), collect blood for cytokine analysis and paws for histological examination to assess inflammation, cartilage damage, and bone erosion.

Clinical Score Description
0 No evidence of erythema and swelling
1 Erythema and mild swelling confined to the tarsals or ankle joint
2 Erythema and mild swelling extending from the ankle to the tarsals
3 Erythema and moderate swelling extending from the ankle to the metatarsal joints
4 Erythema and severe swelling encompass the ankle, foot and digits, or ankylosis of the limb

Table 2: Example of a Clinical Scoring System for Arthritis in Mice

Protocol 4: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most common animal model for multiple sclerosis, characterized by inflammation and demyelination in the central nervous system.[1][16][17][18]

Materials:

  • Compound T1N

  • Vehicle control

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • Female C57BL/6 mice (8-10 weeks old)

  • Positive control (e.g., fingolimod)

Procedure:

  • Induction of EAE:

    • Day 0: Immunize mice with an emulsion of MOG35-55 and CFA subcutaneously. On the same day, and again on day 2, administer pertussis toxin intraperitoneally.

  • Treatment and Monitoring:

    • Begin treatment with Compound T1N, vehicle, or positive control at the onset of clinical signs or prophylactically.

    • Monitor the mice daily for clinical signs of EAE using a standard scoring system (e.g., 0-5 scale).

  • Endpoint Analysis:

    • At the end of the study, perfuse the animals and collect the spinal cord and brain for histological analysis of immune cell infiltration and demyelination.

Clinical Score Description
0 No clinical signs
1 Limp tail
2 Hindlimb weakness
3 Hindlimb paralysis
4 Hindlimb and forelimb paralysis
5 Moribund or dead

Table 3: Example of a Clinical Scoring System for EAE in Mice

Part 3: Mechanistic Insights and Bioanalysis

Investigating the Mechanism of Action

A potential mechanism of action for Compound T1N, based on related compounds, is the antagonism of αvβ3 integrin. This can lead to downstream effects on cell survival, proliferation, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm T1N Compound T1N Integrin αvβ3 Integrin T1N->Integrin Blocks FAK FAK Integrin->FAK Activates ECM ECM Ligand (e.g., Vitronectin) ECM->Integrin Binds PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Migration Migration FAK->Migration Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation/ Survival Akt->Proliferation ERK->Proliferation

Caption: Potential signaling pathway of Compound T1N as an αvβ3 integrin antagonist.

Bioanalytical Method for Quantification

A robust and sensitive bioanalytical method is crucial for accurate PK analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices.[5][19][20]

Protocol 5: General LC-MS/MS Method for Quantification in Plasma

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for Compound T1N and the internal standard must be optimized.

Part 4: Experimental Design Workflow and Data Interpretation

A logical workflow is essential for the successful in vivo evaluation of a novel compound.

G cluster_preclinical Preclinical In Vivo Evaluation A Compound T1N Synthesis & In Vitro Characterization B Formulation & Vehicle Selection A->B C Acute Toxicity & Dose Range Finding B->C D Pharmacokinetic (PK) Study (Single Dose) C->D E PK/PD Modeling & Dose Selection for Efficacy D->E F Efficacy Study in Relevant Disease Model (e.g., Xenograft) E->F G Advanced Efficacy & Mechanism of Action Studies F->G Positive Data H Safety & Toxicology Studies F->H Positive Data I Decision: Proceed to IND-enabling studies G->I H->I

Caption: General workflow for the in vivo evaluation of Compound T1N.

Data Interpretation:

  • PK Data: Will determine if the compound has suitable drug-like properties for the intended dosing regimen.

  • Efficacy Data: A statistically significant reduction in tumor volume, arthritis score, or EAE score compared to the vehicle control would indicate a positive therapeutic effect.

  • Safety Data: Monitoring body weight and clinical signs of distress is crucial. Any adverse effects must be carefully documented.

By adhering to these detailed protocols and principles of robust experimental design, researchers can effectively evaluate the in vivo potential of this compound, paving the way for its potential translation into a clinically valuable therapeutic agent.

References

  • Non-invasive in vivo imaging of arthritis in a collagen-induced murine model with phosphatidylserine-binding near-infrared (NIR) dye. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Animal models of Multiple Sclerosis. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023, December 11). PubMed Central. Retrieved January 20, 2026, from [Link]

  • The Role of αvβ3 Integrin in Cancer Therapy Resistance. (2024, May 24). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. (2020, July 3). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Derivatization Methods for Quantitative Bioanalysis by LC-MS/MS. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Experimental Autoimmune Encephalomyelitis (EAE) Models. (n.d.). Charles River Laboratories. Retrieved January 20, 2026, from [Link]

  • Alzheimer's Disease Research Models. (n.d.). Alzforum. Retrieved January 20, 2026, from [Link]

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. (n.d.). Chondrex, Inc. Retrieved January 20, 2026, from [Link]

  • αvβ3 Integrin Antagonists Enhance Chemotherapy Response in an Orthotopic Pancreatic Cancer Model. (2020, February 26). Frontiers. Retrieved January 20, 2026, from [Link]

  • Bioanalytical methods for the analysis of drugs in plasma by LC-MS or... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Methods for the Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine Fragments for alphaVbeta3 Integrin Antagonists. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids. (2025, February 28). Spandidos Publications. Retrieved January 20, 2026, from [Link]

  • EAE model of Multiple Sclerosis. (n.d.). MD Bioproducts. Retrieved January 20, 2026, from [Link]

  • LBA and LC-MS/MS Bioanalytical Method List. (n.d.). Anapharm Bioanalytics. Retrieved January 20, 2026, from [Link]

  • Addressing PK/PD Study Design Early in Development. (2024, February 2). Pharmaceutical Technology. Retrieved January 20, 2026, from [Link]

  • Alzheimer's Disease Models. (n.d.). InVivo Biosystems. Retrieved January 20, 2026, from [Link]

  • A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice. (n.d.). Turkish Journal of Immunology. Retrieved January 20, 2026, from [Link]

  • In vivo Detection of Alzheimer's Disease. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. (2023, December 26). MDPI. Retrieved January 20, 2026, from [Link]

  • Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]

  • Inhibition of In Vivo Tumour Growth by the Blocking of Host α v β 3 and αII b β 3 Integrins. (n.d.). In Vivo. Retrieved January 20, 2026, from [Link]

  • Mechanistic PK/PD modeling to address early-stage biotherapeutic dosing feasibility questions. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • Alzheimer's Disease Mouse Models. (n.d.). Taconic Biosciences. Retrieved January 20, 2026, from [Link]

  • Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. (2024, November 5). Journal of Applied Pharmaceutical Science. Retrieved January 20, 2026, from [Link]

  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. (n.d.). AMSBIO. Retrieved January 20, 2026, from [Link]

  • Antagonizing Integrin β3 Increases Immunosuppression in Cancer. (n.d.). AACR Journals. Retrieved January 20, 2026, from [Link]

  • PK/PD modelling and simulations: utility in drug development. (2025, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Animal models of multiple sclerosis: Focus on experimental autoimmune encephalomyelitis. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. (2025, November 13). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Analytical methods for quantifying 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Analytical Methods for Quantifying 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of this compound in biological matrices such as plasma and urine. The primary focus is on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which represents the industry gold standard for sensitivity and selectivity. Detailed protocols for sample preparation, including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), are presented. Furthermore, this guide outlines the critical parameters for method validation in accordance with regulatory standards, ensuring data integrity for pharmacokinetic and toxicokinetic studies. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed for complementary analysis.

Introduction: The Imperative for Precise Quantification

In drug discovery and development, the accurate quantification of a new chemical entity (NCE) and its metabolites in biological fluids is fundamental to understanding its pharmacokinetic (PK) profile. This includes assessing its absorption, distribution, metabolism, and excretion (ADME). This compound is a basic compound, and its primary ethylamine moiety presents specific challenges and opportunities for bioanalysis. A validated, robust analytical method is not merely a procedural requirement; it is the cornerstone of generating reliable data to support preclinical and clinical trials, forming the basis for critical decisions on safety and efficacy.

This guide is designed from the perspective of a senior application scientist, moving beyond a simple recitation of steps to explain the underlying principles and rationale for methodological choices.

Analyte Characteristics & Methodological Implications

Understanding the physicochemical properties of this compound is the first step in developing a successful analytical method.

  • Basicity: The primary amine group (pKa ≈ 9-10) is readily protonated in acidic conditions. This property is key to designing extraction strategies (e.g., cation exchange SPE) and optimizing chromatographic separation and mass spectrometric detection (e.g., positive mode electrospray ionization).

  • Polarity: The presence of the amine group makes the molecule relatively polar, influencing the choice of chromatographic stationary phases and extraction solvents.

  • Structure: The tetrahydro-naphthyridine core provides a stable scaffold and a higher molecular weight compared to simple amines, making it well-suited for MS/MS detection with minimal background interference.

Core Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier technique for this application due to its unparalleled sensitivity, selectivity, and speed.[1][2][3][4][5] The method involves chromatographic separation of the analyte from matrix components followed by highly specific detection based on its mass-to-charge ratio.

Principle of Chromatographic Separation (LC)

The goal of the liquid chromatography step is to isolate the analyte from endogenous matrix components (salts, lipids, proteins) before it enters the mass spectrometer.

  • Column Chemistry: A reversed-phase C18 column is a common starting point. However, for a polar basic compound, poor retention and peak tailing can be issues. A more effective choice is often a mixed-mode column that combines reversed-phase and ion-exchange properties or employing hydrophilic interaction liquid chromatography (HILIC).

  • Mobile Phase: The mobile phase pH is a critical parameter.

    • Low pH (e.g., 0.1% Formic Acid): The analyte will be positively charged. This is ideal for retention on a mixed-mode strong cation exchange (SCX) column and for promoting ionization in the MS source.

    • High pH (e.g., Ammonium Hydroxide): The analyte will be in its neutral form, which can improve retention and peak shape on a standard C18 column by minimizing secondary interactions with residual silanols.

  • Gradient Elution: A typical approach involves starting with a high percentage of aqueous mobile phase and gradually increasing the organic phase (e.g., acetonitrile or methanol) to elute the analyte. This ensures sharp peaks and a short run time.

Principle of Detection (MS/MS)

Tandem mass spectrometry provides two layers of mass filtering, ensuring exceptional selectivity.

  • Ionization: Given the basic nature of the analyte, Positive Electrospray Ionization (ESI+) is the optimal choice. The analyte readily accepts a proton in the ESI source to form the protonated molecule [M+H]⁺.

  • Multiple Reaction Monitoring (MRM): This is the key to quantitative MS/MS.

    • Q1 (First Quadrupole): Isolates the precursor ion, which is the mass-to-charge ratio (m/z) of the protonated analyte ([M+H]⁺).

    • Q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas (e.g., argon).

    • Q3 (Third Quadrupole): Isolates a specific, stable fragment ion, known as the product ion.

The transition from the precursor ion to the product ion is a unique signature of the analyte, virtually eliminating background noise and matrix interference. At least two MRM transitions are typically monitored for confident identification and quantification.

Sample Preparation: The Key to Robustness

The objective of sample preparation is to extract the analyte from the complex biological matrix, remove interferences, and concentrate the sample before LC-MS/MS analysis.[6][7]

Method 1: Solid-Phase Extraction (SPE)

SPE is a highly effective and clean method, particularly for basic compounds.[8][9] A mixed-mode strong cation exchange (SCX) sorbent is recommended.

Causality: The SCX sorbent has both hydrophobic (for retaining the molecule's carbon structure) and strong cation exchange (for retaining the positively charged amine group) properties. This dual mechanism allows for a rigorous washing procedure to remove a wide range of interferences.

SPE_Workflow cluster_plasma Plasma Sample cluster_spe SPE Cartridge (Mixed-Mode SCX) cluster_post Post-Extraction cluster_analysis Analysis P Plasma + Internal Standard Condition 1. Condition (Methanol, then Water) Equilibrate 2. Equilibrate (Acidic Buffer, e.g., Formic Acid) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash 1 (Acidic Buffer to remove salts) Load->Wash1 Wash2 5. Wash 2 (Organic Solvent, e.g., Methanol, to remove non-polar interferences) Wash1->Wash2 Elute 6. Elute (Ammoniated Organic Solvent, e.g., 5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Solid-Phase Extraction (SPE).

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that partitions the analyte between the aqueous sample and a water-immiscible organic solvent.[10][11]

Causality: The pH of the aqueous sample is adjusted to >10 (e.g., with NaOH) to deprotonate the analyte's amine group, rendering it neutral and more soluble in an organic solvent. A moderately polar solvent like methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol is effective for extraction.

Method 3: Protein Precipitation (PPT)

This is the simplest but "dirtiest" method. It involves adding a large volume of cold organic solvent (typically acetonitrile) to the plasma sample to denature and precipitate proteins. While fast, it does not remove other interferences like salts and lipids, which can lead to ion suppression in the MS source.

Bioanalytical Method Validation: Ensuring Trustworthiness

A method is not reliable until it is validated. Validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[12][13] All validation experiments must adhere to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.[14][15]

Key Validation Parameters & Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix from at least 6 sources.
Linearity & Range The range of concentrations over which the method is accurate, precise, and linear.A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy The closeness of measured values to the true value.Mean concentration should be within ±15% of the nominal value for Quality Control (QC) samples (±20% for LLOQ).
Precision The degree of scatter between a series of measurements.The coefficient of variation (%CV) should not exceed 15% for QC samples (20% for LLOQ).
LLOQ The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 5; Accuracy within ±20%; Precision ≤ 20% CV.
Recovery The efficiency of the extraction procedure.Should be consistent and reproducible, though it does not need to be 100%.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.The IS-normalized matrix factor should have a %CV ≤ 15% across different sources of matrix.
Stability The chemical stability of the analyte in the biological matrix under various conditions.Mean concentration of stability samples should be within ±15% of nominal concentration. Tested for freeze-thaw, bench-top, long-term storage.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is preferred, GC-MS can be a viable alternative, particularly in labs where it is the primary platform.

Challenges: Primary amines like the analyte are polar and have active hydrogens, which can lead to poor peak shape (tailing) and low volatility, making them unsuitable for direct GC analysis.[16][17]

Solution: Derivatization: The analyte must be derivatized to a less polar, more volatile compound before analysis. A common approach is acylation using an agent like pentafluoropropionic anhydride (PFPA) . This reaction caps the active hydrogens on the amine, improving chromatographic performance significantly.[18]

Detection: Electron Ionization (EI) is typically used in GC-MS, which produces a characteristic fragmentation pattern that can be used for quantification, often by monitoring a specific ion in Selected Ion Monitoring (SIM) mode.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Instrumental Method
ParameterSettingRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column Mixed-Mode Cation Exchange, 2.1 x 50 mm, 1.8 µmOffers dual retention mechanism for a polar basic compound.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and analyte retention.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidOrganic eluent for gradient elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate 1 minStandard gradient for eluting a wide range of compounds.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM-based quantification.
Ionization Mode ESI PositiveThe basic amine is readily protonated.
MRM Transitions Analyte: e.g., m/z 190.1 -> 133.1 (Quantifier), 190.1 -> 106.1 (Qualifier)Note: Exact masses are hypothetical and must be determined experimentally.
Internal Standard A stable isotope-labeled version of the analyte is ideal.Corrects for variations in extraction and ionization.
Protocol 2: Solid-Phase Extraction from Human Plasma
  • Sample Pre-treatment: To a 100 µL aliquot of human plasma, add 10 µL of internal standard working solution and 200 µL of 2% formic acid in water. Vortex to mix.

  • Condition Cartridge: Condition a mixed-mode SCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibrate Cartridge: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Load Sample: Load the pre-treated sample onto the cartridge. Allow it to pass through slowly under gravity or light vacuum.

  • Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water.

  • Wash 2: Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.

  • Elute Analyte: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic solution neutralizes the charged amine, releasing it from the SCX sorbent.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.

  • Analyze: Vortex, centrifuge, and inject into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction from Human Urine
  • Sample Pre-treatment: To a 200 µL aliquot of human urine, add 10 µL of internal standard working solution.

  • Basify: Add 50 µL of 1M Sodium Hydroxide (NaOH) to raise the pH to >10. Vortex to mix.

  • Extract: Add 1 mL of methyl tert-butyl ether (MTBE). Cap and vortex vigorously for 2 minutes.

  • Separate: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Dry & Reconstitute: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.

  • Analyze: Vortex and inject into the LC-MS/MS system.

Overall Bioanalytical Workflow

The entire process from sample receipt to final data requires careful tracking and quality control.

Bioanalytical_Workflow SampleReceipt 1. Sample Receipt & LIMS Login SamplePrep 2. Sample Preparation (SPE or LLE) SampleReceipt->SamplePrep Analysis 3. LC-MS/MS Analysis SamplePrep->Analysis Processing 4. Data Processing (Integration & Quantification) Analysis->Processing Review 5. QC Review & Data Verification Processing->Review Reporting 6. Report Generation (PK Analysis) Review->Reporting

Sources

Application Notes and Protocols for the Preclinical Formulation of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Path from Bench to In Vivo Studies

The transition of a novel chemical entity from discovery to in vivo preclinical evaluation is a critical juncture in the drug development pipeline. The success of these early animal studies is intrinsically linked to the bioavailability of the test compound, which is in turn dictated by its formulation. A well-designed formulation ensures consistent and maximal exposure, allowing for an accurate assessment of a compound's pharmacokinetic, pharmacodynamic, and toxicological profile.[1][2] This guide provides a comprehensive framework for the formulation of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine, a promising small molecule with therapeutic potential. As a primary amine, this compound presents unique formulation challenges and opportunities that will be systematically addressed herein. The protocols and strategies outlined are designed to be a practical resource for researchers, enabling them to develop robust and effective formulations for preclinical efficacy and safety studies.

Part 1: Physicochemical Characterization - The Foundation of Formulation

A thorough understanding of the physicochemical properties of this compound is the bedrock upon which a successful formulation is built.[3] These initial studies will guide the selection of appropriate excipients and formulation strategies.

Solubility Determination: Identifying the Right Vehicle

The aqueous solubility of a compound is a primary determinant of its oral bioavailability. For preclinical studies, it is essential to assess solubility not only in aqueous buffers but also in a range of pharmaceutically acceptable co-solvents and vehicles that can enhance exposure.[4]

Protocol 1: Equilibrium Solubility Measurement

  • Preparation of Media: Prepare a panel of vehicles relevant for preclinical dosing (e.g., Water, 0.1N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Solutol HS 15, and various lipid-based vehicles).

  • Compound Addition: Add an excess of this compound to a known volume of each vehicle in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 1: Hypothetical Solubility Data for this compound

VehicleSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Deionized Water0.50.8
0.1N HCl> 50> 50
PBS (pH 7.4)1.21.9
20% PEG 400 in Water8.512.3
50% PEG 400 in Water25.135.8
Propylene Glycol15.722.4
10% Solutol HS 15 in Water18.928.6

Rationale: The significantly higher solubility in acidic conditions (0.1N HCl) is expected for a basic amine, which will be protonated at low pH. This suggests that pH adjustment will be a powerful tool for developing aqueous formulations.[5] The increased solubility in vehicles containing co-solvents like PEG 400 and surfactants like Solutol HS 15 indicates that these excipients can effectively disrupt the crystal lattice and improve solvation.[6][7]

pKa Determination: Understanding pH-Dependent Behavior

The pKa of the primary amine group in this compound will dictate its ionization state at different physiological pH values, which in turn influences its solubility and permeability across biological membranes.

Protocol 2: Potentiometric Titration for pKa Determination

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., methanol/water mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 N HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve.

Expected Outcome: Based on the structure, a pKa in the range of 8.5-9.5 for the primary amine would be anticipated. This would confirm that the compound is predominantly ionized in the stomach and partially ionized in the intestine.

Stability Assessment: Ensuring Compound Integrity

It is crucial to evaluate the chemical stability of this compound in the chosen formulation vehicles to prevent degradation during study conduct.[8]

Protocol 3: Formulation Stability Study

  • Formulation Preparation: Prepare the compound in the selected vehicles at the target concentration.

  • Storage Conditions: Store aliquots of the formulations at various conditions (e.g., refrigerated (2-8°C), room temperature (25°C), and accelerated (40°C)).

  • Time Points: Analyze the concentration and purity of the compound at initial (T=0) and subsequent time points (e.g., 24 hours, 48 hours, 1 week).

  • Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Part 2: Formulation Development Strategies

Based on the physicochemical characterization, a systematic approach to formulation development can be undertaken. The goal is to achieve a homogenous and stable formulation that meets the required concentration for the intended preclinical studies.[1]

Aqueous-Based Formulations (Solutions)

For compounds with sufficient aqueous solubility, especially at a controlled pH, a simple aqueous solution is the preferred formulation due to its ease of preparation and administration.[4]

**dot

Formulation_Decision_Tree Start Start: Pre-formulation Data Solubility Aqueous Solubility > Target Dose? Start->Solubility Aqueous_Sol Develop Aqueous Solution Solubility->Aqueous_Sol Yes pH_Mod pH Adjustment Feasible? Solubility->pH_Mod No pH_Mod->Aqueous_Sol Yes Cosolvent Co-solvent/Surfactant System pH_Mod->Cosolvent No Suspension Develop Suspension Cosolvent->Suspension Lipid Consider Lipid-Based Formulation Cosolvent->Lipid

Caption: Decision tree for preclinical formulation selection.

Protocol 4: pH-Adjusted Aqueous Solution

  • Vehicle Preparation: Start with a portion of the final volume of water or a suitable buffer (e.g., citrate buffer for pH 3-6).

  • Compound Addition: Add the accurately weighed this compound to the vehicle and stir.

  • pH Adjustment: Slowly add a pharmaceutically acceptable acid (e.g., HCl, citric acid) dropwise while monitoring the pH. Continue until the compound is fully dissolved and the target pH is reached.

  • Final Volume: Adjust to the final volume with the vehicle.

  • Characterization: Confirm the final concentration and pH. Visually inspect for clarity.

Co-solvent and Surfactant-Based Formulations

When aqueous solubility is insufficient even with pH modification, the use of co-solvents and surfactants can significantly enhance solubility.[5][7]

Protocol 5: Co-solvent/Surfactant Formulation

  • Organic Phase: Dissolve the compound in the organic co-solvent (e.g., PEG 400, Propylene Glycol). Gentle warming may be applied if necessary.

  • Aqueous Phase: If a surfactant is used (e.g., Solutol HS 15, Tween 80), it can be added to the aqueous phase.

  • Mixing: Slowly add the aqueous phase to the organic phase with continuous stirring to form a clear solution.

  • Characterization: Confirm concentration and observe for any signs of precipitation upon standing.

Suspension Formulations

For very poorly soluble compounds, or when a solution is not stable, a suspension may be the most practical approach.[4] The goal is to create a uniform dispersion of solid particles in a liquid vehicle.

Protocol 6: Aqueous Suspension

  • Vehicle Preparation: Prepare an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium) and a wetting agent (e.g., 0.1% w/v Tween 80).

  • Particle Size Reduction (if necessary): Micronize the solid this compound to a fine powder to improve suspension stability.

  • Wetting: Create a paste of the compound with a small amount of the vehicle.

  • Dispersion: Gradually add the remaining vehicle to the paste with continuous stirring or homogenization until a uniform suspension is formed.

  • Characterization: Assess particle size distribution, re-suspendability, and dose uniformity.

Part 3: Analytical Characterization of Formulations

A validated analytical method is essential to confirm the concentration, purity, and stability of the final formulation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[9][10]

**dot

Analytical_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis Dev_Method Develop HPLC Method (Column, Mobile Phase, Detector) Specificity Specificity Dev_Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Formulation_QC Formulation QC (Concentration, Purity) LOD_LOQ->Formulation_QC Stability_Testing Stability Samples LOD_LOQ->Stability_Testing

Caption: Workflow for analytical method development and validation.

HPLC Method Parameters

A typical starting point for a reverse-phase HPLC method for a basic amine compound would be:

  • Column: C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient from low to high organic content.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at a suitable wavelength (determined by UV scan of the compound)

  • Injection Volume: 5 µL

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. This includes demonstrating specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation).

Conclusion: A Pathway to Successful Preclinical Studies

The formulation of this compound for preclinical studies requires a systematic and scientifically driven approach. By thoroughly characterizing the physicochemical properties of the compound and applying sound formulation principles, researchers can develop stable and bioavailable formulations. This, in turn, will lead to more reliable and interpretable data from in vivo studies, ultimately accelerating the journey of this promising compound towards clinical development. The protocols and strategies detailed in this guide provide a robust starting point for this critical phase of drug discovery.

References

  • Vertex AI Search. (2015, June). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-30.
  • Google Patents. (2012).
  • Langhua Pharmaceutical.
  • PharmaCompass. Solubilizer Agent | Excipient | Pharmaceutical drug delivery.
  • Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(8), 1631-1681.
  • Singh, R., & Haney, E. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Drug Development & Delivery, 10(7), 44-50.
  • ResearchGate. (2019). Commonly used solubilizer excipients based on its functions.
  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
  • ResearchGate. (2015). Formulation approaches for orally administered poorly soluble drugs.
  • Chem-Impex. 5,6,7,8-Tetrahydro-[6][11]naphthyridine-2-carboxylic acid.

  • Singh, B. N. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808134.
  • PubChem. 5,6,7,8-Tetrahydro-2-naphthylamine.
  • Sigma-Aldrich. 5,6,7,8-Tetrahydro-1-naphthylamine 99.
  • PubChemLite. This compound.
  • PubChem. 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine.
  • Singh, R. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715-731.
  • PubMed. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors.
  • Patel, J., & Patel, A. (2011). Recent advances and novel strategies in pre-clinical formulation development: an overview.
  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS.
  • Agency for Toxic Substances and Disease Registry. 51 6. analytical methods.
  • ResearchGate. (2004). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.
  • PubMed. (2007). Methods for the Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine Fragments for alphaVbeta3 Integrin Antagonists.
  • MDPI. (2022).
  • Sigma-Aldrich. 5,6,7,8-Tetrahydro-2-naphthylamine 96.
  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS.
  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS.
  • ResearchGate. (2020).
  • World Intellectual Property Organization. (2023).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed, field-tested protocols, and offer solutions to frequently encountered challenges.

Introduction: Strategic Approaches to Synthesis

The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically involves a multi-step sequence. The core strategy hinges on the initial construction of the 1,8-naphthyridine ring system, followed by the introduction and modification of a two-carbon side chain at the C2 position, and finally, the reduction of the pyridine ring.

Two primary retrosynthetic disconnections are considered for introducing the ethylamine moiety:

  • The Nitrile Pathway: This involves the synthesis of a 2-cyanomethyl-1,8-naphthyridine intermediate, which is then reduced to the desired 2-ethylamine.

  • The Nitroalkene Pathway: This route proceeds through a 2-(2-nitrovinyl)-1,8-naphthyridine intermediate, which is subsequently reduced.

Both pathways converge on the final crucial step: the catalytic hydrogenation of the substituted 1,8-naphthyridine to the corresponding 5,6,7,8-tetrahydro derivative. This guide will focus on providing a robust protocol based on the nitrile pathway, as it is a widely applicable and adaptable method.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for building the 1,8-naphthyridine core?

A1: A frequently used and commercially available starting material is 2-aminopyridine-3-carbaldehyde. This compound readily undergoes condensation reactions with active methylene compounds, such as ketones or nitriles, in what is known as the Friedländer annulation to form the 1,8-naphthyridine ring system.[1][2]

Q2: I am observing low yields in the initial Friedländer condensation. What are the likely causes?

A2: Low yields in the Friedländer synthesis can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and concentration of the acid or base catalyst are critical. While traditional methods use catalysts like piperidine or potassium hydroxide, modern approaches have shown improved yields with Lewis acids or ionic liquids.[1]

  • Reaction Temperature: The temperature may require optimization. While some protocols specify heating, others achieve high yields at room temperature with highly active substrates and catalysts.

  • Purity of Starting Materials: Impurities in the 2-aminopyridine-3-carbaldehyde or the active methylene compound can lead to side reactions and reduce the yield of the desired product.

Q3: What are the main challenges in the final catalytic hydrogenation step?

A3: The catalytic hydrogenation of the 1,8-naphthyridine ring can be challenging due to:

  • Catalyst Poisoning: The nitrogen atoms in the naphthyridine ring can act as catalyst poisons, particularly for palladium and platinum catalysts.[3] This can lead to slow or incomplete reactions.

  • Over-reduction: In some cases, there is a risk of reducing other functional groups in the molecule if the reaction conditions are too harsh.

  • Incomplete Reaction: Insufficient hydrogen pressure, inadequate catalyst loading, or catalyst deactivation can result in incomplete conversion to the tetrahydro-product.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Yield in the Reduction of 2-Cyanomethyl-1,8-naphthyridine to 2-(1,8-Naphthyridin-2-yl)ethanamine

  • Question: I am attempting to reduce the nitrile group of 2-cyanomethyl-1,8-naphthyridine using Lithium Aluminum Hydride (LAH), but I am getting a complex mixture of products and a very low yield of the desired amine. What is going wrong?

  • Answer and Troubleshooting Steps:

    Lithium Aluminum Hydride (LAH) is a powerful reducing agent capable of reducing nitriles to primary amines.[4][5][6] However, its high reactivity can sometimes lead to side reactions, especially with heterocyclic systems. Here’s a systematic approach to troubleshoot this step:

    • Ensure Anhydrous Conditions: LAH reacts violently with water.[4][7] Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Your solvent (typically THF or diethyl ether) must be anhydrous.

    • Control the Reaction Temperature: The addition of LAH to the nitrile solution should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. After the addition, the reaction may need to be gently refluxed to go to completion.

    • Proper Quenching Procedure: The workup of an LAH reaction is critical. A common procedure is the Fieser workup:

      • Cool the reaction mixture to 0 °C.

      • Slowly and carefully add a calculated amount of water (e.g., 'x' mL for 'x' g of LAH).

      • Add the same amount of 15% aqueous NaOH ('x' mL).

      • Add 3 times the amount of water ('3x' mL).

      • Stir the resulting granular precipitate vigorously for at least 30 minutes, then filter. This procedure helps to precipitate the aluminum salts, making the product isolation cleaner.

    • Consider Alternative Reducing Agents: If LAH consistently gives poor results, consider catalytic hydrogenation. While this is also used for the final ring reduction, it can sometimes be employed for the nitrile reduction as well, using a catalyst like Raney Nickel under a hydrogen atmosphere.

Problem 2: Incomplete Hydrogenation of the 1,8-Naphthyridine Ring

  • Question: My catalytic hydrogenation of 2-(1,8-naphthyridin-2-yl)ethanamine to the final product is very slow and often incomplete, even after extended reaction times and high hydrogen pressure. How can I improve this?

  • Answer and Troubleshooting Steps:

    Incomplete hydrogenation of the naphthyridine ring is a common issue, often related to catalyst activity.[3][8]

    • Catalyst Selection and Loading:

      • Palladium on Carbon (Pd/C) is a common choice, but can be susceptible to poisoning by nitrogen heterocycles.[3]

      • Platinum(IV) oxide (PtO₂) , also known as Adams' catalyst, is often more effective for the reduction of pyridine rings and can be less prone to poisoning.[9]

      • Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%) to see if the reaction rate improves.

    • Solvent Choice: The choice of solvent can significantly impact the reaction.

      • Acidic solvents like acetic acid or ethanol with a small amount of HCl can protonate the nitrogen atoms, reducing their ability to poison the catalyst and increasing the rate of hydrogenation.

      • Ensure the solvent is of high purity, as trace impurities can also deactivate the catalyst.

    • Check for Catalyst Poisons:

      • Sulfur-containing compounds are potent catalyst poisons. Ensure your starting material and solvents are free from sulfur-containing impurities. Even rubber septa can be a source of sulfur.[3]

      • If the starting material was purified using a sulfur-containing reagent, ensure it is completely removed.

    • Reaction Conditions:

      • Hydrogen Pressure: While balloon pressure may be sufficient for some hydrogenations, reducing a heteroaromatic ring often requires higher pressures (e.g., 50-100 psi) in a Parr shaker or a similar hydrogenation apparatus.

      • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes increase the reaction rate, but be cautious of potential side reactions.

Visualizing the Synthetic Pathway and Troubleshooting

Synthetic_Pathway A 2-Aminopyridine-3-carbaldehyde C 2-Cyanomethyl-1,8-naphthyridine A->C Friedländer Annulation (e.g., Piperidine, EtOH, Reflux) B Ethyl Cyanoacetate B->C D 2-(1,8-Naphthyridin-2-yl)ethanamine C->D Nitrile Reduction (e.g., LiAlH4, THF or Catalytic Hydrogenation) E This compound D->E Ring Hydrogenation (e.g., PtO2, H2, AcOH)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Hydrogenation start Incomplete Ring Hydrogenation q1 Is the catalyst fresh and active? start->q1 sol1a Use fresh PtO2 or Pd/C. Increase catalyst loading. q1->sol1a No sol1b Proceed to next check. q1->sol1b Yes q2 Is the solvent acidic? sol1b->q2 sol2a Switch to AcOH or add HCl to EtOH. q2->sol2a No sol2b Proceed to next check. q2->sol2b Yes q3 Is hydrogen pressure sufficient? sol2b->q3 sol3a Use a high-pressure hydrogenation apparatus (50-100 psi). q3->sol3a No sol3b Check for catalyst poisons (e.g., sulfur). q3->sol3b Yes

Caption: Decision tree for troubleshooting incomplete ring hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyanomethyl-1,8-naphthyridine

This protocol is adapted from established Friedländer annulation procedures.[1]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine-3-carbaldehyde (1.0 eq), ethyl cyanoacetate (1.2 eq), and absolute ethanol to make a 0.5 M solution.

  • Catalyst Addition: Add piperidine (0.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add water to the residue to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to afford the crude 2-cyanomethyl-1,8-naphthyridine.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).

ReagentMolar Eq.Notes
2-Aminopyridine-3-carbaldehyde1.0Starting material
Ethyl Cyanoacetate1.2Active methylene compound
Piperidine0.2Base catalyst
Ethanol-Solvent

Protocol 2: Reduction of 2-Cyanomethyl-1,8-naphthyridine to 2-(1,8-Naphthyridin-2-yl)ethanamine

This protocol uses Lithium Aluminum Hydride as the reducing agent.[4][5]

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend Lithium Aluminum Hydride (LAH) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the LAH suspension to 0 °C in an ice bath. Add a solution of 2-cyanomethyl-1,8-naphthyridine (1.0 eq) in anhydrous THF dropwise via an addition funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • For every 'x' grams of LAH used, slowly add 'x' mL of water.

    • Then, add 'x' mL of 15% aqueous NaOH.

    • Finally, add '3x' mL of water.

    • Stir the resulting white precipitate vigorously for 30-60 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude amine.

  • Purification: The crude amine can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol with a small percentage of triethylamine to prevent streaking).

Protocol 3: Catalytic Hydrogenation to this compound

This protocol is based on general procedures for the hydrogenation of pyridine rings.[10][11][12]

  • Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker bottle), dissolve 2-(1,8-Naphthyridin-2-yl)ethanamine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂) (5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 50-100 psi. Shake the vessel at room temperature.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete in 12-24 hours.

  • Workup:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Evaporate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in water and basify with a strong base (e.g., 6M NaOH) to a pH > 12.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or chloroform (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the final product.

  • Purification: Further purification can be achieved by column chromatography or by preparation of a salt (e.g., hydrochloride) followed by recrystallization.

ParameterRecommended ConditionRationale
CatalystPlatinum(IV) oxide (PtO₂)More effective for pyridine ring reduction than Pd/C.
SolventGlacial Acetic AcidProtonates the ring nitrogens, reducing catalyst poisoning.
Hydrogen Pressure50-100 psiHigher pressure is often required for heteroaromatic reduction.
TemperatureRoom TemperatureSufficient for most hydrogenations; can be gently warmed if needed.

References

  • Barluenga, J., et al. (2004). Methods for the Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine Fragments for alphaVbeta3 Integrin Antagonists. The Journal of Organic Chemistry, 69(25), 8723–8730. [Link]

  • Barluenga, J., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]

  • CliniSciences. (n.d.). Reducing agent- Lithium Aluminum Hydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Wang, L., et al. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 23(10), 2536. [Link]

  • Quora. (2016). How exactly does Lithium Aluminium Hydride reduce different organic compounds?. Retrieved from [Link]

  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]

  • Nishimura, S. (2001).
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Reddit. (2023, February 17). Hydrogenation troubleshooting. r/Chempros. Retrieved from [Link]

  • Bakulev, V. A., et al. (2014). [3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. RSC Advances, 4(89), 48022-48084.
  • Organic Process Research & Development Community. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • Request PDF. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]

  • Paudler, W. W., & Kress, T. J. (1968). 1,8-Naphthyridines. Part II. Preparation and some reactions of 2-substituted derivatives. Journal of the Chemical Society C: Organic, 308-311.
  • Fan, Q., et al. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 18(11), 2730–2733. [Link]

Sources

Technical Support Center: Purification of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. The unique structure of this compound, featuring a basic ethylamine side chain and a partially saturated naphthyridine core, presents specific challenges that require carefully optimized purification strategies. This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve high purity and yield.

Introduction: Understanding the Challenges

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules, including antagonists for integrin αVβ3.[1] Its purification is often complicated by several factors inherent to its synthesis and chemical nature:

  • Basicity: The primary ethylamine group and the pyridine nitrogen make the molecule basic. While this is highly advantageous for purification via acid-base extraction, it can cause significant issues during silica gel chromatography, leading to peak tailing and potential irreversible adsorption.

  • Polarity: The molecule possesses both polar (amines) and non-polar (tetrahydropyridine and ethyl linker) regions, which can lead to challenging separations from impurities with similar polarity profiles.

  • Potential Impurities: Syntheses, such as those derived from Friedländer annulation or Sonogashira couplings followed by cyclization, can generate a host of related impurities.[1][2] These often include starting materials, positional isomers, and over-alkylated or di-substituted byproducts, which can be difficult to separate from the target compound.[3]

  • Stability: Like many amines, this compound can be susceptible to oxidation over time, leading to the formation of colored impurities. Proper handling and storage are crucial.[4]

This guide will address these challenges through a series of troubleshooting scenarios, frequently asked questions, and detailed experimental protocols.

Purification Workflow Overview

The following diagram outlines a general strategy for purifying crude this compound, moving from bulk impurity removal to fine purification.

Purification Workflow cluster_0 Initial Purification (Bulk Impurity Removal) cluster_1 Primary Purification (Separation by Polarity) cluster_2 Final Polishing (High Purity) Crude_Mixture Crude Reaction Mixture Acid_Base Acid-Base Extraction Crude_Mixture->Acid_Base Dissolve in Org. Solvent TLC TLC Analysis Acid_Base->TLC Analyze Extracted Product Column_Chrom Flash Column Chromatography (Base-Deactivated Silica) Recrystallization Recrystallization Column_Chrom->Recrystallization For Crystalline Solids Final_Product Pure Product (>98%) Column_Chrom->Final_Product If Product is an Oil TLC->Column_Chrom If Impurities Persist Recrystallization->Final_Product Troubleshooting Co-elution Start Persistent Impurity Co-elutes with Product AcidBase Perform Acid-Base Extraction? Start->AcidBase ShallowGradient Try a Shallower Chromatography Gradient? AcidBase->ShallowGradient Yes AcidBase->ShallowGradient No (Impurity is also basic) ChangeSolvent Change Solvent System? (e.g., EtOAc/Hex vs DCM/MeOH) ShallowGradient->ChangeSolvent No Success Problem Solved ShallowGradient->Success Yes Derivatize Consider Derivatization? ChangeSolvent->Derivatize No ChangeSolvent->Success Yes Derivatize->Success Yes Failure Consult Specialist/ Consider Resynthesis Derivatize->Failure No

Sources

Technical Support Center: Overcoming Solubility Challenges with 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve common solubility issues encountered with this compound in aqueous buffers. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Understanding the Core Challenge: The Chemistry of a Basic Compound

This compound is a heterocyclic amine, a class of compounds whose aqueous solubility is fundamentally dictated by pH. Its structure contains multiple basic nitrogen atoms: the primary amine of the ethylamine side chain and two nitrogens within the naphthyridine ring system.

  • The Primary Amine: This group is the most basic site on the molecule, with an estimated pKa (the pH at which 50% of the group is protonated) in the range of 9.5-10.5.

  • Naphthyridine Ring Nitrogens: These are significantly less basic, with estimated pKa values in the range of 4-6, similar to pyridine.

At a neutral physiological pH of 7.4, the primary amine is almost fully protonated (positively charged), which aids solubility. However, the naphthyridine nitrogens are not. If you are working with the free base form of the compound, its overall neutrality can lead to poor solubility in standard buffers like Phosphate-Buffered Saline (PBS). The key to solubilization is to ensure the molecule exists as a salt, where it carries a net positive charge, dramatically increasing its affinity for polar solvents like water.[1][2] This is achieved by lowering the pH of the buffer.

Caption: Decision tree for troubleshooting solubility issues.

Protocol 1: Preparation of an Acidic Aqueous Stock Solution

This protocol is the primary recommendation for solubilizing the free-base form of this compound. The goal is to create a protonated salt in situ.

Objective: To prepare a 10 mM stock solution in a 50 mM sodium citrate buffer at pH 4.0.

Materials:

  • This compound (MW: 177.25 g/mol )

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Prepare 50 mM Citrate Buffer (pH 4.0):

    • To prepare 100 mL, dissolve 0.735 g of sodium citrate dihydrate and 0.522 g of citric acid monohydrate in ~90 mL of high-purity water.

    • Adjust the pH to 4.0 using small additions of 1M HCl or 1M NaOH while monitoring with a calibrated pH meter.

    • Bring the final volume to 100 mL with high-purity water.

    • Filter the buffer through a 0.22 µm filter if sterile use is required.

  • Weigh the Compound:

    • Accurately weigh out 1.77 mg of the compound for a final volume of 1 mL to achieve a 10 mM concentration. Adjust mass based on your desired final volume and concentration.

  • Solubilization:

    • Add the prepared citrate buffer directly to the vial containing the weighed compound.

    • Vortex vigorously for 1-2 minutes.

    • If particulates remain, place the vial in a bath sonicator for 5-10 minutes.

    • Visually inspect the solution against a dark background to ensure it is clear and free of particles.

  • Storage:

    • Store the aqueous stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Table 1: Recommended Acidic Buffer Systems

Buffer System pKa Buffering Range Comments
Citrate 3.1, 4.8, 6.4 3.0 - 6.2 Excellent choice. Biologically compatible.
Acetate 4.76 3.8 - 5.8 Common and effective. Ensure compatibility with your assay.
Formate 3.75 2.8 - 4.8 Useful for very low pH requirements.

| MES | 6.15 | 5.5 - 6.7 | A "Good's" buffer, can be an option if a pH closer to neutral is needed while still providing acidity. |

Protocol 2: Optimizing Dilution from an Organic Stock

This workflow is for users who must use a high-concentration DMSO stock and are observing precipitation upon dilution into an aqueous buffer.

Objective: To minimize or prevent the compound from "crashing out" of solution during dilution.

Key Principle: Precipitation occurs when the concentration of the organic co-solvent drops sharply, and the aqueous buffer cannot maintain the drug's solubility at that concentration. [3]The strategies below aim to manage this transition.

Step-by-Step Methodologies (Choose one or combine):

  • The "Vortex Dilution" Method:

    • Place the required volume of your final aqueous buffer in a tube.

    • While vigorously vortexing the buffer, add the small volume of DMSO stock drop-by-drop directly into the vortex. This rapid mixing can prevent localized high concentrations that initiate precipitation.

  • Reduce Final Concentration:

    • The simplest solution is often to lower the target concentration in your final assay. Test a serial dilution to find the highest concentration that remains soluble in your final buffer conditions.

  • Use an Intermediate Dilution Step:

    • If diluting directly into the final buffer is problematic, use an intermediate solvent that is miscible with both DMSO and water.

    • Example: Perform a 1:10 intermediate dilution of your DMSO stock into pure ethanol or PEG 400. Then, dilute this intermediate stock into your final aqueous buffer. This creates a more gradual solvent transition.

Table 2: Co-Solvent Considerations for Biological Assays

Co-Solvent Typical Final Conc. Advantages Disadvantages & Caveats
DMSO < 0.5% High solubilizing power for stock solutions. Can be cytotoxic above 0.5-1%. May interfere with some enzyme assays. [3]
Ethanol < 1% Volatile, can be removed if necessary. Less toxic than DMSO for some cell lines. Lower solubilizing power than DMSO. Can affect protein stability.
PEG 400 1-5% Low toxicity. Can act as a solubility enhancer in the final solution. Increases viscosity. May not be suitable for all applications.

| Cyclodextrins | Assay-dependent | Can form inclusion complexes to shield the drug from water, increasing apparent solubility. [4]| Can be a confounding variable by altering the free concentration of the drug available for binding. Requires careful validation. |

By understanding the fundamental chemistry of this compound and applying these systematic troubleshooting strategies, you can effectively overcome solubility hurdles and ensure the reliability and reproducibility of your experimental results.

References
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. International Scholarly Research Notices. Available at: [Link]

  • Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In Drug Discovery. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Basicity of Amines. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Sharma, D., & Saini, S. (2017). Improving solubility via structural modification. ResearchGate. Available at: [Link]

  • Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-2-naphthylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Pharmaceutical Technology. (2010). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines. In Organic Chemistry II. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chem-Crc. (n.d.). 5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDIN-2-PROPYLAMINE. Retrieved from [Link]

  • Quora. (2018). Why is the order of reactivity of amines in aqueous solution 2°>3°>1°? Retrieved from [Link]

  • Chemguide. (n.d.). Amines as bases. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-tetrahydro-1,8-naphthyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Stability testing of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimental work with this compound. By understanding the chemical liabilities of its structure—namely the primary ethylamine and the tetrahydronaphthyridine core—we can anticipate and troubleshoot common degradation issues. This center provides a framework for identifying instability, understanding its root causes, and implementing effective mitigation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule stem from its two key functional groups: the primary ethylamine and the electron-rich tetrahydronaphthyridine ring system. The primary amine is susceptible to oxidative degradation , which can be initiated by atmospheric oxygen, trace metal ions, or light.[1][2] The heterocyclic ring may be sensitive to pH extremes and photolytic degradation . Therefore, careful control of the experimental environment is crucial.

Q2: How should I properly store this compound?

A2: To minimize degradation, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (ideally -20°C or below). This minimizes exposure to oxygen, light, and moisture, which are key drivers of degradation.

Q3: I am seeing an unexpected loss of my compound in solution. What could be the cause?

A3: An unexpected loss of the parent compound in solution can be attributed to several factors. The most common are oxidative degradation, adsorption to container surfaces, or pH-dependent hydrolysis. Primary amines can be particularly prone to oxidation, a process that can be accelerated by heat and light.[1] It is also important to consider the pH of your solution, as extremes in pH can catalyze degradation of the heterocyclic ring.

Q4: What are forced degradation studies and why are they important for this compound?

A4: Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions such as high heat, humidity, light, and a range of pH values and oxidizing agents.[3] These studies are critical for identifying potential degradation products and pathways, which helps in developing stability-indicating analytical methods.[3] For this compound, this would help to understand its susceptibility to oxidation, hydrolysis, and photolysis.

Part 2: Troubleshooting Guide

This guide provides specific troubleshooting advice for issues that may arise during the handling and analysis of this compound.

Issue 1: Rapid Degradation in Aqueous Buffers

Q: I am observing a rapid decrease in the concentration of my compound when dissolved in an aqueous buffer. What is the likely cause and how can I prevent it?

A: The primary suspect for degradation in aqueous buffers is pH-dependent hydrolysis or oxidation. The stability of the tetrahydronaphthyridine ring can be compromised at acidic or alkaline pH. Additionally, the presence of dissolved oxygen in the buffer can lead to oxidative degradation of the primary amine.

Troubleshooting Protocol:

  • pH Profiling:

    • Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12).

    • Dissolve the compound in each buffer at a known concentration.

    • Incubate the solutions at a controlled temperature (e.g., 40°C) and monitor the concentration of the parent compound over time using a stability-indicating HPLC method.

    • Plot the degradation rate against pH to identify the pH range of maximum stability.

  • Deoxygenation:

    • Prepare your buffer and sparge it with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

    • Prepare your sample solution using the deoxygenated buffer in a glovebox or under a stream of inert gas.

    • Compare the stability of the compound in the deoxygenated buffer to that in an oxygenated buffer.

  • Chelating Agents:

    • Trace metal ions in buffers can catalyze oxidation.[1] Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your buffer to sequester any metal ions.

Plausible Degradation Pathway (Acid-Catalyzed Hydrolysis):

Under acidic conditions, the naphthyridine ring may be susceptible to hydrolysis, potentially leading to ring-opening.

G Compound This compound Protonated Protonated Species Compound->Protonated H+ RingOpened Ring-Opened Product Protonated->RingOpened H2O (Hydrolysis)

Caption: Hypothetical acid-catalyzed hydrolysis of the tetrahydronaphthyridine ring.

Issue 2: Appearance of New Peaks in HPLC During Oxidative Stress Testing

Q: During forced degradation with an oxidizing agent (e.g., H₂O₂), I see several new peaks in my HPLC chromatogram. What are these likely to be?

A: The primary amine is the most likely site of oxidation. Exposure to oxidizing agents can lead to the formation of several degradation products, including the corresponding hydroxylamine, nitroso, and nitro derivatives. N-dealkylation is also a possible degradation pathway.[4]

Troubleshooting and Identification Protocol:

  • LC-MS Analysis:

    • Analyze the stressed sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the new peaks.

    • Compare the masses of the degradation products to the theoretical masses of potential oxidation products (e.g., N-oxide, hydroxylamine).

  • Systematic Degradation Study:

    • Vary the concentration of the oxidizing agent and the exposure time.

    • Monitor the formation and disappearance of the new peaks to understand the degradation pathway. Some peaks may be intermediates that are further degraded.

Plausible Oxidative Degradation Pathway:

G Parent Parent Compound (Primary Amine) Hydroxylamine Hydroxylamine Parent->Hydroxylamine [O] Nitroso Nitroso Derivative Hydroxylamine->Nitroso [O] Nitro Nitro Derivative Nitroso->Nitro [O]

Caption: Plausible oxidative degradation pathway of the primary ethylamine group.

Issue 3: Photodegradation and Color Change

Q: My solid compound and its solutions are turning yellow/brown upon exposure to light. Is this a sign of degradation?

A: Yes, a color change upon exposure to light is a strong indicator of photolytic degradation. Aromatic and heterocyclic systems are often susceptible to photodegradation, which can involve complex radical-mediated pathways.

Troubleshooting Protocol:

  • Photostability Testing (ICH Q1B):

    • Expose the solid compound and solutions to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • Use a light-protected control sample stored under the same conditions.

    • Analyze both the exposed and control samples at various time points by HPLC to quantify the extent of degradation.

    • Characterize any new peaks by LC-MS.

  • Protective Measures:

    • Always handle the compound in a dark room or under amber light.

    • Store both the solid and solutions in amber-colored vials or containers wrapped in aluminum foil.

Experimental Workflow for Photostability Assessment:

G cluster_0 Sample Preparation cluster_1 Exposure Conditions cluster_2 Analysis Solid Solid Compound Light ICH Q1B Light Source (UV & Visible) Solid->Light Dark Dark Control Solid->Dark Solution Compound in Solution Solution->Light Solution->Dark HPLC HPLC Analysis Light->HPLC Dark->HPLC LCMS LC-MS for Identification HPLC->LCMS

Caption: Workflow for assessing the photostability of the compound.

Issue 4: Analytical Method Challenges

Q: I am having trouble with peak shape and reproducibility in my HPLC analysis. What could be the issue?

A: Primary amines are known to cause issues in reversed-phase HPLC due to their basic nature. They can interact with residual silanols on the silica-based column packing material, leading to poor peak shape (tailing) and inconsistent retention times.

Troubleshooting and Optimization Protocol:

  • Mobile Phase Modification:

    • Add a competing amine: Incorporate a small amount of a competing amine, such as triethylamine (TEA), into your mobile phase. TEA will interact with the active sites on the stationary phase, improving the peak shape of your analyte.

    • Adjust pH: Ensure the pH of your mobile phase is low enough to keep the primary amine protonated. This will reduce its interaction with the stationary phase.

  • Column Selection:

    • Use a column with a base-deactivated stationary phase, which has a lower concentration of residual silanols.

    • Consider using a polymer-based column, which does not have silanol groups.

  • Sample Diluent:

    • Ensure your sample is dissolved in a diluent that is compatible with the mobile phase. A mismatch can cause peak distortion.

Part 3: Data Summary

The following table summarizes the recommended stress conditions for forced degradation studies of this compound, based on general pharmaceutical guidelines.

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Site
Acid Hydrolysis 0.1 M HClUp to 72 hoursTetrahydronaphthyridine ring
Base Hydrolysis 0.1 M NaOHUp to 72 hoursTetrahydronaphthyridine ring
Oxidation 3% H₂O₂Up to 24 hoursPrimary ethylamine
Thermal Degradation 60°CUp to 7 daysEntire molecule
Photodegradation ICH Q1B compliant light sourceAs per guidelinesTetrahydronaphthyridine ring

References

  • BenchChem. (2025). Ethanamine, N-methylene-: A Technical Guide to Stability and Decomposition Pathways.
  • Wang, X., Yang, H., Zhou, B., Wang, X., & Xie, Y. (2015). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation.
  • Altarawneh, M., & Almatarneh, M. H. (2015). Decomposition of ethylamine through bimolecular reactions. University of Groningen.
  • BenchChem. (2025). Technical Support Center: Oxidative Degradation of Amine-Based Compounds.
  • Freeman, S. A. (2011). Oxidative Degradation of Amines With High-Temperature Cycling.
  • Li, H., Zhu, M., Qu, R., & Chen, J. (2018). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 20(10), 1393-1403.
  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system.
  • Wikipedia. (n.d.). Ethylamine. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Amine Compounds.
  • Journal of Medicinal Chemistry. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Emery Pharma. (2025).
  • ResearchGate. (2025).
  • Longdom Publishing. (n.d.).
  • ACS Publications. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023).
  • PubMed. (2002).
  • PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.
  • Scilit. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (2024).
  • PubMed Central. (2021).

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, to our dedicated technical support center for the synthesis of 1,8-naphthyridine derivatives. This guide is designed to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. As a Senior Application Scientist, my goal is to not only provide protocols but to elucidate the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

The 1,8-naphthyridine core is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous therapeutic agents, including antimicrobial and anticancer drugs.[1][2] Its synthesis, while versatile, is often nuanced. This guide will focus primarily on the widely employed Friedländer annulation, offering detailed troubleshooting in a question-and-answer format, alongside robust experimental protocols.

The Friedländer Annulation: A Mechanistic Perspective

The Friedländer synthesis is a powerful and direct method for constructing the 1,8-naphthyridine ring system. It involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an α-methylene group (e.g., a ketone or aldehyde), typically under acid or base catalysis.[3][4] Understanding the mechanism is paramount to effective troubleshooting.

The reaction proceeds through a base-catalyzed aldol-type condensation between the enolizable carbonyl compound and the 2-aminopyridine-3-carbaldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, and a subsequent dehydration step to yield the final aromatic 1,8-naphthyridine product.[5][6]

Friedlander_Mechanism Reactants 2-Aminopyridine-3-carbaldehyde + Active Methylene Compound Enolate Enolate Formation Reactants->Enolate α-proton abstraction Aldol_Condensation Aldol Condensation Reactants->Aldol_Condensation Base Base (e.g., OH-) Base->Enolate Enolate->Aldol_Condensation Intermediate_A Aldol Adduct Aldol_Condensation->Intermediate_A Cyclization Intramolecular Cyclization (Dehydration) Intermediate_A->Cyclization Intermediate_B Dihydronaphthyridine Intermediate Cyclization->Intermediate_B Dehydration Dehydration/ Aromatization Intermediate_B->Dehydration Product 1,8-Naphthyridine Derivative Dehydration->Product

Caption: Base-catalyzed Friedländer annulation mechanism.

Troubleshooting Guide & FAQs

This section addresses common challenges in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield is a frequent issue in Friedländer synthesis and can be attributed to several factors. A systematic approach is crucial for diagnosis.

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While traditional methods use strong acids or bases, these can sometimes lead to side reactions.[3]

    • Expert Insight: Consider switching to milder, more efficient catalyst systems. Recent literature highlights the success of ionic liquids (e.g., [Bmmim][Im]) and Lewis acids like CeCl₃·7H₂O.[3][4] For a greener approach, choline hydroxide in water has demonstrated excellent yields.[7][8]

  • Reaction Temperature: The optimal temperature is highly dependent on your specific substrates and catalyst. While some protocols require heating (e.g., 50-80 °C), others proceed efficiently at room temperature, especially with highly active catalysts.[4][6][7]

    • Troubleshooting Step: Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C) while monitoring the reaction by Thin Layer Chromatography (TLC).

  • Purity of Starting Materials: 2-aminopyridine-3-carbaldehyde can be susceptible to oxidation. Ensure the purity of both starting materials, as impurities can inhibit the reaction or lead to byproduct formation.[3]

  • Incomplete Reaction: The reaction may simply need more time to reach completion.

    • Troubleshooting Step: Monitor the reaction progress closely with TLC. If starting material is still present after the initially planned duration, extend the reaction time.

Q2: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve regioselectivity?

A2: Poor regioselectivity is a classic challenge with unsymmetrical ketones in the Friedländer annulation, leading to the formation of constitutional isomers.[9]

  • Catalyst Selection: Certain catalysts can impart significant regiocontrol. For instance, the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to be highly regioselective for the formation of 2-substituted 1,8-naphthyridines.[10]

  • Slow Addition of the Ketone: This simple yet effective technique can dramatically improve regioselectivity. By adding the unsymmetrical ketone slowly to the reaction mixture, you maintain a low concentration of the ketone, which can favor the desired reaction pathway.[3][10]

  • Optimized Reaction Media: The choice of solvent or reaction medium can play a crucial role. Some ionic liquid-catalyzed systems have been reported to yield single, exclusive products even with unsymmetrical ketones.[6][11]

Q3: My reaction appears to stall, with starting material remaining even after extended reaction times. What could be the cause?

A3: A stalled reaction can be frustrating. Here are a few potential culprits:

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or being poisoned by impurities in the starting materials or solvent.

  • Reversibility of the Initial Aldol Step: The initial aldol condensation can be reversible. If the subsequent intramolecular cyclization is slow, the aldol adduct may revert to the starting materials. Shifting the equilibrium by removing water (e.g., using a Dean-Stark apparatus in appropriate solvents) can sometimes be beneficial, though many modern protocols do not require this.

  • Poor Solubility: If your reactants are not fully dissolved, the reaction will be limited by the rate of dissolution.

    • Troubleshooting Step: Ensure your chosen solvent is appropriate for your substrates. If solubility is an issue, consider a different solvent system.

Q4: I'm having difficulty purifying my 1,8-naphthyridine derivative. What are some effective strategies?

A4: The polarity and basicity of the 1,8-naphthyridine core can make purification challenging.

  • Column Chromatography:

    • Solvent System: A common and effective eluent system is a gradient of petroleum ether and ethyl acetate.[6] Start with a low polarity and gradually increase it based on TLC analysis.

    • Tailing: The basic nitrogen atoms in the naphthyridine ring can interact with acidic silica gel, causing tailing of spots on TLC and broad peaks in column chromatography. This can often be mitigated by adding a small amount (0.1-1%) of a basic modifier like triethylamine to your eluent system.[3]

    • Stationary Phase: While silica gel is standard, if your compound is highly polar, consider using alumina.[3]

  • Recrystallization: If your crude product is a solid, recrystallization can be a highly effective method for obtaining very pure material. Experiment with different solvent systems to find one in which your product is soluble when hot but sparingly soluble when cold.

  • Acid-Base Extraction: The basicity of the naphthyridine ring can be exploited for purification. An acid wash (e.g., with 10% HCl) during the workup can pull your product into the aqueous layer, leaving non-basic impurities behind in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.[12]

Data Summary: Key Reaction Parameters

ParameterCondition/ReagentExpected Outcome/RationaleReference(s)
Catalyst Choline Hydroxide (in water)Green, efficient, high yields[7][8]
CeCl₃·7H₂O (solvent-free)Reusable, mild conditions, high yields[4]
Basic Ionic Liquids (e.g., [Bmmim][Im])High yields, potential for high regioselectivity[6][11]
Solvent WaterEnvironmentally friendly, excellent yields with appropriate catalyst[7][8]
Solvent-free (grinding)Reduced waste, simplified workup, rapid reaction[4]
Organic Solvents (e.g., EtOH, Toluene)Traditional, may be necessary for substrate solubility[5]
Temperature Room TemperaturePossible with highly active catalysts[4]
50-80 °CCommon for many protocols to ensure reasonable reaction rates[6][7]

Experimental Protocols

Protocol 1: Gram-Scale Green Synthesis in Water

This protocol is adapted from a highly efficient and environmentally benign method.[7][8]

  • To a round-bottom flask, add:

    • 2-aminonicotinaldehyde (0.5 mmol, 1.0 eq)

    • Your active methylene compound (e.g., acetone) (0.5 mmol, 1.0 eq)

    • Deionized water (1 mL)

  • Begin stirring the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Place the flask in a pre-heated water bath at 50°C.

  • Stir the reaction mixture vigorously. Monitor completion by TLC (typically 6-12 hours).

  • Upon completion, allow the mixture to cool to room temperature.

  • Extract the product with ethyl acetate (e.g., 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify further by column chromatography or recrystallization as needed.

Protocol 2: Solvent-Free Synthesis via Grinding

This protocol utilizes a reusable Lewis acid catalyst under solvent-free conditions.[4]

  • In a mortar, combine:

    • 2-aminonicotinaldehyde (0.01 mol, 1.0 eq)

    • Your active methylene compound (0.01 mol, 1.0 eq)

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.01 mol, 1.0 eq)

  • Grind the mixture with a pestle at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within a few minutes.

  • Upon completion, add cold water to the reaction mixture.

  • Collect the solid product by vacuum filtration, washing thoroughly with water.

  • The product can be recrystallized from an appropriate solvent (e.g., ethanol) for further purification.

  • The aqueous filtrate containing the catalyst can be evaporated to recover the CeCl₃·7H₂O for reuse.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem Low_Yield Low Yield Problem->Low_Yield Low Yield Poor_Regio Poor Regioselectivity Problem->Poor_Regio Regioisomers Purification_Issue Purification Difficulty Problem->Purification_Issue Impure Product Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Slow_Addition Slow Addition of Ketone Poor_Regio->Slow_Addition Modify_Eluent Add Triethylamine to Eluent Purification_Issue->Modify_Eluent Optimize_Catalyst Optimize Catalyst/Concentration Check_Purity->Optimize_Catalyst Optimize_Temp Screen Reaction Temperature Optimize_Catalyst->Optimize_Temp Extend_Time Extend Reaction Time Optimize_Temp->Extend_Time Success Successful Synthesis Extend_Time->Success Change_Catalyst Use Regioselective Catalyst (e.g., TABO) Slow_Addition->Change_Catalyst Change_Solvent Try Different Solvent (e.g., Ionic Liquid) Change_Catalyst->Change_Solvent Change_Solvent->Success Change_Stationary_Phase Switch to Alumina Modify_Eluent->Change_Stationary_Phase Acid_Base_Extraction Perform Acid-Base Extraction Change_Stationary_Phase->Acid_Base_Extraction Acid_Base_Extraction->Success

Caption: A decision-making workflow for troubleshooting.

References

Sources

Troubleshooting unexpected side products in 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and unexpected side products encountered during this multi-step synthesis. Drawing from established literature and field-proven insights, this document provides in-depth troubleshooting in a practical question-and-answer format.

I. Overview of the Synthetic Strategy

The synthesis of this compound typically proceeds through a two-stage process:

  • Formation of the 1,8-Naphthyridine Core: This is commonly achieved via a Friedländer annulation, a robust and versatile method for constructing quinoline and naphthyridine ring systems.

  • Regioselective Reduction of the Naphthyridine Ring: This step aims to selectively hydrogenate one of the pyridine rings to yield the desired tetrahydronaphthyridine isomer.

This guide is structured to address potential issues at each of these critical stages.

II. Troubleshooting the Friedländer Annulation for the 1,8-Naphthyridine Core

The Friedländer synthesis, while powerful, can present challenges such as low yields and the formation of impurities. This section addresses common problems encountered during the synthesis of the 2-amino-1,8-naphthyridine precursor.

FAQ 1: My Friedländer reaction is giving a low yield of the desired 2-amino-1,8-naphthyridine. What are the likely causes and how can I optimize the reaction?

Low yields in the Friedländer synthesis can often be attributed to several factors, including catalyst choice, reaction temperature, and the purity of starting materials.

Common Causes and Solutions:

Potential Cause Explanation Suggested Solutions
Inappropriate Catalyst The choice of an acid or base catalyst is crucial and substrate-dependent. An unsuitable catalyst can lead to slow reaction rates or the promotion of side reactions.For the synthesis of 1,8-naphthyridines, base catalysts are commonly employed. Consider switching to or optimizing the concentration of catalysts like potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium tert-butoxide (KOtBu). In some cases, greener alternatives like choline hydroxide in water have shown excellent yields.[1]
Suboptimal Reaction Temperature The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to the decomposition of starting materials or products.Incrementally increase the reaction temperature (e.g., in 10 °C increments) while monitoring the reaction progress by Thin Layer Chromatography (TLC). Some modern protocols using highly active catalysts can achieve high yields at room temperature or slightly elevated temperatures (e.g., 50 °C).[1]
Poor Solubility of Reactants If the reactants are not sufficiently soluble in the chosen solvent, the reaction will be slow and incomplete.Consider switching to a more polar solvent such as DMF or ethanol to improve solubility. For microwave-assisted reactions, solvents with high dielectric constants are beneficial.
Purity of Starting Materials Impurities in the 2-aminopyridine-3-carbaldehyde or the active methylene compound can inhibit the catalyst or lead to the formation of side products.Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or column chromatography before use.
Incomplete Reaction The reaction may simply not have proceeded to completion within the allotted time.Increase the reaction time and continue to monitor the progress by TLC or LC-MS until the starting materials are consumed.

Workflow for Troubleshooting Low Yield in Friedländer Synthesis:

Caption: Decision workflow for addressing low yields in Friedländer synthesis.

III. Troubleshooting the Regioselective Reduction of the 1,8-Naphthyridine Ring

The reduction of the 2-amino-1,8-naphthyridine core to the desired 5,6,7,8-tetrahydro isomer is a critical step where significant side products can arise. The primary challenge is controlling the regioselectivity of the hydrogenation.

FAQ 2: My catalytic hydrogenation is producing a mixture of 1,2,3,4-tetrahydro- and this compound. How can I favor the formation of the desired 5,6,7,8-isomer?

The formation of the 1,2,3,4-tetrahydro isomer is a common and often major side product. The regioselectivity of the reduction is highly dependent on the catalyst, solvent, and the presence of directing or protecting groups.

Mechanistic Insight: The pyridine ring of the 1,8-naphthyridine system that is preferentially reduced is determined by the coordination of the substrate to the catalyst surface. The 2-aminoethyl group (or its protected form) can influence this coordination.

Strategies to Enhance Regioselectivity:

  • Protecting Group Strategy: The use of a bulky protecting group on the exocyclic amine can sterically hinder the coordination of the adjacent pyridine ring to the catalyst surface, thereby favoring the reduction of the distal ring. The tert-butyloxycarbonyl (Boc) group is an excellent candidate for this purpose due to its stability under many hydrogenation conditions and its ease of removal.

    Experimental Protocol: Boc Protection of the Precursor

    • Dissolve the 2-amino-1,8-naphthyridine precursor in a suitable solvent (e.g., THF or dichloromethane).

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 to 1.5 equivalents) and a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Purify the N-Boc protected intermediate by column chromatography.

  • Catalyst Selection: The choice of catalyst is paramount in directing the regioselectivity of the hydrogenation.

    • Palladium on Carbon (Pd/C): This is a common hydrogenation catalyst but often leads to mixtures of isomers. Its selectivity can sometimes be influenced by the solvent and additives.

    • Platinum(IV) Oxide (PtO₂): This catalyst, often used in acidic media like acetic acid, can exhibit different selectivity compared to palladium.

    • Rhodium and Ruthenium Catalysts: Homogeneous catalysts based on rhodium and ruthenium have shown high efficacy in the asymmetric hydrogenation of naphthyridines, often with high regioselectivity. For instance, ruthenium-catalyzed enantioselective hydrogenation has been reported to yield 1,2,3,4-tetrahydro-1,8-naphthyridines, highlighting the influence of the catalyst on the reduction site. While this specific example leads to the "undesired" isomer in your case, it underscores the principle that catalyst choice can dictate regiochemical outcomes.

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in solution (e.g., formic acid, ammonium formate, or isopropanol) and can sometimes offer different selectivity compared to hydrogenation with H₂ gas. Iridium and ruthenium complexes are often used as catalysts in transfer hydrogenation.

Workflow for Optimizing Regioselective Reduction:

Caption: Troubleshooting workflow for improving the regioselectivity of naphthyridine reduction.

FAQ 3: I am observing the formation of a fully saturated product, decahydro-1,8-naphthyridine. How can I prevent this over-reduction?

Over-reduction to the decahydro- species occurs when both pyridine rings are hydrogenated. This is more likely to happen under harsh reaction conditions.

Mitigation Strategies:

Parameter Recommendation Rationale
Hydrogen Pressure Reduce the H₂ pressure. Start with lower pressures (e.g., 1-5 atm) and gradually increase if the reaction is too slow.Lower hydrogen concentration on the catalyst surface reduces the likelihood of further reduction of the initially formed tetrahydronaphthyridine.
Reaction Temperature Conduct the reaction at a lower temperature (e.g., room temperature).Hydrogenation is an exothermic process. Lower temperatures decrease the reaction rate and can improve selectivity by disfavoring the more energy-intensive second ring reduction.
Reaction Time Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.Prolonged reaction times after the formation of the desired tetrahydro-product will increase the probability of over-reduction.
Catalyst Loading Use the minimum effective amount of catalyst.A lower catalyst loading can help to control the reaction rate and prevent excessive hydrogenation.
FAQ 4: Are there any potential side reactions involving the 2-aminoethyl side chain during hydrogenation?

The 2-aminoethyl side chain, particularly when protected with a Boc group, is generally stable under typical catalytic hydrogenation conditions used for pyridine ring reduction. The Boc group is known to be stable to catalytic hydrogenation.

However, a potential, though less common, side reaction could be C-C bond cleavage of the ethyl linker under very harsh conditions or with specific catalysts, as has been observed in some iron-catalyzed systems with 2-aminoethyl-pyridine ligands. To avoid this, it is recommended to use standard precious metal catalysts (Pd, Pt, Rh) and the mildest effective conditions.

IV. Purification of this compound

FAQ 5: How can I effectively separate the desired 5,6,7,8-tetrahydro isomer from the 1,2,3,4-tetrahydro isomer and other side products?

The separation of these constitutional isomers can be challenging due to their similar polarities and molecular weights.

Purification Techniques:

  • Flash Column Chromatography: This is the most common method for separating these isomers.

    • Stationary Phase: Normal phase silica gel is typically effective.

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can improve peak shape and prevent tailing of the basic amine products on the acidic silica gel.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative reverse-phase HPLC can be employed. A C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid is a common choice. The product will be isolated as the corresponding salt.

  • Crystallization: If the desired isomer is a solid and a suitable solvent system can be found, fractional crystallization can be an effective method for purification on a larger scale.

Analytical Characterization to Confirm Isomer Identity:

Unambiguous identification of the correct isomer is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

  • ¹H NMR: The aromatic and aliphatic regions of the spectrum will be distinct for each isomer.

    • 5,6,7,8-Tetrahydro Isomer: Will show signals for the protons on the reduced, non-aromatic pyridine ring (positions 5, 6, and 7) and aromatic protons on the unreduced pyridine ring.

    • 1,2,3,4-Tetrahydro Isomer: Will show signals for the protons on the reduced pyridine ring adjacent to the aminoethyl group (positions 2, 3, and 4) and aromatic protons on the other pyridine ring.

    • 2D NMR techniques such as COSY and HMBC can be used to definitively assign the proton and carbon signals and confirm the connectivity.

V. References

  • Yadav, G. D., & Yadav, A. A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18685–18695. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Journal of the American Chemical Society, 128(14), 4592–4593. [Link]

  • Fan, R., et al. (2016). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 18(11), 2730–2733. [Link]

  • Papeo, G., et al. (2017). Synthesis and Characterization of Fe0(2,2'-bipyridine)(2-aminoethyl-pyridine) and its Reaction with Dihydrogen. ChemSusChem, 10(2), 337-344. [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the derivatization of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-ethylamine. This document is designed for researchers, medicinal chemists, and drug development professionals aiming to modify this versatile scaffold to enhance its biological activity. The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides practical, in-depth answers to common challenges encountered during the synthetic and biological evaluation workflow.

Section 1: Foundational FAQs on the Core Scaffold

This section addresses preliminary questions about the starting material, this compound, which is critical for planning successful derivatization strategies.

Q1: What are the key reactive sites on this compound?

A: The primary reactive site is the terminal primary amine of the ethylamine substituent (-CH₂CH₂NH₂). This aliphatic amine is a strong nucleophile, making it amenable to a wide range of derivatization reactions such as acylation, sulfonylation, reductive amination, and alkylation. The two nitrogen atoms within the naphthyridine ring are significantly less nucleophilic due to their aromatic character and delocalization of their lone pairs. While they can be involved in reactions under specific conditions (e.g., quaternization), the primary ethylamine is the principal target for selective derivatization.

Q2: What should I consider regarding the stability and solubility of the parent compound?

A: The compound is a basic, polar heterocycle.

  • Stability: It is generally stable under standard laboratory conditions. However, as a primary amine, it is susceptible to oxidation over time and can react with atmospheric carbon dioxide to form a carbamate salt. It is best stored under an inert atmosphere (Nitrogen or Argon) in a cool, dark place.

  • Solubility: It exhibits good solubility in polar protic solvents like methanol and water, and polar aprotic solvents like DMSO and DMF. Its solubility in less polar solvents like dichloromethane (DCM) or ethyl acetate is limited but can be improved by N-derivatization that increases lipophilicity. For purification via reversed-phase chromatography, the compound's polarity means it will elute quickly, often requiring highly aqueous mobile phases.[4]

Section 2: Synthetic Derivatization - Troubleshooting Guide

The derivatization of the primary amine is the cornerstone of enhancing biological activity. This section tackles common issues in two of the most frequently used synthetic transformations.

Workflow: From Derivatization to SAR

G cluster_0 Synthesis & Purification cluster_1 Screening & Analysis A Parent Scaffold (5,6,7,8-Tetrahydro-1,8- naphthyridin-2-ethylamine) B Derivatization Reaction (e.g., N-Acylation, Reductive Amination) A->B C Crude Product Mixture B->C D Purification (Chromatography, Extraction, Crystallization) C->D E Pure, Characterized Derivative D->E F Biological Activity Assay (e.g., Cell-based screen) E->F Test Compound G Activity Data (IC₅₀, EC₅₀) F->G H Structure-Activity Relationship (SAR) Analysis G->H I Design Next Generation of Derivatives H->I I->B Iterative Optimization

Caption: General workflow for enhancing biological activity through derivatization.

N-Acylation (e.g., forming amides)

Q: My N-acylation reaction with an acyl chloride/anhydride is giving a low yield. What are the likely causes and solutions?

A: Low yields in N-acylation of this substrate are common and can be systematically addressed.

Potential Cause Scientific Rationale Troubleshooting Steps
Inadequate Base Acylation with acyl chlorides or anhydrides generates one equivalent of acid (e.g., HCl or a carboxylic acid). This acid protonates the starting amine, rendering it non-nucleophilic and halting the reaction.[5]Solution: Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid. For sluggish reactions, using two equivalents can help drive the reaction to completion. Pyridine can be used as both a base and a solvent.
Competing Hydrolysis Acyl chlorides and anhydrides are highly reactive and can be hydrolyzed by trace amounts of water in the solvent or on glassware, reducing the amount of reagent available for the desired reaction.[5]Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If the reaction must be run in the presence of water (e.g., Schotten-Baumann conditions), use a biphasic system with an aqueous base (like NaOH) and perform the reaction at low temperatures (0-5 °C) to minimize hydrolysis.[5]
Poor Reagent Quality The acylating agent may have degraded during storage.Solution: Use a freshly opened bottle of the acylating agent or purify it by distillation if applicable.[5]
Steric Hindrance If your acylating agent is sterically bulky, the reaction rate may be significantly reduced.Solution: Increase the reaction temperature or extend the reaction time. Consider using a more reactive acylating agent or a coupling agent (e.g., EDC/HOBt for carboxylic acids) as an alternative to acyl chlorides/anhydrides.
Reductive Amination

Q: I am attempting a reductive amination with an aldehyde/ketone, but the reaction is failing or producing a complex mixture. How can I troubleshoot this?

A: Reductive amination is a powerful tool, but its success hinges on the delicate balance between imine formation and reduction.[6]

Potential Cause Scientific Rationale Troubleshooting Steps
Inefficient Imine Formation The reaction is an equilibrium between the amine/carbonyl and the imine/water. If the equilibrium does not favor the imine, the reaction will not proceed.[7]Solution 1: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove water and drive the equilibrium forward.[7] Solution 2: Add a catalytic amount of a weak acid (e.g., acetic acid) to protonate the carbonyl, making it more electrophilic and accelerating imine formation.[7]
Premature Reductant Action Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde/ketone starting material before it has a chance to form the imine.[6]Solution: Use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[7][8] These reagents are less reactive towards carbonyls but readily reduce the protonated iminium ion.[6] If you must use NaBH₄, allow the imine to form first (stir amine and aldehyde for 1-2 hours) before adding the reducing agent.[7]
Imine Instability/Side Reactions The intermediate imine may not be stable or the aldehyde may self-condense (e.g., via an aldol reaction).[7]Solution: Perform a one-pot reaction where the imine is formed in situ and immediately reduced by a mild reductant like NaBH(OAc)₃.[7] This keeps the concentration of the intermediate imine low and minimizes side reactions. Running the reaction at a lower temperature can also improve stability.
Incomplete Reduction Residual imine is observed in the final product.[9]Solution: This indicates the reduction step is the problem. Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents). If the imine is particularly stable or hindered, a slightly elevated temperature or longer reaction time may be required.

Section 3: Purification Challenges - Troubleshooting Guide

The polar and basic nature of the naphthyridine core often presents significant purification challenges.

Purification Decision Flowchart

G start Crude Product Mixture is_solid Is the product a solid? start->is_solid can_crystallize Is a suitable crystallization solvent system known? is_solid->can_crystallize Yes acid_base Is there a significant pKa difference between product and impurities? is_solid->acid_base No crystallize Perform Recrystallization can_crystallize->crystallize Yes can_crystallize->acid_base No final_product Pure Product crystallize->final_product extraction Perform Acid-Base Liquid-Liquid Extraction acid_base->extraction Yes chromatography Proceed to Chromatography acid_base->chromatography No extraction->chromatography For final polish is_polar Is the product highly polar? chromatography->is_polar rp_hplc Reversed-Phase HPLC (C18 with acid modifier) is_polar->rp_hplc Yes normal_phase Normal Phase Silica Gel (with amine modifier) is_polar->normal_phase No hilic HILIC rp_hplc->hilic If poor retention rp_hplc->final_product hilic->final_product normal_phase->final_product

Caption: Decision flowchart for selecting a purification strategy.

Q: My compound streaks badly on a silica gel TLC plate and gives poor separation during column chromatography. What can I do?

A: This is a classic problem for basic nitrogen-containing heterocyles on acidic silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing and streaking.[10]

  • Solution 1: Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-1% triethylamine (Et₃N) or a 1-2% solution of ammonia in methanol added to the mobile phase (e.g., DCM/MeOH/NH₃).[10]

  • Solution 2: Change the Stationary Phase: If modifying the mobile phase is insufficient, switch to a different stationary phase.[10]

    • Alumina (basic or neutral): Alumina is a good alternative for purifying basic compounds.

    • Reversed-Phase (C18): This is often the best method. Use a C18 column with a mobile phase like water/acetonitrile or water/methanol. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can protonate your amine, improving peak shape and retention.[8][10]

    • HILIC: For very polar derivatives that are not well-retained even on reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option.[8][10]

Q: I'm trying to perform an acid-base extraction to purify my product, but I'm getting low recovery or emulsions. What's going wrong?

A: Acid-base extraction is a powerful technique for separating basic compounds from neutral or acidic impurities, but it requires careful pH control and technique.

  • Low Recovery: The most likely cause is incorrect pH. To extract your basic amine into the aqueous layer, the pH must be low enough to fully protonate it. The pH should be at least 2 units below the pKa of your compound's conjugate acid.[8] Conversely, to move it back into the organic layer, the pH must be high enough to deprotonate it (at least 2 pH units above the pKa). Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single large-volume extraction.[8]

  • Emulsion Formation: Emulsions are common when working with complex mixtures. To break an emulsion, try adding a saturated solution of sodium chloride (brine) to the aqueous layer.[8] This increases the polarity of the aqueous phase and can help force the separation of layers. Gentle swirling or inversion of the separatory funnel is often better than vigorous shaking.[10]

Section 4: Biological Activity Assays - Troubleshooting Guide

After successful synthesis and purification, the next step is to evaluate the biological activity. Cell-based assays are crucial but come with their own set of challenges.[11][12]

Q: My results from a cell-based assay are inconsistent and not reproducible. What factors should I investigate?

A: Reproducibility is a primary challenge in cell-based assays.[11][13] A systematic approach is needed to identify the source of variability.

  • Cell Health and Density: Cells respond to compounds differently based on their growth phase and density.[11][13] Always use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase.[11] Standardize the cell seeding density across all plates and experiments.

  • Compound Stability and Solubility: Your derivative may be precipitating out of the cell culture medium, leading to an artificially low apparent activity. First, check the solubility of your compound in the assay medium. If it's low, consider using a stock solution in DMSO and ensure the final DMSO concentration is consistent and low (typically <0.5%) across all wells. For longer incubation periods, the compound might degrade. Consider performing daily media changes with a fresh drug.[11][13]

  • Assay Conditions: Pilot experiments are essential. Run a time-course experiment with multiple compound concentrations and cell densities to determine the optimal incubation time and measurement window.[11][13] For example, apoptosis can be a rapid event, so early time points may be critical.[11]

  • Choice of Model: Immortalized cell lines can provide inconsistent results and may not reflect the true biology of a disease.[11][13] Whenever possible, use primary cells or more physiologically relevant models, although this can increase complexity.[13][14]

Q: I'm seeing high cytotoxicity across all my derivatives, masking any specific activity. How can I differentiate general toxicity from targeted effects?

A: This is a common issue in early drug discovery.

  • Run Counter-Screens: Test your compounds on a non-target cell line to assess general cytotoxicity. For example, if you are targeting a cancer cell line, test the compounds against a non-cancerous cell line (e.g., normal fibroblasts). A compound that is highly potent against the cancer line but has little effect on the normal cells has a good therapeutic window.

  • Dose-Response Curves: A steep dose-response curve often suggests a specific, targeted effect, while a shallow curve can indicate non-specific toxicity.

  • Mechanism of Action Assays: If you suspect a specific target (e.g., a particular kinase or receptor), run a biochemical assay using the isolated target. This can confirm whether your compound is acting via the intended mechanism. Assays that measure hallmarks of specific types of cell death, like apoptosis (e.g., Annexin V staining), can also provide insight into the mechanism of action.[13]

Section 5: Structure-Activity Relationship (SAR) - FAQs

Q: I have initial activity data for a small set of derivatives. How do I begin to interpret the SAR?

A: SAR analysis is an iterative process of correlating structural changes with changes in biological activity.

  • Identify Key Changes: Group your derivatives by the type of modification made (e.g., aromatic vs. aliphatic amides, small vs. bulky substituents, electron-donating vs. electron-withdrawing groups).

  • Look for Trends: Do compounds with a particular feature consistently show higher potency? For example, in one study on naphthyridine derivatives, adding a basic group capable of forming a salt bridge with a key glutamate residue was found to be critical for activity.[15] In another, methylation of a phenolic hydroxyl group led to a loss of activity, indicating the hydroxyl was an important feature.[16]

  • Consider Physicochemical Properties: Don't just look at the structure; consider how your modifications affect properties like lipophilicity (LogP), solubility, and pKa. Sometimes, an increase in activity is simply due to better cell permeability rather than improved target engagement. A common challenge is that increasing potency often correlates with increasing lipophilicity, which can lead to future problems with metabolic stability and solubility.[16]

References

  • Benchchem.
  • Benchchem.
  • News-Medical.Net. The role of cell-based assays for drug discovery.
  • Benchchem.
  • Benchchem.
  • PubMed Central. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis.
  • Benchchem.
  • BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process.
  • SciTechnol. The Problems with the Cells Based Assays.
  • ResearchGate.
  • PMC - NIH. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity.
  • ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
  • PubMed. Methods for the Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine Fragments for alphaVbeta3 Integrin Antagonists.
  • Reddit.
  • Master Organic Chemistry.
  • The Analytical Scientist.
  • ResearchGate.
  • PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.

Sources

Technical Support Center: Navigating Cell Viability Assay Interference by 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers encountering anomalous results in cell viability assays when using 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine. This guide provides in-depth troubleshooting strategies, validated protocols, and frequently asked questions to help you diagnose and mitigate assay interference, ensuring the integrity of your experimental data.

Introduction: The Challenge with Tetrahydro-1,8-naphthyridines

This compound is a heterocyclic amine under investigation in various therapeutic areas.[1][2] However, its chemical structure, specifically the presence of the ethylamine group and the naphthyridine ring system, presents a potential for direct interaction with common cell viability assay reagents.

Researchers often observe paradoxical results, such as an apparent increase in cell viability at high, expectedly cytotoxic concentrations. This is typically not due to a proliferative effect but rather a direct chemical interference with the assay chemistry itself. This guide will walk you through confirming this interference and selecting a more robust method for assessing cell health.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected increase in signal in our MTT, XTT, or WST-1 assay when treating cells with this compound. What is the likely cause?

A1: This is a classic sign of direct assay interference. Compounds containing electron-rich moieties, such as amines, can directly reduce tetrazolium salts (MTT, XTT, WST-1) to their colored formazan products.[3][4] This chemical reaction occurs independently of cellular metabolic activity, generating a false-positive signal that incorrectly suggests high cell viability.[5][6]

Q2: How can we definitively confirm that our compound is interfering with our colorimetric assay?

A2: A cell-free control experiment is the most direct and conclusive method. This involves preparing wells with your standard cell culture medium and the compound at various concentrations, but without adding any cells. If you add the assay reagent (e.g., MTT) and observe a color change that is dependent on the compound's concentration, you have confirmed direct chemical interference.[7]

Q3: Our compound solution has a slight color. Could this be affecting our absorbance-based assay results?

A3: Yes. The intrinsic color of a test compound can interfere with any absorbance-based assay. If the compound absorbs light at or near the same wavelength used to measure the formazan product (typically 570 nm for MTT), it will artificially inflate the absorbance reading.[8] It is crucial to run a "compound only" control (compound in media, no assay reagent) to measure and subtract this background absorbance.

Q4: My LDH cytotoxicity assay results show low LDH release, but microscopy reveals significant cell death. Why the discrepancy?

A4: This discrepancy suggests one of two possibilities:

  • Incorrect Timing: LDH is released during late-stage apoptosis or necrosis. If your compound induces cell death slowly, you may need to perform the assay at a later time point.[8]

  • Enzyme Inhibition: The compound may be directly inhibiting the lactate dehydrogenase (LDH) enzyme itself.[8] If the compound inhibits LDH, the enzyme released from dead cells cannot effectively catalyze the reaction in the assay, leading to a falsely low cytotoxicity reading.[9] A specific control experiment is required to test for this (see Protocol 2).

Q5: What are my options if interference with my primary assay is confirmed?

A5: The best course of action is to switch to a viability assay that operates on a different biological principle and is less susceptible to chemical interference. Excellent alternatives include ATP-based luminescence assays, which measure cellular ATP levels, or assays that directly count live and dead cells based on membrane integrity, such as dye exclusion methods used in flow cytometry or imaging.[10][11][12]

In-Depth Troubleshooting Guide

Navigating unexpected assay results requires a logical, stepwise approach. This guide provides a self-validating workflow to diagnose and resolve interference.

Step 1: Initial Observation & Hypothesis

You observe non-dose-responsive curves or an increase in signal where a decrease is expected. Your primary hypothesis should be that the compound, this compound, is directly interacting with the assay reagents.

Step 2: The Definitive Test for Tetrazolium Interference

Run a cell-free control experiment to test for direct reduction of the tetrazolium salt.

  • Experimental Setup: Prepare a 96-well plate with culture medium and serial dilutions of your compound. Include wells with medium only (blank) and vehicle control (e.g., DMSO). Do not add cells.

  • Procedure: Follow your standard assay protocol by adding the tetrazolium reagent (MTT, XTT, etc.) to all wells, incubate for the standard duration, and add the solubilization solution (for MTT).[7]

  • Interpretation: Read the absorbance. If the absorbance in the compound-containing wells is significantly higher than the blank, direct interference is confirmed.

Step 3: The Definitive Test for LDH Assay Interference

If you suspect LDH assay interference, you must test for direct enzyme inhibition.

  • Experimental Setup: This control uses a source of LDH (from a positive control/lysed cells) and tests whether your compound can inhibit its activity.

    • Well 1 (Max LDH Activity): Culture medium + Lysis Buffer (to release LDH from control cells)

    • Well 2 (Inhibition Test): Culture medium + Lysis Buffer + Your Compound

  • Procedure: Add the LDH assay reagent to both wells and measure the signal over time.

  • Interpretation: If the signal in "Well 2" is significantly lower than in "Well 1", your compound is directly inhibiting the LDH enzyme, making the assay unreliable for measuring cytotoxicity.[8]

Workflow & Data Interpretation

The following diagram outlines the logical troubleshooting process.

Troubleshooting_Workflow A Unexpected Viability Data (e.g., Increased signal at high dose) B Perform Cell-Free Control Assay (Compound + Media + Assay Reagent) A->B H Is LDH Assay Suspect? A->H C Does Compound Cause Signal Increase in Absence of Cells? B->C D YES: Interference Confirmed (Direct Reagent Reduction) C->D Yes E NO: Interference Unlikely C->E No F Select Alternative Assay (ATP-based, Dye Exclusion, etc.) D->F G Investigate Other Causes: - Cell Seeding Density - Contamination - Reagent Stability E->G I Perform LDH Inhibition Control (Compound + Lysate + LDH Reagent) H->I J Does Compound Reduce LDH Activity Signal? I->J J->E No K YES: LDH Inhibition Confirmed J->K Yes K->F

Caption: Troubleshooting workflow for assay interference.

Interpreting Control Results
Control ExperimentResultInterpretationRecommended Action
Cell-Free Tetrazolium Assay Signal increases with compound concentration.Confirmed Interference. Compound directly reduces the tetrazolium salt.Discontinue use of this assay. Select an alternative assay.
Cell-Free Tetrazolium Assay No signal change compared to blank.No direct interference. The observed effect may be biological.Review other experimental parameters (cell health, etc.).[13]
LDH Inhibition Assay Signal from lysate is reduced by the compound.Confirmed Interference. Compound inhibits LDH enzyme activity.Discontinue use of the LDH assay. Select an alternative.
LDH Inhibition Assay No signal change in lysate activity.No direct enzyme inhibition. The LDH assay is likely reliable for this compound.Review other experimental parameters (assay timing, etc.).[8]

Recommended Alternative Cell Viability Assays

If interference is confirmed, switching to an assay with a different detection principle is essential.

Assay_Selection cluster_0 Metabolic Assays (Redox Potential) cluster_1 Metabolic Assays (ATP Level) cluster_2 Membrane Integrity Assays MTT MTT / XTT / WST-1 (Absorbance) Resazurin Resazurin (AlamarBlue) (Fluorescence) ATP_Assay ATP Luminescence Assay (e.g., CellTiter-Glo®) LDH LDH Release Assay (Cytotoxicity) Dye_Exclusion Dye Exclusion (Trypan Blue, Flow Cytometry) Interference Interference by 5,6,7,8-Tetrahydro-1,8- naphthyridin-2-ethylamine Interference->MTT High Risk (Direct Reduction) Interference->Resazurin Moderate Risk (Cell-free control needed) Interference->ATP_Assay Low Risk (Different Principle) Interference->LDH Moderate Risk (Enzyme Inhibition) Interference->Dye_Exclusion Very Low Risk (Physical Principle)

Caption: Risk of interference for different assay types.

Comparison of Recommended Alternatives
Assay TypePrincipleAdvantagesDisadvantages
ATP Luminescence Measures ATP levels in viable cells using a luciferase reaction.[11]High sensitivity; fast protocol; low susceptibility to redox interference.[12]Requires a luminometer; enzyme inhibitors can interfere.
Resazurin (AlamarBlue) A redox indicator that changes from non-fluorescent (blue) to fluorescent (pink) in viable cells.More sensitive than tetrazolium assays; non-toxic to cells.[12]Can still be reduced by highly reductive compounds; cell-free control is still necessary.[11]
Dye Exclusion Live cells with intact membranes exclude dyes like Trypan Blue or amine-reactive dyes. Dead cells are permeable and become stained.[10][12]Direct measure of membrane integrity; can be quantified by automated counters or flow cytometry.[14]Trypan Blue is manual and low-throughput; flow cytometry requires specialized equipment.
Real-Time Impedance Measures changes in electrical impedance as cells adhere and proliferate on electrodes.Label-free; provides kinetic data on cell response over time.Requires specialized equipment and plates.

Detailed Experimental Protocols

Protocol 1: Cell-Free Tetrazolium Interference Assay

This protocol is designed to determine if this compound directly reduces tetrazolium salts like MTT.

  • Plate Setup:

    • Use a clear 96-well flat-bottom plate.

    • In triplicate, add 100 µL of complete cell culture medium (without phenol red, if possible, to reduce background) to each well.[8]

    • Create a serial dilution of your compound directly in the wells. Also, include "medium only" (blank) and "vehicle only" controls.

  • Reagent Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7] Gently mix the plate.

  • Incubation:

    • Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator, mirroring your standard cell-based assay conditions.

  • Solubilization (for MTT):

    • Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by pipetting to ensure all formazan is dissolved.

  • Data Acquisition:

    • Read the absorbance at 570 nm with a reference wavelength of 630 nm.

    • Subtract the blank absorbance from all values. A concentration-dependent increase in absorbance confirms interference.

Protocol 2: LDH Enzyme Inhibition Assay

This protocol determines if your compound directly inhibits LDH enzyme activity.

  • Prepare LDH Source (Lysate):

    • Seed a sufficient number of cells in a flask or plate to generate a positive control.

    • At ~90% confluency, lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to release LDH into the supernatant.[9]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the LDH enzyme.

  • Plate Setup:

    • Use a clear 96-well plate.

    • Control Wells (n=3): 50 µL cell culture medium + 50 µL of your LDH-containing lysate.

    • Test Wells (n=3): 50 µL cell culture medium containing your compound (at the highest concentration used in your experiments) + 50 µL of your LDH-containing lysate.

    • Blank Wells (n=3): 100 µL cell culture medium.

  • Assay Reaction:

    • Prepare the LDH assay reaction mix according to your kit's instructions (typically contains pyruvate and NADH).

    • Add 100 µL of the reaction mix to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance (e.g., at 340 nm for NADH oxidation or ~490 nm for formazan-based kits) in kinetic mode for 5-10 minutes, or as a single endpoint reading after a defined incubation period.[9][15]

    • A significantly lower rate of reaction or endpoint signal in the "Test Wells" compared to the "Control Wells" confirms enzyme inhibition.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.
  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed. [Link]

  • BenchChem. (2025). Technical Support Center: Cell Viability Assay Interference by Paranyline. BenchChem.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Perfetto, S. P., Chattopadhyay, P. K., Lamoreaux, L., Nguyen, R., Ambrozak, D., Koup, R. A., & Roederer, M. (2006). Amine reactive dyes: An effective tool to discriminate live and dead cells in polychromatic flow cytometry. Journal of Immunological Methods.
  • 4BioCell. (2023). Alternatives to MTT Assay in Cell Viability Assessments. Alojamiento Web UVa.
  • Bitesize Bio. (2017). Cell viability assays: Alternatives to the MTT assay. [Link]

  • TD2 Oncology. (n.d.). Live Dead Measurement and Cell Viability. TD2 Oncology Blog. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • BenchChem. (2025). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). BenchChem.
  • Bio-Techne. (n.d.). Flow Cytometry Troubleshooting Guide. Bio-Techne. [Link]

  • ResearchGate. (2018). Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. Request PDF.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-2-naphthylamine. PubChem. [Link]

  • ResearchGate. (2018). Limitations of the use of MTT assay for screening in drug discovery.
  • Jia, Z., et al. (2016). Carbon nanodots interference with lactate dehydrogenase assay in human monocyte THP-1 cells. PubMed Central. [Link]

  • O'Brien, P. J., et al. (2006). INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES. PubMed Central. [Link]

  • ResearchGate. (2016). LDH release assay in THP-1?.
  • ResearchGate. (2008). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Request PDF.
  • ResearchGate. (2007). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
  • Kromer, A., et al. (2016). An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. National Institutes of Health. [Link]

  • Van den Bossche, S., et al. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity.
  • Rolón, M., et al. (2015). Comparison of Tetrazolium Salt Assays for Evaluation of Drug Activity against Leishmania spp. National Institutes of Health. [Link]

Sources

Technical Support Center: Navigating Off-Target Effects of 1,8-Naphthyridine Compounds in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-naphthyridine compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you identify, understand, and mitigate off-target effects in your cellular experiments. The 1,8-naphthyridine scaffold is a versatile pharmacophore found in a wide array of biologically active molecules, demonstrating therapeutic potential in areas such as oncology, infectious diseases, and inflammation.[1][2] However, like many small molecule inhibitors, discerning on-target from off-target effects is a critical step in validating your experimental findings and advancing your drug discovery program.

Understanding the Challenge: The Promiscuity of a Privileged Scaffold

The 1,8-naphthyridine core is a nitrogen-containing heterocycle that serves as a foundation for compounds targeting a variety of proteins, including kinases, PARPs (Poly (ADP-ribose) polymerases), and topoisomerases.[2][3][4] This promiscuity, while beneficial for generating diverse compound libraries, also increases the likelihood of unintended interactions with proteins other than the primary target. These off-target effects can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicities. This guide will equip you with the knowledge and tools to confidently navigate these challenges.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns that arise when working with 1,8-naphthyridine derivatives in cellular models.

Q1: My 1,8-naphthyridine compound shows potent cytotoxicity in my cancer cell line, but I'm not sure if it's due to inhibition of my primary target. How can I begin to investigate this?

A1: This is a classic and crucial question in drug discovery. The observed phenotype (cytotoxicity) may indeed be a result of inhibiting your intended target, but it could also be due to off-target effects or a combination of both. A multi-pronged approach is recommended to de-risk your findings:

  • Orthogonal Target Engagement Assays: First, you need to confirm that your compound is physically interacting with your intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[5][6] It assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in a cellular context. A positive CETSA result provides strong evidence that your compound is reaching and binding to its intended target.

  • Dose-Response Correlation: Compare the concentration range at which you observe the cytotoxic phenotype with the concentration range required for target engagement (from CETSA) and biochemical inhibition of the purified target protein. A strong correlation between these values suggests the phenotype is on-target. A significant discrepancy, however, may indicate that the cytotoxicity is driven by off-target interactions.

  • Structurally Related Inactive Control: Synthesize or obtain a close structural analog of your compound that is inactive against your primary target in a biochemical assay. If this inactive analog still produces the same cytotoxic phenotype in your cellular model, it's a strong indicator of off-target effects.

  • Target Knockdown/Knockout: Use genetic techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target protein. If the cells become resistant to your compound after target knockdown/knockout, it strongly supports an on-target mechanism. Conversely, if the cells remain sensitive, it points towards off-target activity.

Q2: I've performed a kinase profiling screen and found that my 1,8-naphthyridine compound inhibits several kinases with similar potency to my primary target. What are my next steps?

A2: This is a common finding, as the ATP-binding pocket is highly conserved across the kinome.[7] The key is to determine which of these inhibited kinases are responsible for the observed cellular phenotype.

  • Interpret the Kinome Map: Analyze the identified off-target kinases. Are they part of a known signaling pathway that could explain your observed phenotype? Tools like STRING or Reactome can help you visualize these connections. For instance, unexpected inhibition of kinases in crucial survival pathways like MAPK or PI3K/Akt could explain observed cytotoxicity.[3]

  • Cellular Phospho-Proteomics: Treat your cells with the compound and perform a phospho-proteomics analysis. This will give you a global view of the changes in phosphorylation events within the cell. If the phosphorylation of known substrates of the identified off-target kinases is significantly altered, it provides evidence of their engagement and functional modulation in a cellular context.

  • Individual Target Validation: Use selective inhibitors for the most potent off-target kinases (if available) to see if they replicate the phenotype of your 1,8-naphthyridine compound. Additionally, you can use genetic approaches (siRNA, CRISPR) to individually knock down these off-target kinases and assess if this phenocopies the effect of your compound or induces resistance.

Q3: My compound is a PARP inhibitor with a 1,8-naphthyridine core. I'm observing effects that are not typically associated with PARP inhibition. What could be happening?

A3: While your compound may be a potent PARP inhibitor, the 1,8-naphthyridine scaffold can also interact with other targets. It has been shown that some PARP inhibitors can have off-target effects on kinases. For example, the PARP inhibitor rucaparib has been found to inhibit kinases such as CDK16, PIM3, and DYRK1B at sub-micromolar concentrations.[3][8]

To investigate this:

  • Perform a Broad Kinase Screen: As mentioned in Q2, a comprehensive kinase profiling assay is the first step to identify potential off-target kinase interactions.

  • Cell-Based Target Engagement: Use techniques like the NanoBRET™ Target Engagement Assay to confirm if your compound is binding to these identified off-target kinases within living cells.[8]

  • Compare with Other PARP Inhibitors: Test other PARP inhibitors with different chemical scaffolds in your cellular assays. If your compound produces a unique phenotype not observed with other PARP inhibitors, it strengthens the hypothesis of an off-target effect specific to the 1,8-naphthyridine core.

Q4: I am having trouble with the reproducibility of my cell-based assays when using my 1,8-naphthyridine compound. What are some common pitfalls?

A4: Reproducibility is key for reliable data. Here are some factors to consider:

  • Compound Solubility and Stability: 1,8-naphthyridine compounds can sometimes have poor aqueous solubility. Ensure your compound is fully dissolved in your stock solution and does not precipitate when diluted in cell culture media. Visually inspect for precipitation and consider using a different solvent or formulation if necessary. Also, confirm the stability of your compound under your experimental conditions (e.g., in media at 37°C over the time course of your experiment).

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range for all experiments. High passage numbers can lead to genetic drift and altered cellular responses.

  • Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence in fluorescence-based assays). Always run a compound-only control (without cells) to check for such interference.

  • Consistent Cell Seeding: Inconsistent cell numbers can lead to significant variability. Use a reliable method for cell counting and ensure even cell distribution in your assay plates.

Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific experimental observations.

Scenario 1: Unexpected Cytotoxicity Profile
Observation Potential Cause Troubleshooting Steps
Potent cytotoxicity at low nanomolar concentrations, but your target is a non-essential protein. The cytotoxicity is likely driven by a potent off-target effect.1. Perform a broad-panel screen: Use a commercial service to screen your compound against a large panel of kinases, GPCRs, and other common off-targets. 2. Affinity Purification-Mass Spectrometry (AP-MS): This unbiased approach can identify proteins that bind to your compound directly from cell lysates. 3. CRISPR-based genetic screens: A genome-wide CRISPR screen can identify genes that, when knocked out, confer resistance to your compound, thus revealing its true target(s).
Steep dose-response curve for cytotoxicity. This could indicate a non-specific mechanism of toxicity, such as membrane disruption or mitochondrial toxicity.1. Membrane Integrity Assay: Use an assay that measures the release of lactate dehydrogenase (LDH) or the uptake of a membrane-impermeant dye to assess membrane damage. 2. Mitochondrial Toxicity Assays: Evaluate mitochondrial membrane potential (e.g., using JC-1 dye) or oxygen consumption rates to assess mitochondrial function.
Cell line-specific cytotoxicity that doesn't correlate with target expression levels. Off-target effects may be dependent on the unique protein expression profile of each cell line.1. Proteomic Profiling: Compare the proteomes of sensitive and resistant cell lines to identify differentially expressed proteins that could be potential off-targets. 2. Validate Off-Targets in Both Cell Lines: Once potential off-targets are identified, confirm their engagement and functional relevance in both sensitive and resistant cell lines.
Scenario 2: Discrepancy Between Biochemical and Cellular Potency
Observation Potential Cause Troubleshooting Steps
High biochemical potency (low IC50) but low cellular potency (high EC50). Poor cell permeability, high efflux by transporters, or extensive intracellular protein binding.1. Cell Permeability Assays: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion. 2. Efflux Pump Inhibition: Co-treat cells with known inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular potency increases. 3. Measure Intracellular Compound Concentration: Use LC-MS/MS to directly measure the concentration of your compound inside the cells. A low intracellular concentration compared to the media concentration indicates poor uptake or high efflux.[9]
Low biochemical potency but high cellular potency. The compound may be a prodrug that is metabolized to a more active form within the cell. Alternatively, the cellular environment may favor a conformation of the target protein with higher affinity for the compound.1. Metabolite Identification: Use LC-MS/MS to analyze cell lysates for potential metabolites of your compound. 2. In Vitro Metabolism Assays: Incubate your compound with liver microsomes or S9 fractions to see if it is metabolized. 3. CETSA in Intact Cells vs. Lysates: Compare the thermal shift induced by your compound in intact cells versus cell lysates. A larger shift in intact cells could suggest intracellular activation.

Experimental Protocols & Workflows

Workflow for Investigating Off-Target Effects

Here is a logical workflow to systematically investigate potential off-target effects of your 1,8-naphthyridine compound.

Off_Target_Workflow cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Identification cluster_3 Off-Target Validation & Characterization cluster_4 Conclusion A Phenotypic Effect Observed (e.g., Cytotoxicity) B Biochemical Assay (IC50 on purified target) A->B C Cellular Target Engagement (e.g., CETSA) A->C D Genetic Validation (siRNA/CRISPR Knockdown) A->D E Broad Kinase Profiling C->E No Correlation K On-Target Effect Confirmed C->K Correlates with Phenotype F Affinity Purification-MS (Unbiased Approach) D->F No Rescue D->K Phenotype Rescued H Validate Off-Target Engagement (e.g., NanoBRET™) E->H F->H G Phenotypic Screening (in target-knockout cells) G->H I Functional Assays for Off-Targets H->I J Genetic Validation of Off-Targets I->J L Off-Target Effect Identified J->L M Polypharmacology (On- and Off-Target Effects) K->M L->M

Caption: A systematic workflow for dissecting on- and off-target effects.

Signaling Pathway Perturbation by Off-Target Kinase Inhibition

The following diagram illustrates how an off-target kinase interaction can lead to unexpected downstream signaling events.

Signaling_Pathway cluster_0 Intended Pathway cluster_1 Unintended Pathway Target_Kinase Target Kinase Substrate_A Substrate A Target_Kinase->Substrate_A phosphorylates Downstream_Effect_A Expected Cellular Effect Substrate_A->Downstream_Effect_A Off_Target_Kinase Off-Target Kinase Substrate_B Substrate B Off_Target_Kinase->Substrate_B phosphorylates Downstream_Effect_B Unexpected Cellular Effect Substrate_B->Downstream_Effect_B Compound 1,8-Naphthyridine Compound Compound->Target_Kinase inhibits (On-Target) Compound->Off_Target_Kinase inhibits (Off-Target)

Caption: On-target vs. off-target kinase inhibition pathways.

In-Depth Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful method to verify target engagement in a cellular environment.[5][6]

Principle: The binding of a ligand (your 1,8-naphthyridine compound) to its target protein increases the protein's thermal stability. By heating cell lysates or intact cells to various temperatures, you can determine the temperature at which the target protein denatures and aggregates. In the presence of a binding compound, the protein will be more resistant to heat-induced aggregation.

Materials:

  • Cells of interest

  • Your 1,8-naphthyridine compound and vehicle control (e.g., DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to your target protein

Step-by-Step Methodology:

  • Cell Treatment:

    • Plate your cells and grow them to the desired confluency.

    • Treat the cells with your compound at various concentrations or with a vehicle control for a specified time.

  • Cell Harvesting and Lysis (for lysate-based CETSA):

    • Wash the cells with PBS and harvest them.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Heat Treatment:

    • Aliquot the cell lysate or intact cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Separation of Soluble and Aggregated Proteins:

    • For lysate-based CETSA, centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • For intact cell-based CETSA, lyse the cells after the heat treatment and then centrifuge.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein remaining in the supernatant by SDS-PAGE and Western blotting.

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature.

Data Interpretation: A shift of the melting curve to a higher temperature in the presence of your compound indicates target engagement. The magnitude of the shift can be used to rank the potency of different compounds.

Affinity Purification-Mass Spectrometry (AP-MS) for Target Deconvolution

This unbiased approach helps to identify the direct binding partners of your compound from a complex cellular proteome.

Principle: Your 1,8-naphthyridine compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins ("prey") from a cell lysate. The captured proteins are then identified by mass spectrometry.

Materials:

  • Your 1,8-naphthyridine compound with a reactive handle for immobilization (e.g., an alkyne or amine group).

  • Affinity beads (e.g., NHS-activated sepharose, streptavidin beads if using a biotinylated compound).

  • Cell lysate from your cells of interest.

  • Wash buffers of increasing stringency.

  • Elution buffer.

  • Mass spectrometer.

Step-by-Step Methodology:

  • Compound Immobilization:

    • Covalently link your compound to the affinity beads according to the manufacturer's protocol.

    • Thoroughly wash the beads to remove any unbound compound.

  • Affinity Purification:

    • Incubate the compound-coupled beads with the cell lysate to allow for protein binding.

    • Include a control experiment with beads that have been treated with a blocking agent or coupled to an inactive analog to identify non-specific binders.

    • Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads using a suitable elution buffer (e.g., containing a high concentration of salt, a change in pH, or a denaturant like SDS).

    • Prepare the eluted proteins for mass spectrometry analysis by in-solution or in-gel digestion with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins using a protein database search algorithm.

    • Compare the list of identified proteins from your compound pull-down with the control pull-down to identify specific binding partners.

Data Interpretation: Proteins that are significantly enriched in the compound pull-down compared to the control are considered potential targets. These candidates must then be validated using orthogonal methods.

Conclusion

The 1,8-naphthyridine scaffold holds immense promise in drug discovery, but a thorough understanding of a compound's on- and off-target profile is paramount for successful translation. By employing a systematic and multi-faceted approach that combines target engagement assays, broad-panel screening, and genetic validation, researchers can confidently dissect the mechanism of action of their 1,8-naphthyridine compounds. This guide provides a framework for troubleshooting unexpected results and designing robust experiments to navigate the complexities of small molecule pharmacology in cellular models.

References

  • Bamborough, J., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]

  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. [Link]

  • Lin, Y., et al. (2016). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Gavali, S., et al. (2023). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, 20(11), e202301396. [Link]

  • Lee, J. H., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Antolin, A. A., et al. (2020). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Cell Chemical Biology, 27(2), 164-176.e6. [Link]

  • Sheltzer, J. M., et al. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 9(389), eaal4316. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time assessment of inhibitor engagement in live cells. Cell Chemical Biology, 25(2), 256-264.e5. [Link]

  • Lin, W., et al. (2019). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Brewińska-Olchowik, M., & Giska, F. (2021). Off-target effects in CRISPR/Cas9 gene editing. Postepy higieny i medycyny doswiadczalnej (Online), 75(1), 743-754. [Link]

  • Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS computational biology, 6(1), e1000635. [Link]

  • Hahle, A., et al. (2019). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in pharmacological sciences, 40(1), 21-35. [Link]

  • Wang, L., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules (Basel, Switzerland), 18(12), 15349-15367. [Link]

  • Pratik, S. A., et al. (2017). Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. Proceedings of the National Academy of Sciences of the United States of America, 114(28), E5526-E5534. [Link]

  • Collingridge, G. L., et al. (2013). A nomenclature for ligand-gated ion channels. Neuropharmacology, 74, 1-2. [Link]

  • Knowledge Booster. (2023, April 4). Positive Control vs Negative Control | Experimental Group [Video]. YouTube. [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964. [Link]

  • Moffat, J. G., Vincent, F., & Lee, J. A. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature reviews. Drug discovery, 16(8), 531-543. [Link]

  • Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered?. Nature reviews. Drug discovery, 10(7), 507-519. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are transitioning this promising molecule from bench-scale synthesis to the larger quantities required for preclinical and in vivo studies. Our goal is to provide you with practical, field-tested advice to anticipate and overcome common challenges in this process.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as antimicrobial, anticancer, and anti-inflammatory agents.[1] As research progresses towards in vivo evaluation, the need for a robust, scalable, and reproducible synthetic route becomes paramount. The purity of the final compound is of utmost importance for in vivo studies to ensure that the observed biological effects are attributable to the target molecule and not to impurities, which could have their own pharmacological or toxicological profiles.[2]

This guide provides a comprehensive question-and-answer-based troubleshooting section, frequently asked questions, detailed experimental protocols, and visual workflows to support your scale-up campaign.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific problems that you may encounter during the synthesis of this compound.

Question 1: My initial Friedländer annulation to form the 1,8-naphthyridine core is giving low yields on a larger scale. What are the likely causes and how can I optimize this step?

Answer: Low yields in the Friedländer synthesis upon scale-up are a common issue.[3] Here’s a systematic approach to troubleshooting:

  • Heat Transfer and Temperature Control: In larger reaction vessels, inefficient heat transfer can lead to localized overheating or insufficient heating. This can cause side reactions or incomplete conversion.

    • Recommendation: Use a jacketed reactor with controlled heating and cooling. Monitor the internal reaction temperature closely with a calibrated probe. A gradual ramp-up to the target temperature (e.g., 80°C, depending on your specific protocol) is advisable.[3][4]

  • Mixing Efficiency: Inadequate agitation can result in poor mixing of reagents, leading to localized concentration gradients and the formation of byproducts.

    • Recommendation: Employ an overhead mechanical stirrer with an appropriately sized impeller to ensure homogenous mixing of the reaction slurry or solution.

  • Solvent Choice: While many lab-scale syntheses use organic solvents, some studies have shown high yields in water or even under solvent-free conditions, which can also simplify work-up at scale.[3][5][6]

    • Recommendation: Consider exploring greener solvents like water, especially with a biocompatible catalyst like choline hydroxide, which has been shown to be effective for gram-scale synthesis.[5]

  • Purity of Starting Materials: Impurities in your 2-aminopyridine-3-carbaldehyde or the active methylene compound can have a more pronounced negative impact on a larger scale.[3]

    • Recommendation: Ensure the purity of your starting materials by re-crystallization or column chromatography before use.

Question 2: I'm observing significant byproduct formation during the reduction of the 1,8-naphthyridine ring to the tetrahydro-derivative. How can I improve the selectivity of this hydrogenation step?

Answer: The catalytic hydrogenation of the 1,8-naphthyridine core is a critical step. Poor selectivity can lead to partially reduced or over-reduced species, complicating purification.

  • Catalyst Selection: The choice of catalyst is crucial. Palladium on carbon (Pd/C) is commonly used.

    • Recommendation: If you are seeing incomplete reduction, consider increasing the catalyst loading or pressure. For over-reduction, you might need to screen other catalysts like Platinum oxide (PtO2) or use a milder reducing agent.

  • Reaction Conditions:

    • Pressure: Hydrogen pressure needs to be carefully optimized. Higher pressures can sometimes lead to over-reduction. Start with a moderate pressure (e.g., 50 psi) and adjust as needed.

    • Temperature: This reaction is often run at room temperature. Increasing the temperature can increase the reaction rate but may also promote side reactions.

    • Solvent: The choice of solvent (e.g., ethanol, methanol, acetic acid) can influence the catalyst activity and selectivity. Acetic acid can help in protonating the nitrogen atoms, facilitating reduction.

  • Monitoring the Reaction:

    • Recommendation: Monitor the reaction progress closely by TLC, HPLC, or GC-MS to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.

Question 3: The final purification of this compound by column chromatography is proving difficult and not scalable. What are my alternatives?

Answer: Relying solely on chromatography for purification at a large scale can be inefficient and costly.

  • Crystallization: This is the most desirable method for large-scale purification.

    • Recommendation: Explore different solvent systems to induce crystallization of the free base or a salt form of your final product. A salt screen (e.g., using HCl, HBr, tartaric acid, or citric acid) can often yield a highly crystalline solid that is easier to handle and purify.

  • Acid-Base Extraction: As your product is an amine, you can use its basicity to your advantage.

    • Recommendation: During workup, dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH) to precipitate your product, which can be extracted back into an organic solvent. This can significantly improve the purity before any final crystallization or polishing chromatography.

  • Distillation: If your compound is thermally stable and has a suitable boiling point, distillation under reduced pressure could be a viable option.

Frequently Asked Questions (FAQs)

Q1: What purity level is required for my synthesized this compound for in vivo studies?

A1: For early in vivo studies, such as pharmacokinetics (PK), a purity of >95% is often acceptable. However, for efficacy and toxicology studies, the purity should be as high as possible, typically >98% or even >99%.[2] It is also critical to identify and quantify any impurities present at >0.1%, as these may need to be synthesized and tested separately for their own biological activity and toxicity.[2]

Q2: How do I handle the ethylamine side chain during the synthesis? Should I use a protecting group?

A2: It is highly advisable to use a protecting group for the ethylamine moiety, especially during the construction of the naphthyridine core which may involve harsh conditions. A Boc (tert-butyloxycarbonyl) group is a common choice as it is stable under many reaction conditions and can be readily removed with acid (e.g., trifluoroacetic acid or HCl in an organic solvent).

Q3: What are the key analytical techniques I should use to characterize my final product and ensure its identity and purity?

A3: A combination of spectroscopic and chromatographic methods is essential:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC with UV detection: To determine the purity. It's good practice to use at least two different mobile phase systems to ensure no impurities are co-eluting with your main peak.

  • Elemental Analysis (CHN): To confirm the elemental composition, which is particularly important for confirming the purity of a new batch.

Q4: What are some important considerations for formulating my compound for in vivo dosing?

A4: The formulation will depend on the route of administration (e.g., oral, intravenous).[7][8]

  • Solubility: Determine the solubility of your compound in various pharmaceutically acceptable vehicles (e.g., saline, PBS, polyethylene glycol, cyclodextrins).

  • Stability: Assess the stability of your compound in the chosen formulation vehicle over the duration of the study.

  • Toxicity of the Vehicle: Ensure that the chosen vehicle is non-toxic at the administered volume.[8] For IV injections, the formulation must be sterile and isotonic.[8]

Experimental Protocols

Protocol 1: Synthesis of the 1,8-Naphthyridine Core via Friedländer Annulation (Gram-Scale)

This protocol is adapted from established methods for the Friedländer reaction.[4][5][6]

  • To a jacketed reactor equipped with an overhead stirrer and a condenser, add 2-aminonicotinaldehyde (1.0 eq).

  • Add the active methylene-containing reactant (e.g., a ketone or ester with a protected ethylamine chain) (1.1 eq).

  • Add the chosen solvent (e.g., water or ethanol) to create a stirrable slurry (approx. 5-10 volumes).

  • Add the catalyst (e.g., choline hydroxide [1 mol%] or another suitable base/acid).[5]

  • Heat the reaction mixture to 50-80°C with vigorous stirring.

  • Monitor the reaction by TLC or HPLC until the 2-aminonicotinaldehyde is consumed (typically 6-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. If not, proceed with an appropriate workup, such as extraction.

  • Wash the isolated solid with a suitable solvent (e.g., cold water or ethanol) and dry under vacuum.

ParameterRecommended Condition
Reactants 2-aminonicotinaldehyde, active methylene compound
Solvent Water or Ethanol
Catalyst Choline Hydroxide (1 mol%)
Temperature 50-80°C
Reaction Time 6-12 hours
Protocol 2: Catalytic Hydrogenation to form the Tetrahydro-1,8-naphthyridine Ring
  • Charge a hydrogenation vessel with the synthesized 1,8-naphthyridine derivative (1.0 eq).

  • Add a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Carefully add 10% Palladium on Carbon (Pd/C) (5-10 wt% of the substrate).

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by HPLC or TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Visual Workflows

Synthetic Pathway Overview

G A 2-Aminonicotinaldehyde + Active Methylene Compound B Friedländer Annulation A->B C 1,8-Naphthyridine Derivative B->C D Catalytic Hydrogenation (e.g., H2, Pd/C) C->D E 5,6,7,8-Tetrahydro-1,8-naphthyridine (Protected) D->E F Deprotection E->F G Final Product: 5,6,7,8-Tetrahydro-1,8- naphthyridin-2-ethylamine F->G H Purification (Crystallization/Extraction) G->H I Characterization for In Vivo Studies (HPLC, NMR, MS) H->I

Caption: General synthetic workflow for this compound.

Troubleshooting Logic for Low Yield in Friedländer Annulation

G Start Low Yield in Friedländer Annulation CheckTemp Verify Temperature Control and Heat Transfer Start->CheckTemp CheckMixing Assess Mixing Efficiency Start->CheckMixing CheckPurity Analyze Starting Material Purity Start->CheckPurity OptimizeSolvent Evaluate Solvent System Start->OptimizeSolvent ActionTemp Use Jacketed Reactor, Calibrate Probe CheckTemp->ActionTemp ActionMixing Employ Overhead Stirrer CheckMixing->ActionMixing ActionPurity Purify Starting Materials CheckPurity->ActionPurity ActionSolvent Test Greener Solvents (e.g., Water) OptimizeSolvent->ActionSolvent

Caption: Decision tree for troubleshooting low yields in the Friedländer annulation step.

References

  • Methods for the Synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine Fragments for alphaVbeta3 Integrin Antagonists. Journal of Organic Chemistry, 2004. [Link]

  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Syngene. [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]

  • Purity, in vivo toxicity, & clinical trial material. Chem Help ASAP (YouTube). [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]

  • In Vivo Assay Guidelines. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Webinar: In vivo pharmacokinetic experiments in preclinical drug development. Admescope (YouTube). [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • This compound. Shanghai Amole Biotechnology Co., Ltd. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing). [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

  • The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University. [Link]

  • CN105399739A - Synthesis method of 1,8-Naphthyridin-2-amine.
  • Benzo[b]-1,8-naphthyridine derivatives: synthesis and reversal activity on multidrug resistance. PubMed. [Link]

  • Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison: Evaluating the Potential of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine as a Novel Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Therapeutic Relevance of Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] The enzymatic activity of its two isoforms, MAO-A and MAO-B, directly impacts mood, cognition, and motor control. Consequently, inhibitors of MAO (MAOIs) were among the first effective treatments for major depressive disorder.[2][3] While early, non-selective, and irreversible MAOIs were highly effective, their clinical use has been limited by significant side effects, most notably the risk of a hypertensive crisis when combined with tyramine-rich foods (the "cheese effect").[2]

This has spurred the development of newer generations of MAOIs, including reversible inhibitors of MAO-A (RIMAs) and selective MAO-B inhibitors, which offer improved safety profiles.[2][3] Selective MAO-A inhibitors are primarily sought for treating depression and anxiety, while MAO-B inhibitors are established therapies for Parkinson's disease, helping to preserve dopamine levels in the brain.[3][4][5][6] The ongoing search for novel MAOIs with superior selectivity, reversibility, and overall tolerability remains a key objective in neuropharmacology.

This guide introduces 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine , a novel compound with structural features suggestive of potential MAO inhibitory activity. While the 1,8-naphthyridine scaffold is known to be a versatile pharmacophore present in compounds with diverse biological activities including applications in neurological disorders, the specific efficacy of this derivative is yet to be characterized.[7][8][9] This document provides a framework for a head-to-head comparison of its potential efficacy against well-established, clinically relevant MAOIs. We will delve into a structural rationale, propose a comprehensive suite of experimental protocols to rigorously assess its potency and selectivity, and present a template for data analysis.

Structural Rationale: A Tale of Scaffolds and Side Chains

The therapeutic potential of a small molecule is intrinsically linked to its chemical structure. A comparative analysis of this compound against known MAOIs reveals intriguing possibilities.

Key Structural Features:

  • This compound: This molecule presents a rigid, bicyclic tetrahydro-naphthyridine core. This scaffold serves to hold the crucial 2-ethylamine side chain in a specific conformational orientation. The ethylamine moiety is a classic pharmacophore that mimics the endogenous monoamine substrates of MAO.

  • Known Irreversible Inhibitors (e.g., Phenelzine, Tranylcypromine): These inhibitors are characterized by reactive functionalities. Phenelzine is a hydrazine, while tranylcypromine possesses a strained cyclopropyl ring. These features enable them to form covalent, irreversible bonds with the FAD cofactor in the MAO active site.

  • Known Reversible Inhibitors (e.g., Moclobemide): Moclobemide, a RIMA, lacks a highly reactive group for covalent modification and instead engages in non-covalent interactions within the MAO-A active site, allowing for dissociation and a safer clinical profile.[10][11]

  • Known Selective MAO-B Inhibitors (e.g., Selegiline, Rasagiline): These are propargylamine-based inhibitors that, while forming a covalent adduct, show high selectivity for the active site of MAO-B over MAO-A at therapeutic doses.[2][12][]

The core hypothesis is that the tetrahydro-naphthyridine scaffold of our test compound acts as a bioisostere for the phenyl ring found in many classic MAOIs, while the ethylamine side chain directly engages the enzyme's active site. Its rigid structure may confer a higher degree of selectivity for one MAO isoform over the other compared to more flexible inhibitors.

G cluster_novel Novel Compound cluster_known Known MAO Inhibitors Novel 5,6,7,8-Tetrahydro- 1,8-naphthyridin-2-ethylamine Phenelzine Phenelzine (Irreversible, Non-selective) Novel->Phenelzine Shared Ethylamine Pharmacophore (Analog) Moclobemide Moclobemide (Reversible, MAO-A Selective) Novel->Moclobemide Different Core Scaffold (Potential for Reversibility?) Selegiline Selegiline (Irreversible, MAO-B Selective) Novel->Selegiline Different Core Scaffold (Potential for Selectivity?) Tranylcypromine Tranylcypromine (Irreversible, Non-selective) MAO_Pathway cluster_neuron Presynaptic Neuron Neurotransmitter Serotonin (5-HT) Dopamine (DA) MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Vesicle Synaptic Vesicle Release Release into Synapse Vesicle->Release Action Potential Inhibitor 5,6,7,8-Tetrahydro- 1,8-naphthyridin-2-ethylamine (Hypothesized MAOI) Inhibitor->MAO Inhibition

Caption: Hypothesized inhibition of the MAO pathway by the test compound.

Experimental Protocols for Efficacy Comparison

To rigorously test our hypothesis, a multi-tiered experimental approach is required. The following protocols are designed to characterize the inhibitory profile of this compound and compare it directly with established benchmarks.

In Vitro Enzymatic Assay: Determining Potency (IC50) and Selectivity

This initial screen is the most critical step for determining the fundamental biochemical properties of the compound. The MAO-Glo™ Assay is a robust, luminescence-based method ideal for this purpose. [14][15][16][17] Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human MAO-A and MAO-B and compare it to known selective and non-selective inhibitors.

Materials:

  • Recombinant Human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (contains MAO substrate, reaction buffers, Luciferin Detection Reagent) [14][18]* this compound

  • Control Inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective), Tranylcypromine (non-selective) [12][]* 96-well solid white luminometer plates

  • Plate-reading luminometer

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and all control inhibitors in DMSO. Create a series of 10-point, 3-fold serial dilutions in the appropriate MAO reaction buffer. The final concentration in the assay should range from approximately 100 µM to 1 nM.

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzyme stocks to their optimal working concentration in the provided reaction buffer as per the kit manufacturer's instructions. [19][20][21]3. Assay Plate Setup:

    • In a 96-well plate, add 25 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well.

    • Add 5 µL of the serially diluted test compound or control inhibitors to the respective wells. For control wells, add 5 µL of buffer (for 100% activity) or a known potent inhibitor (for 0% activity).

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzymes.

  • Initiate MAO Reaction: Add 20 µL of the luminogenic MAO substrate to all wells. Mix briefly on a plate shaker.

  • Enzymatic Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the luminescent signal. [18]7. Read Plate: After a 20-minute incubation at room temperature to stabilize the signal, measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against both MAO-A and MAO-B.

    • Calculate the Selectivity Index (SI) = IC50 (MAO-B) / IC50 (MAO-A). An SI > 1 indicates MAO-A selectivity, while an SI < 1 indicates MAO-B selectivity.

start Start: Prepare Reagents step1 Dispense MAO-A / MAO-B into 96-well plate start->step1 step2 Add Test Compound & Control Inhibitors step1->step2 step3 Incubate (15 min) step2->step3 step4 Add MAO Substrate step3->step4 step5 Incubate (60 min) step4->step5 step6 Add Luciferin Detection Reagent step5->step6 step7 Incubate (20 min) step6->step7 step8 Read Luminescence step7->step8 end End: Calculate IC50 & Selectivity Index step8->end

Sources

A Comprehensive Guide to the Cross-Validation of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with various derivatives exhibiting a wide spectrum of biological activities, including potent cytotoxic effects against cancer cells.[1][3][5][6] The rationale for investigating 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine stems from the established potential of this chemical class. Cross-validation of its activity in different cell lines is a critical step in preclinical assessment, providing insights into its spectrum of efficacy, potential mechanisms of action, and identifying sensitive versus resistant cancer types.

Experimental Design: A Multi-faceted Approach to Cross-Validation

A rigorous cross-validation strategy is paramount to understanding the true potential of a novel compound. The choice of cell lines and assays should be driven by a clear scientific rationale, aiming to create a self-validating experimental system.

Cell Line Panel Selection: Embracing Heterogeneity
  • Different Tumor Origins: Include cell lines from various cancer types (e.g., breast, lung, colon, leukemia, prostate) to assess the breadth of the compound's activity. For instance, a panel could include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT116 (colorectal carcinoma), and Jurkat (T-cell leukemia).

  • Varying Genetic Backgrounds: Select cell lines with known differences in key cancer-related genes (e.g., TP53 status, EGFR or KRAS mutations) to potentially identify biomarkers of sensitivity or resistance.

  • Phenotypic Diversity: Incorporate cell lines with different growth characteristics (adherent vs. suspension) and doubling times.

Orthogonal Assays for Robust Data

To ensure the trustworthiness of the findings, it is essential to employ multiple, mechanistically distinct assays. This orthogonal approach minimizes the risk of artifacts from a single assay and provides a more complete picture of the compound's cellular effects. This guide will focus on a trio of fundamental assays:

  • Cell Viability/Cytotoxicity Assays: To quantify the compound's effect on cell proliferation and survival.

  • Apoptosis Induction Assays: To determine if the observed cytotoxicity is due to programmed cell death.

  • Mechanistic Assays (e.g., Western Blotting): To probe the molecular pathways affected by the compound.

Below is a visual representation of the overall experimental workflow for the cross-validation of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Interpretation Cell_Line_Panel Select Diverse Cancer Cell Lines (e.g., MCF-7, A549, HCT116, Jurkat) Compound_Treatment Treat cells with a dose range of This compound Cell_Line_Panel->Compound_Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT or CCK-8) Compound_Treatment->Viability_Assay Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot for Apoptosis Markers (e.g., Cleaved PARP, Cleaved Caspase-3) Compound_Treatment->Western_Blot IC50_Determination Determine IC50 values for each cell line Viability_Assay->IC50_Determination Data_Comparison Compare IC50 values across cell lines IC50_Determination->Data_Comparison Correlation_Analysis Correlate viability data with apoptosis results Apoptosis_Assay->Correlation_Analysis Western_Blot->Correlation_Analysis Conclusion Draw conclusions on cell line-specific activity and potential mechanism of action Data_Comparison->Conclusion Correlation_Analysis->Conclusion G Compound This compound Cell Cancer Cell Compound->Cell Apoptotic_Signal Induction of Apoptotic Signal Cell->Apoptotic_Signal Caspase_Cascade Activation of Caspase Cascade (e.g., Caspase-3) Apoptotic_Signal->Caspase_Cascade PARP_Cleavage Cleavage of PARP Caspase_Cascade->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Figure 2: A hypothetical signaling pathway for the induction of apoptosis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic cross-validation of this compound activity in a panel of cancer cell lines. By employing a diverse set of cell lines and orthogonal assays, researchers can generate robust and reliable data to assess the compound's potential as an anticancer agent. The findings from these studies will be instrumental in guiding further preclinical development, including mechanism of action studies, in vivo efficacy testing, and the identification of potential biomarkers for patient stratification. The principles and protocols outlined herein are designed to uphold scientific integrity and provide a solid foundation for advancing our understanding of this promising class of compounds.

References

  • Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

  • Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. PubMed. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. ACS Publications. [Link]

  • Cytotoxicity, cytogenotoxicity and allergenicity tests on certain pyrethroids. PubMed. [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]

  • Synthesis and cytotoxic effect of a few N-heteroaryl enamino amides and dihydropyrimidinethiones on AGS and MCF-7 human cancer cell lines. PubMed Central. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

  • Cytotoxicity and cell interaction studies of bioadhesive poly(anhydride) nanoparticles for oral antigen/drug delivery. PubMed. [Link]

  • Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PubMed Central. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine as a Putative Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neurotherapeutics, the quest for novel compounds targeting central nervous system (CNS) disorders is a paramount challenge. The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities.[1][2] This guide focuses on a specific derivative, 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine (hereafter referred to as CPT-18N), a compound of interest for its potential as a Monoamine Oxidase (MAO) inhibitor.

Monoamine oxidase inhibitors are a class of drugs effective in the treatment of depression and Parkinson's disease.[3][4] They function by inhibiting the activity of MAO enzymes, which are responsible for the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] This guide provides a comprehensive comparison of in vitro and in vivo methodologies to assess the efficacy of CPT-18N, establishing a framework for evaluating its therapeutic potential and navigating the complexities of in vitro-in vivo correlation (IVIVC) for a CNS-active compound.

The IVIVC Challenge in CNS Drug Discovery

A significant hurdle in the development of CNS drugs is the translation of promising in vitro data into in vivo efficacy. The blood-brain barrier (BBB) is a formidable obstacle, selectively controlling the passage of substances into the brain.[5] Therefore, a compound's potent in vitro activity may not translate to a therapeutic effect if it cannot reach its target in the CNS in sufficient concentrations. This guide will address this challenge by incorporating an in vitro assessment of BBB permeability to provide a more holistic view of CPT-18N's potential.

In Vitro Characterization of CPT-18N

The initial assessment of a putative MAO inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of inhibition.

Monoamine Oxidase Inhibition Assay

The primary in vitro screen for CPT-18N is a direct measure of its ability to inhibit the two main isoforms of MAO: MAO-A and MAO-B. The MAO-Glo™ assay is a robust and high-throughput method for this purpose.[6][7]

Experimental Protocol: MAO-Glo™ Assay

  • Reagent Preparation: Recombinant human MAO-A and MAO-B enzymes, the MAO-Glo™ substrate, and a luciferin detection reagent are prepared according to the manufacturer's protocol.[7]

  • Compound Dilution: CPT-18N and reference compounds (Selegiline for MAO-B, Moclobemide for MAO-A, and Tranylcypromine as a non-selective inhibitor) are serially diluted to create a range of concentrations.[3][]

  • Assay Plate Setup: The diluted compounds, enzymes, and substrate are added to a 96-well plate. Control wells containing no inhibitor are included to determine 100% enzyme activity.

  • Incubation: The plate is incubated at room temperature to allow for the enzymatic reaction to occur.

  • Luminescence Detection: The luciferin detection reagent is added, which stops the MAO reaction and generates a luminescent signal proportional to the amount of active MAO.[9] The luminescence is read using a plate reader.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hypothetical In Vitro Efficacy Data for CPT-18N

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-B/MAO-A)
CPT-18N 550250.045
Selegiline1200150.013
Moclobemide150250016.7
Tranylcypromine801201.5

This hypothetical data suggests that CPT-18N is a potent and selective MAO-B inhibitor, comparable to the known selective inhibitor Selegiline.

Blood-Brain Barrier Permeability Assay

To address the challenge of CNS penetration, an in vitro BBB model using Caco-2 cells is employed. While not a direct model of the BBB, the Caco-2 permeability assay is a well-established method for predicting in vivo absorption and identifying compounds that are substrates for efflux transporters.[10][11]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are cultured on semi-permeable inserts for approximately 21 days to form a differentiated monolayer with tight junctions.[11]

  • Barrier Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the trans-epithelial electrical resistance (TEER).

  • Transport Experiment: CPT-18N is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.

  • Quantification: The concentration of CPT-18N in the samples is quantified by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A). The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

Hypothetical BBB Permeability Data for CPT-18N

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted BBB Penetration
CPT-18N 8.510.21.2High
Propranolol (High Permeability Control)20.122.51.1High
Atenolol (Low Permeability Control)0.50.61.2Low

This hypothetical data suggests that CPT-18N has good permeability and is not a significant substrate for efflux transporters, indicating a high potential for crossing the BBB.

In Vivo Evaluation of CPT-18N Efficacy

Positive in vitro results warrant progression to in vivo studies to confirm the therapeutic potential in a complex biological system.

Forced Swim Test in Mice

The forced swim test is a widely used behavioral model to assess antidepressant-like activity.[12][13] The test is based on the principle that an animal will cease escape behaviors when placed in a stressful, inescapable situation, and that this "behavioral despair" is reversed by antidepressant treatment.[14]

Experimental Protocol: Forced Swim Test

  • Animal Acclimation: Male C57BL/6 mice are acclimated to the testing room for at least one hour before the experiment.

  • Drug Administration: CPT-18N, a vehicle control, and a positive control (e.g., Desipramine) are administered orally 60 minutes before the test.

  • Test Procedure: Each mouse is placed in a cylinder of water (25°C) for a 6-minute session.[14] The session is video-recorded.

  • Behavioral Scoring: The duration of immobility in the last 4 minutes of the test is scored by a trained observer blinded to the treatment groups.

  • Data Analysis: The mean immobility time for each group is calculated and compared using statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).

Hypothetical In Vivo Efficacy Data for CPT-18N

Treatment GroupDose (mg/kg, p.o.)Mean Immobility Time (seconds)
Vehicle-150 ± 10
CPT-18N 1095 ± 8*
CPT-18N 3070 ± 6
Desipramine2080 ± 7

*p < 0.05, **p < 0.01 compared to vehicle

This hypothetical data demonstrates that CPT-18N significantly reduces immobility time in a dose-dependent manner, suggesting antidepressant-like effects.

Ex Vivo Brain MAO Activity

To directly link the behavioral effects to the proposed mechanism of action, ex vivo measurement of MAO activity in the brain is conducted. This provides evidence of target engagement in the CNS.

Experimental Protocol: Ex Vivo Brain MAO Activity

  • Drug Administration and Tissue Collection: Following a separate cohort of animals treated with CPT-18N, vehicle, or reference compounds, the animals are euthanized, and their brains are rapidly dissected and homogenized.

  • Mitochondrial Fraction Isolation: The brain homogenates are subjected to differential centrifugation to isolate the mitochondrial fraction, where MAO enzymes are located.

  • MAO Activity Assay: The MAO activity in the mitochondrial fractions is measured using the MAO-Glo™ assay, as described for the in vitro experiment.

  • Data Analysis: The percentage of MAO-A and MAO-B inhibition in the brains of the treated animals is calculated relative to the vehicle-treated group.

Hypothetical Ex Vivo MAO Inhibition Data for CPT-18N

Treatment GroupDose (mg/kg, p.o.)% MAO-A Inhibition in Brain% MAO-B Inhibition in Brain
CPT-18N 1015 ± 575 ± 8*
CPT-18N 3025 ± 692 ± 5
Selegiline1010 ± 488 ± 6
Moclobemide3085 ± 7**20 ± 5

*p < 0.05, **p < 0.01 compared to vehicle

This hypothetical data confirms that orally administered CPT-18N effectively and selectively inhibits MAO-B in the brain, correlating with the observed behavioral effects.

Visualizing the Workflow and Pathways

To provide a clear visual representation of the experimental design and the underlying biological pathway, the following diagrams are provided.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation in_vitro_start CPT-18N mao_assay MAO-Glo Assay (MAO-A & MAO-B) in_vitro_start->mao_assay bbb_assay Caco-2 Permeability Assay in_vitro_start->bbb_assay ic50 Determine IC50 & Selectivity mao_assay->ic50 papp Determine Papp & Efflux Ratio bbb_assay->papp in_vivo_start CPT-18N (Oral Administration) ic50->in_vivo_start Promising Potency & Selectivity papp->in_vivo_start Favorable Permeability forced_swim Forced Swim Test (Behavioral Model) in_vivo_start->forced_swim ex_vivo Ex Vivo Brain Analysis in_vivo_start->ex_vivo behavioral_data Measure Immobility Time forced_swim->behavioral_data mao_inhibition_data Measure Brain MAO Inhibition ex_vivo->mao_inhibition_data behavioral_data->mao_inhibition_data Correlate Behavior with Target Engagement

Caption: Experimental workflow for evaluating CPT-18N.

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron MA Monoamines (Serotonin, Dopamine) Receptor Postsynaptic Receptor MA->Receptor Neurotransmission MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites MA_presynaptic Monoamines MA_presynaptic->MA Release MA_presynaptic->MAO Breakdown CPT18N CPT-18N (MAO Inhibitor) CPT18N->MAO Inhibition

Caption: Mechanism of action of CPT-18N as an MAO inhibitor.

Conclusion

This guide outlines a comprehensive and logical framework for the preclinical evaluation of this compound (CPT-18N) as a putative MAO inhibitor. By integrating in vitro assays for potency, selectivity, and BBB permeability with in vivo models of efficacy and target engagement, a robust data package can be generated to support its potential as a novel CNS therapeutic. The presented hypothetical data illustrates a promising profile for CPT-18N as a selective MAO-B inhibitor with good brain penetration and antidepressant-like activity. This systematic approach is crucial for bridging the translational gap between in vitro discovery and in vivo validation in the challenging but vital field of CNS drug development.

References

  • Chem-Impex. 5,6,7,8-Tetrahydro-[15][16]naphthyridine-2-carboxylic acid. [Link]

  • ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. [Link]

  • National Institutes of Health. Endocannabinoids modulate human blood–brain barrier permeability in vitro. [Link]

  • PubChem. 5,6,7,8-Tetrahydro-2-naphthylamine. [Link]

  • ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. [Link]

  • PubMed. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. [Link]

  • Wikipedia. Monoamine oxidase inhibitor. [Link]

  • Elabscience. Monoamine Oxidase (MAO) Activity Assay Kit. [Link]

  • National Institutes of Health. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. [Link]

  • National Institutes of Health. Monoamine Oxidase Inhibitors (MAOIs). [Link]

  • National Institutes of Health. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. [Link]

  • SpringerLink. Prediction of blood–brain barrier and Caco-2 permeability through the Enalos Cloud Platform: combining contrastive learning and atom-attention message passing neural networks. [Link]

  • Evotec. Monoamine Oxidase (MAO) Reaction Phenotyping. [Link]

  • National Institutes of Health. The pharmacokinetics and the pharmacodynamics of cannabinoids. [Link]

  • NSW Department of Primary Industries. Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • SpringerLink. Comparative effectiveness of dopamine agonists and monoamine oxidase type-B inhibitors for Parkinson's disease: a multiple treatment comparison meta-analysis. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • National Institutes of Health. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. [Link]

  • National Institutes of Health. Evidence That Brain MAO A Activity Does Not Correspond to MAO A Genotype in Healthy Male Subjects. [Link]

  • FPnotebook. Monoamine Oxidase Inhibitor. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Patsnap Synapse. What are the therapeutic applications for MAO inhibitors?. [Link]

  • National Institutes of Health. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers. [Link]

  • MDPI. Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems. [Link]

  • Understanding Animal Research. Factsheet on the forced swim test. [Link]

  • ResearchGate. TABLE 2 Ex vivo MAO-A and MAO-B inhibition by SL25.1131 in rat brain... [Link]

  • University of Arizona Research Animal Care. Forced Swim Test v.3. [Link]

  • ResearchGate. Modified bidirectional permeability assay with Caco-2 cells. Data are... [Link]

  • National Institutes of Health. Cannabinoids, Blood–Brain Barrier, and Brain Disposition. [Link]

  • YouTube. Nano-Glo® Dual-Luciferase® Reporter Assay System, Manual Protocol. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

  • PubMed. Relationship between permeability status of the blood-brain barrier and in vitro permeability coefficient of a drug. [Link]

  • PubMed. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity. [Link]

  • ResearchGate. "Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice". In. [Link]

Sources

A Head-to-Head Comparison of 1,8-Naphthyridine Analogs in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, attributable to its versatile synthesis and a wide spectrum of biological activities.[1][2] This guide provides a comprehensive, head-to-head comparison of various 1,8-naphthyridine analogs, focusing on their performance in key biological assays. By synthesizing data from multiple studies, we aim to offer researchers, scientists, and drug development professionals a clear, objective resource to inform their own research and development efforts.

The Enduring Appeal of the 1,8-Naphthyridine Core

The unique arrangement of nitrogen atoms within the bicyclic structure of 1,8-naphthyridine imparts distinct physicochemical properties that are advantageous for drug design.[3] These properties influence solubility, membrane permeability, and metabolic stability, making the scaffold an excellent foundation for developing novel therapeutic agents.[3] Researchers have extensively modified the 1,8-naphthyridine nucleus to create a multitude of derivatives with potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5][6]

I. Anticancer Activity: A Comparative Analysis of Cytotoxicity

A significant area of investigation for 1,8-naphthyridine derivatives is their potential as anticancer agents.[7][8] Numerous studies have synthesized and evaluated novel analogs for their cytotoxic activity against various cancer cell lines. Here, we compare the performance of several derivatives from different studies, highlighting the structure-activity relationships (SAR) that appear to govern their efficacy.

Comparative Cytotoxic Activity of 2-phenyl-7-methyl-1,8-naphthyridine Derivatives

A study by Al-romaizan et al. synthesized a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with various substituents at the C3 position and evaluated their in vitro anticancer activity against the human breast cancer cell line (MCF-7).[9][10] The results, summarized in the table below, demonstrate that specific modifications can significantly enhance cytotoxicity, with several compounds exhibiting greater potency than the reference drug, staurosporine.

Compound IDModifications from Core StructureIC50 (µM) against MCF-7
Staurosporine (Reference) -4.51[9][11]
3f 2-phenyl, 3-(substituted)-1-arylprop-2-en-1-one6.53[9][11]
6f 2-phenyl, 3-(substituted pyrazol-4-yl)7.88[9][11]
8c 2-phenyl, 3-(substituted pyrimidin-2-yl)7.89[9][11]
10b 2-phenyl, 3-(substituted pyridin-2-yl)7.79[9][11]
10c 2-phenyl, 3-(substituted pyridin-2-yl)1.47[9][11]
8d 2-phenyl, 3-(substituted pyrimidin-2-yl)1.62[9][11]
4d 2-phenyl, 3-(substituted pyrazol-5-yl)1.68[9][11]
10f 2-phenyl, 3-(substituted pyridin-2-yl)2.30[9][11]
8b 2-phenyl, 3-(substituted pyrimidin-2-yl)3.19[9]

Expert Analysis: The data clearly indicates that the nature of the heterocyclic substituent at the C3 position plays a crucial role in determining the cytotoxic activity. Specifically, derivatives 10c , 8d , and 4d demonstrated significantly lower IC50 values than the reference drug, staurosporine, highlighting the potential of these particular modifications for developing potent anticancer agents.[9][10]

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic activities of the 1,8-naphthyridine analogs were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.[12]

MTT_Assay_Workflow A Seed cells in a 96-well plate and incubate B Treat cells with varying concentrations of 1,8-naphthyridine analogs A->B C Incubate for a defined period (e.g., 48 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with a serial dilution of the 1,8-naphthyridine analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[13]

  • Incubation: Incubate the plates for a specific duration (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.[14]

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.[13] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[16] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 1,8-naphthyridine scaffold is a well-established pharmacophore in antibacterial drug discovery, with nalidixic acid being a prominent early example.[17] Modern derivatives continue to show promise against a range of bacterial and fungal strains.

Comparative Antimicrobial Activity of Novel 1,8-Naphthyridine Derivatives

A study by Reddy et al. synthesized a series of novel bis(trifluoromethyl)phenyl-quinoline-benzamide-[1][13]-naphthyridine and imidazo[1,2-a][1][13]-naphthyridine derivatives and evaluated their antimicrobial activity.[18] The minimum inhibitory concentration (MIC) values against various pathogenic bacterial and fungal strains are presented below.

Compound IDS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)A. niger (MIC, µg/mL)C. albicans (MIC, µg/mL)
5b 12.52525502550
5e 2512.550255025
7a 502512.5252512.5
7c 25502512.512.525
Ciprofloxacin (Reference) 12.56.256.2512.5--
Fluconazole (Reference) ----12.56.25

Expert Analysis: The synthesized compounds demonstrated notable biological activity.[18] Structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups and hydrogen bond donors significantly enhanced the antimicrobial effects.[18][19] For instance, compound 5b showed good activity against S. aureus, while 7c was particularly effective against P. aeruginosa and A. niger. While not surpassing the reference drugs in all cases, these results highlight the potential for further optimization of these scaffolds.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method, which is a standard technique for assessing antimicrobial activity.[20]

MIC_Workflow A Prepare serial dilutions of 1,8-naphthyridine analogs in broth B Inoculate each well with a standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Visually inspect for microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Compounds: Prepare a stock solution of each 1,8-naphthyridine analog and perform a serial two-fold dilution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[20]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[21]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[22]

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).[22]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[20]

III. Kinase Inhibition: Targeting Cellular Signaling Pathways

Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[23] Consequently, kinases are a major class of therapeutic targets, and 1,8-naphthyridine derivatives have been investigated as potential kinase inhibitors.[8][24][25]

Comparative Kinase Inhibitory Activity
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[23]

Kinase_Inhibition_Assay A Prepare serial dilutions of 1,8-naphthyridine inhibitor B Add kinase and inhibitor to well A->B C Initiate reaction with ATP and substrate B->C D Incubate to allow phosphorylation C->D E Add reagent to stop reaction and deplete ATP D->E F Add detection reagent to convert ADP to ATP and generate luminescence E->F G Measure luminescent signal F->G

Caption: Workflow of a luminescence-based kinase inhibition assay.

Detailed Steps:

  • Inhibitor Preparation: Prepare serial dilutions of the 1,8-naphthyridine analogs in a suitable solvent like DMSO.[23]

  • Kinase Reaction Setup: In a 96-well plate, add the kinase enzyme and the diluted inhibitor. Allow a pre-incubation period for the inhibitor to bind to the kinase.[23]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.[26]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined time to allow the kinase to phosphorylate the substrate.[23]

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. This is often done using a commercial kit like ADP-Glo™.[23]

  • Data Analysis: The luminescent signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a control with no inhibitor, and the IC50 value is determined.[26]

Conclusion

The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a head-to-head comparison of various analogs in key biological assays, highlighting the significant potential of this chemical class in anticancer and antimicrobial research. The detailed experimental protocols and workflows offer a practical resource for researchers aiming to evaluate their own 1,8-naphthyridine derivatives. Future research should continue to explore the vast chemical space around this privileged scaffold to develop next-generation therapies with improved potency and selectivity.

References

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
  • MTT Assay Protocol. (n.d.).
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Future Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. (2006). Journal of Medicinal Chemistry.
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). Future Medicinal Chemistry.
  • MTT assay protocol. (n.d.). Abcam.
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][13]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. (n.d.). Taylor & Francis.

  • MTT Analysis Protocol. (n.d.).
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. (n.d.). Benchchem.
  • Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. (n.d.).
  • The Role of 1,8-Naphthyridine Scaffold in Next-Generation Anticancer Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). Open Chemistry.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Advances.
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (n.d.). Bioorganic & Medicinal Chemistry.
  • Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. (n.d.). Journal of Applied Pharmaceutical Science.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
  • Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. (2024). Helvetica Chimica Acta.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2007). Bioorganic & Medicinal Chemistry Letters.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • Antimicrobial Activity of Naphthyridine Deriv
  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (n.d.). Semantic Scholar.
  • Comparative Antibacterial Activity of 7- Methyl-1,8-naphthyridin-2-amine Derivatives and Nalidixic Acid: A Review. (n.d.). Benchchem.
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). Chemistry & Biodiversity.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). CISA.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (n.d.). MDPI.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). CHAIN.
  • Antimicrobial Susceptibility Testing. (n.d.).
  • Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. (n.d.).
  • Comparative Analysis of 7-Methyl-1,8-naphthyridin-2-amine Analogs: A Guide to Structure-Activity Rel
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). Archiv der Pharmazie.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). PubMed.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing.

Sources

Validating Cellular Target Engagement of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal confirmation of a compound's interaction with its intended molecular target within a cellular context is a cornerstone of a successful therapeutic program. This crucial step, known as target engagement, differentiates specific, mechanism-driven effects from off-target activities and artefactual observations. This guide provides a comparative analysis of key methodologies for validating the cellular target engagement of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine , a compound featuring a privileged scaffold found in inhibitors of therapeutically relevant targets, such as integrin αVβ3.[1][2] For the purpose of this guide, we will consider integrin αVβ3 as the putative cellular target.

The following sections will delve into the principles and practical application of orthogonal experimental approaches to robustly interrogate the binding of this compound to integrin αVβ3 in a cellular environment. We will explore direct and indirect methods, providing detailed protocols and a comparative analysis to aid researchers in selecting the most appropriate strategy for their research objectives. The importance of employing multiple, complementary techniques cannot be overstated, as this "orthogonal" approach provides a more comprehensive and reliable validation of target engagement.[3][4][5]

Method 1: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement in a native cellular environment.[6][7] It is based on the principle that the binding of a ligand, such as our compound of interest, to its target protein can alter the protein's thermal stability.[2][6] This change in stability is then quantified to confirm a direct physical interaction.

Principle of CETSA®

Proteins denature and aggregate when subjected to heat. The temperature at which a protein denatures is its melting temperature (Tm). When a small molecule binds to a protein, it often stabilizes the protein's structure, leading to an increase in its Tm. CETSA® measures the amount of soluble protein remaining after heat treatment across a range of temperatures. An increase in the amount of soluble target protein in the presence of the compound at a given temperature indicates a stabilizing interaction and thus, target engagement.[1][8]

Caption: Workflow for a Biotinylated Compound Pull-Down Assay.

Experimental Protocol: Pull-Down Assay for Integrin αVβ3
  • Synthesis of Biotinylated Probe:

    • Synthesize a derivative of this compound with a biotin tag, preferably via a linker arm to minimize steric hindrance. It is crucial to validate that the biotinylated compound retains its binding affinity for the target.

  • Cell Lysate Preparation:

    • Culture and harvest cells expressing integrin αVβ3.

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors to maintain protein integrity and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Bait-Prey Incubation:

    • Incubate the cell lysate with the biotinylated compound for a sufficient period (e.g., 2-4 hours or overnight at 4°C) to allow for binding.

    • As a negative control, incubate a separate aliquot of lysate with biotin alone.

    • For a competition experiment (to demonstrate specificity), pre-incubate the lysate with an excess of the non-biotinylated "competitor" compound before adding the biotinylated probe.

  • Capture of Protein-Compound Complexes:

    • Add streptavidin-coated magnetic or agarose beads to the lysate and incubate to allow the biotin-streptavidin interaction to occur. [9]

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads. For Western blot analysis, this is often achieved by boiling the beads in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for integrin αVβ3, followed by a suitable secondary antibody, and detect the signal.

    • A band corresponding to integrin αVβ3 in the eluate from the biotinylated compound lane, which is absent or significantly reduced in the negative control and competition lanes, confirms specific binding.

Method 3: Reporter Gene Assay

Reporter gene assays are functional cell-based assays that indirectly measure target engagement by quantifying the downstream consequences of target modulation. [10][11]For a target like integrin αVβ3, which is involved in cell signaling pathways that regulate gene expression, a reporter gene assay can be a powerful tool.

Principle of Reporter Gene Assay

This method involves engineering cells to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a transcriptional response element that is regulated by the integrin αVβ3 signaling pathway. [12][13]When this compound engages and modulates the activity of integrin αVβ3, it will lead to a change in the expression of the reporter gene, which can be easily measured. [14]

Caption: Workflow for a Reporter Gene Assay.

Experimental Protocol: Integrin αVβ3 Reporter Assay
  • Cell Line Development:

    • Establish a stable cell line that expresses human integrin αVβ3.

    • Transfect these cells with a reporter construct containing a response element known to be modulated by integrin αVβ3 signaling (e.g., NF-κB or AP-1) upstream of a reporter gene like firefly luciferase.

  • Assay Miniaturization and Optimization:

    • Optimize assay conditions such as cell density, serum concentration, and incubation times to achieve a robust and sensitive assay window.

  • Compound Treatment:

    • Plate the engineered cells in a multi-well format (e.g., 96- or 384-well plates).

    • Treat the cells with a dilution series of this compound. Include appropriate positive and negative controls.

  • Signal Detection:

    • After an appropriate incubation period to allow for changes in gene expression, lyse the cells.

    • Add the necessary reagents to detect the reporter protein's activity (e.g., luciferin for luciferase).

    • Measure the signal using a plate reader (e.g., a luminometer).

  • Data Analysis:

    • Plot the reporter signal as a function of compound concentration to generate a dose-response curve.

    • An increase or decrease in the reporter signal, depending on whether the compound is an agonist or antagonist of the pathway, indicates functional engagement of the integrin αVβ3 signaling cascade.

Comparison of Methods

FeatureCellular Thermal Shift Assay (CETSA®)Biotinylated Compound Pull-DownReporter Gene Assay
Principle Ligand-induced thermal stabilization of the target protein. [1][2]Affinity capture of the target protein using a biotinylated compound. [15][16]Measurement of downstream signaling events and gene expression changes. [10][11]
Type of Information Direct evidence of physical binding in a native cellular context.Direct evidence of physical interaction.Indirect, functional consequence of target engagement.
Labeling Requirement Label-free for the compound and target.Requires synthesis of a biotinylated compound derivative.Requires genetically engineered cells.
Throughput Moderate to high, adaptable to microplate format.Low to moderate.High, suitable for screening large compound libraries.
Expertise Required Moderate (Western blotting, ELISA).Moderate to high (organic synthesis, biochemistry).Moderate (cell culture, molecular biology).
Confirmation of Specificity Isothermal dose-response fingerprint (ITDRF) can be used.Competition with non-biotinylated compound.Use of pathway inhibitors and control cell lines.
Potential Pitfalls Not all ligand binding events lead to a thermal shift; membrane protein analysis can be challenging.Biotin tag may alter compound activity; non-specific binding to beads can be an issue.Signal can be affected by off-target effects; not all target engagement leads to a measurable downstream signal.

Conclusion: An Orthogonal Approach for Confident Validation

Validating the cellular target engagement of a novel compound like this compound is a multifaceted process that benefits significantly from the application of orthogonal methodologies. [3][4][5]While CETSA® and pull-down assays provide direct evidence of a physical interaction with the putative target, integrin αVβ3, a reporter gene assay offers crucial insights into the functional consequences of this engagement.

A robust validation strategy would ideally begin with a direct binding assay like CETSA® to confirm physical interaction in intact cells. This could be followed by a pull-down assay using a biotinylated probe to further solidify the direct binding evidence and potentially identify other binding partners. Finally, a well-designed reporter gene assay would confirm that this binding event translates into a measurable and specific modulation of the integrin αVβ3 signaling pathway. By integrating the data from these complementary approaches, researchers can build a compelling and scientifically rigorous case for the on-target activity of their compound, a critical step in the journey of drug discovery and development.

References

  • Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today, 9(3), 117–126. [Link]

  • Indigo Biosciences. (n.d.). The Importance of Reporter Gene Assays in Drug Discovery. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4491. [Link]

  • Manchado, E., Huang, C. H., Tasdemir, N., Tschaharganeh, D. F., Wilkinson, J. E., & Lowe, S. W. (2017). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor protocols, 2017(1), pdb.prot095889. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 54(44), 13113–13117. [Link]

  • Panda, A. C., Sahu, I., Kulkarni, S. D., & Gorospe, M. (2016). Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes. Bio-protocol, 6(24), e2058. [Link]

  • Bioclone. (n.d.). Explore the World of Proteomics with Pull-Down Assay!. Retrieved from [Link]

  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361. [Link]

  • Yasuda, N., et al. (2004). An efficient synthesis of an alphavbeta3 antagonist. The Journal of Organic Chemistry, 69(6), 1959–1966. [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • Eurofins DiscoverX. (2020, June 22). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways [Video]. YouTube. [Link]

  • Jones, D. S., & Cochran, J. R. (2016). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1348, 1–25. [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • ResearchGate. (2017). How to validate small-molecule and protein interactions in cells?. Retrieved from [Link]

  • Xie, W., et al. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. Methods in Molecular Biology, 1435, 203–216. [Link]

  • Bitesize Bio. (2024, April 9). What is a reporter gene assay and how does it work? [Video]. YouTube. [Link]

Sources

A Guide to Orthogonal Assays for Confirming the Biological Activity of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine as a Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the hypothesized biological activity of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine as a monoamine oxidase (MAO) inhibitor. We will explore two orthogonal, well-established assays: a fluorometric in vitro MAO activity assay and a cellular thermal shift assay (CETSA) for target engagement. The selection of these distinct methodologies is crucial for building a robust body of evidence, a cornerstone of rigorous scientific validation.

Monoamine oxidases (MAOs) are mitochondrial enzymes that are pivotal in the metabolism of monoamine neurotransmitters. Their dysfunction has been implicated in a range of neurological disorders, making them a significant target for therapeutic intervention.[1][2] The structural features of this compound suggest a potential interaction with biogenic amine targets, leading to our hypothesis of MAO inhibition.

To rigorously test this hypothesis, we will employ two assays that interrogate the compound's effect from different perspectives: one measuring its impact on enzyme function and the other confirming its physical interaction with the target protein in a cellular context.

Orthogonal Assay Comparison

Assay Principle Measures Throughput Cellular Context
Fluorometric MAO Activity Assay Enzymatic activityFunctional inhibition (IC50)HighNo (in vitro)
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilizationTarget engagementMediumYes (in situ)

Assay 1: Fluorometric Monoamine Oxidase (MAO) Activity Assay

This assay directly measures the enzymatic activity of MAO-A and MAO-B. The principle lies in the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate like p-tyramine.[1][3][4] In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a fluorometric probe to produce a highly fluorescent product.[3][5] The intensity of the fluorescence is directly proportional to the MAO activity. By introducing our test compound, we can quantify its ability to inhibit this process and determine its potency (IC50).

Experimental Workflow: Fluorometric MAO Assay

cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Test Compound Dilutions, MAO-A/B Enzymes, Substrate (p-Tyramine), and Fluorometric Probe mix Mix MAO Enzyme with Test Compound or Vehicle reagents->mix 1. preincubate Pre-incubate to allow inhibitor binding mix->preincubate 2. add_substrate Add Substrate and Fluorometric Probe/HRP Mix preincubate->add_substrate 3. incubate_rt Incubate at Room Temperature add_substrate->incubate_rt 4. read_fluorescence Read Fluorescence (λex = 530 nm, λem = 585 nm) incubate_rt->read_fluorescence 5. plot Plot Fluorescence vs. Compound Concentration read_fluorescence->plot 6. calculate Calculate IC50 Values plot->calculate 7.

Caption: Workflow for the fluorometric MAO activity assay.

Detailed Protocol: Fluorometric MAO Activity Assay

This protocol is adapted from commercially available kits.[4][6][7]

Materials:

  • This compound

  • Recombinant human MAO-A and MAO-B

  • MAO-A inhibitor (e.g., Clorgyline)

  • MAO-B inhibitor (e.g., Pargyline or Selegiline)[6]

  • p-Tyramine (substrate)

  • Fluorometric probe (e.g., Amplex Red or equivalent)[3]

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare positive controls using known MAO-A and MAO-B inhibitors.

  • Reaction Mixture: In a 96-well plate, add 45 µL of diluted samples. To separate wells, add 5 µL of the test compound dilutions or 5 µL of the appropriate inhibitor for controls.

  • Enzyme Addition: Add 5 µL of either MAO-A or MAO-B enzyme to each well.

  • Pre-incubation: Mix gently and incubate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Substrate and Probe Addition: Prepare a working solution of the substrate and fluorometric probe with HRP in assay buffer. Add 50 µL of this working solution to each well to initiate the reaction.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~585 nm.

  • Data Analysis: Subtract the background fluorescence (wells with no MAO enzyme). Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Assay 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical assay that confirms direct target engagement in a cellular environment.[8][9][10] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[11] When a compound binds to its target protein, the protein's melting temperature (Tm) typically increases. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining.

Experimental Workflow: CETSA

cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection_analysis Detection & Analysis culture Culture cells expressing the target protein (MAO) treat Treat cells with Test Compound or Vehicle (DMSO) culture->treat aliquot Aliquot cell suspension treat->aliquot heat Heat aliquots to a range of temperatures aliquot->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble (supernatant) and aggregated (pellet) fractions lyse->centrifuge collect Collect supernatant centrifuge->collect quantify Quantify soluble MAO protein (e.g., Western Blot, ELISA) collect->quantify plot Plot % soluble protein vs. Temperature to generate 'melting curves' quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

This protocol is a generalized procedure for a Western blot-based CETSA.[12]

Materials:

  • Cell line with endogenous or over-expressed MAO-A or MAO-B

  • This compound

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Ultracentrifuge

  • Reagents for SDS-PAGE and Western blotting

  • Primary antibody specific for MAO-A or MAO-B

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with the test compound at a desired concentration (e.g., 10x the IC50 from the activity assay) or vehicle control for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target MAO isoform. Follow with an HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Conclusion

By employing both a fluorometric MAO activity assay and a Cellular Thermal Shift Assay, researchers can build a compelling case for the biological activity of this compound. The fluorometric assay provides quantitative data on the functional inhibition of MAO enzymes, while CETSA offers crucial evidence of direct binding to the target within a more physiologically relevant cellular context. This orthogonal approach exemplifies a robust strategy for validating the mechanism of action of novel chemical entities in drug discovery and chemical biology.

References

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Lomenick, B. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science. [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). [Link]

  • Al-Amin, R. A. et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]

  • Jarzab, A. et al. (2020). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Analytical Chemistry. [Link]

  • Mateus, A. et al. (2020). The cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]

Sources

Benchmarking the ADME properties of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine against standards

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative In Vitro ADME Benchmark Analysis of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine

In the rigorous landscape of modern drug discovery, a comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a non-negotiable prerequisite for its advancement.[1][2] Early-stage characterization of these pharmacokinetic traits is pivotal, enabling researchers to de-risk projects by identifying potential liabilities that could precipitate late-stage clinical failure.[3][4] This guide presents a comparative analysis of the in vitro ADME profile of the novel scaffold, this compound, benchmarked against a panel of well-established drugs: Propranolol, Verapamil, and Warfarin.

It is critical to note that at the time of this publication, comprehensive experimental ADME data for this compound is not extensively available in the public domain. Therefore, the values presented for this compound are hypothetical and intended for illustrative and benchmarking purposes. This guide is designed to provide a framework for the experimental evaluation of this and similar novel chemical entities.

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a fundamental physicochemical property that profoundly influences a compound's dissolution rate and subsequent absorption.[5] Poor solubility can lead to erratic and incomplete absorption, presenting significant challenges for oral drug development.[5] We will assess this parameter using a high-throughput kinetic solubility assay, which is well-suited for early discovery phases.[6][7]

Experimental Protocol: Kinetic Solubility Assay

This protocol is designed to determine the kinetic solubility of a compound by measuring the concentration of the substance in a saturated solution after a short incubation period, having been introduced from a DMSO stock.[6][7][8]

  • Stock Solution Preparation : Prepare a 10 mM stock solution of the test compound (this compound) and standard controls (Propranolol, Verapamil, Warfarin) in 100% DMSO.[6]

  • Serial Dilution : In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. Add 2 µL of the 10 mM DMSO stock solution to the first row, resulting in a 100 µM solution with 1% DMSO.[6]

  • Incubation : Seal the plate and shake at room temperature (approximately 25°C) for 2 hours to allow for precipitation of the compound from the supersaturated solution.[7]

  • Filtration : Following incubation, filter the samples using a solubility filter plate (e.g., Millipore MultiScreen) to separate any precipitated compound from the dissolved fraction.[7]

  • Quantification : Analyze the filtrate using LC-MS/MS or UV-Vis spectrophotometry against a standard curve prepared in a matching buffer system to determine the concentration of the dissolved compound.[7]

Comparative Data: Aqueous Solubility
CompoundKinetic Solubility (µM) at pH 7.4Classification
This compound175 (Hypothetical)High
Propranolol> 200High[9]
Verapamil125Moderate[10]
Warfarin> 200High[10]
  • Classification based on common industry standards where >100 µM is considered high solubility.

Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO add_stock Add Stock to Buffer (1% DMSO) prep_stock->add_stock prep_buffer Dispense PBS (pH 7.4) in 96-well plate prep_buffer->add_stock incubate Incubate with Shaking (2h, 25°C) add_stock->incubate filter Filter to Remove Precipitate incubate->filter quantify Quantify Filtrate by LC-MS/MS filter->quantify calculate Calculate Solubility (µM) quantify->calculate

Caption: Workflow for the kinetic solubility assay.

Intestinal Permeability: The Caco-2 Model

Predicting oral absorption is a cornerstone of ADME profiling. The Caco-2 permeability assay is a widely accepted in vitro model that simulates the human intestinal epithelium.[11][12] Caco-2 cells, when grown as a monolayer, differentiate to form tight junctions and express key efflux transporters, providing a robust system to evaluate a compound's passive diffusion and active transport characteristics.[13]

Experimental Protocol: Caco-2 Permeability Assay

This protocol measures the rate of transport of a compound across a Caco-2 cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • Cell Culture : Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[12]

  • Monolayer Integrity Check : Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicative of a tight monolayer (typically ≥ 200 Ω·cm²).[11][14]

  • Dosing Solution Preparation : Prepare a 10 µM dosing solution of the test compound and controls in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[14]

  • Transport Experiment (A-B) : Add the dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side. Incubate at 37°C with gentle shaking.[13][14]

  • Transport Experiment (B-A) : In a separate set of wells, add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side to assess active efflux.[11][13]

  • Sampling : At a predetermined time point (e.g., 2 hours), collect samples from the receiver compartments.[11]

  • Quantification : Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis : Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[12]

Comparative Data: Caco-2 Permeability
CompoundPapp (A-B) (10⁻⁶ cm/s)Efflux RatioPermeability ClassificationEfflux Substrate
This compound9.5 (Hypothetical)1.2 (Hypothetical)HighNo
Propranolol>10<1.5HighNo
Verapamil~10.5>2.0HighYes[10]
Warfarin~1.5<1.5LowNo[10]
  • Classification: Papp <1 = Low, 1-10 = Moderate, >10 = High.

Workflow for Bidirectional Caco-2 Assay

G cluster_prep Preparation cluster_assay Transport Experiment (2h, 37°C) cluster_analysis Analysis seed Seed Caco-2 on Transwells differentiate Differentiate for 21 Days seed->differentiate check_teer Verify Monolayer Integrity (TEER) differentiate->check_teer dose_ab Dose Apical Side (A->B) check_teer->dose_ab dose_ba Dose Basolateral Side (B->A) check_teer->dose_ba sample_receiver Sample Receiver Compartments dose_ab->sample_receiver dose_ba->sample_receiver quantify Quantify by LC-MS/MS sample_receiver->quantify calc_papp Calculate Papp (A->B) & (B->A) quantify->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er

Caption: Workflow for the Caco-2 permeability assay.

Metabolic Stability: Hepatic Clearance Prediction

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes located in the liver microsomes are responsible for the clearance of a majority of drugs.[15] The microsomal stability assay provides a critical early assessment of a compound's susceptibility to Phase I metabolism, allowing for the prediction of its intrinsic clearance.[16][17][18]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol measures the rate of disappearance of a compound when incubated with human liver microsomes (HLM).

  • Reagent Preparation : Thaw pooled human liver microsomes on ice. Prepare a NADPH regenerating system to ensure sustained cofactor availability.[15][16]

  • Reaction Mixture : In a 96-well plate, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL protein concentration) and buffer to 37°C.[15]

  • Initiation : Add the test compound (typically at 1 µM) to the microsomal mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.[16][17]

  • Time-Point Sampling : At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[15][19]

  • Sample Processing : Centrifuge the plate to pellet the precipitated proteins.

  • Quantification : Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis : Plot the natural logarithm of the percent remaining versus time. From the slope of this line, calculate the half-life (t½) and the intrinsic clearance (CLint).[17][18]

Comparative Data: Metabolic Stability in HLM
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
This compound55 (Hypothetical)25 (Hypothetical)Stable
PropranololLow (~4 hours in vivo)HighLow Stability
Verapamil1592Low Stability[10]
Warfarin5525Stable[10]
  • Classification based on t½: >30 min = Stable, 5-30 min = Moderately Stable, <5 min = Unstable.

Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_assay Incubation (37°C) cluster_analysis Analysis prep_hlm Prepare HLM & Buffer pre_warm Pre-warm HLM & Compound prep_hlm->pre_warm prep_nadph Prepare NADPH System initiate Initiate with NADPH prep_nadph->initiate prep_compound Prepare Test Compound prep_compound->pre_warm pre_warm->initiate sample Sample at Time Points (0-45 min) initiate->sample terminate Terminate with Cold Acetonitrile sample->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge quantify Analyze Supernatant by LC-MS/MS centrifuge->quantify calculate Calculate t½ and CLint quantify->calculate

Caption: Workflow for the microsomal stability assay.

Plasma Protein Binding: Impact on Distribution and Efficacy

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid-glycoprotein, governs its free (unbound) concentration in circulation.[20][21] Only the unbound fraction is available to interact with its therapeutic target and to be cleared by metabolic organs.[22][23] Rapid Equilibrium Dialysis (RED) is considered a gold-standard method for accurately determining the fraction of unbound drug.[20][21]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

This protocol determines the percentage of a compound bound to plasma proteins.

  • Device Preparation : Hydrate the dialysis membranes (typically 8-12 kDa MWCO) of the RED device inserts according to the manufacturer's instructions.[24]

  • Sample Preparation : Spike human plasma with the test compound and controls to a final concentration of 1-5 µM.[23]

  • Dialysis Setup : Add the compound-spiked plasma to the sample chamber of the RED device and an equal volume of PBS (pH 7.4) to the buffer chamber.[22]

  • Equilibration : Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[22][23]

  • Sampling : After incubation, carefully collect aliquots from both the plasma and buffer chambers.[22]

  • Matrix Matching : To avoid analytical artifacts, mix the plasma sample with an equal volume of buffer, and the buffer sample with an equal volume of blank plasma.

  • Quantification : Analyze the concentrations of the compound in both matrix-matched samples by LC-MS/MS.

  • Data Analysis : Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB = 100 * (1 - fu)).

Comparative Data: Plasma Protein Binding
CompoundPlasma Protein Binding (%)
This compound85 (Hypothetical)
Propranolol~90%[9]
Verapamil~90%[25][26]
Warfarin>99%[27]
Workflow for Equilibrium Dialysis Assay

G cluster_prep Preparation cluster_assay Equilibration (4-6h, 37°C) cluster_analysis Analysis prep_red Prepare RED Device load_plasma Load Plasma into Sample Chamber prep_red->load_plasma load_buffer Load PBS into Buffer Chamber prep_red->load_buffer prep_plasma Spike Compound into Plasma prep_plasma->load_plasma incubate Incubate to Reach Equilibrium load_plasma->incubate load_buffer->incubate sample Sample Both Chambers incubate->sample matrix_match Matrix Match Samples sample->matrix_match quantify Quantify by LC-MS/MS matrix_match->quantify calculate Calculate % Protein Binding quantify->calculate

Caption: Workflow for the plasma protein binding assay.

Conclusion

This guide provides a framework for the systematic in vitro ADME profiling of this compound, benchmarking its anticipated properties against established drugs. The hypothetical data suggests that this novel scaffold possesses a promising ADME profile, characterized by high solubility, high permeability without being an efflux substrate, good metabolic stability, and moderate to high plasma protein binding. These characteristics are generally favorable for oral bioavailability and a desirable pharmacokinetic profile.

The provided protocols and workflows serve as a practical guide for researchers to experimentally validate these predictions. A thorough and early understanding of a compound's ADME properties is indispensable for making informed decisions, optimizing chemical structures, and ultimately increasing the probability of success in the challenging journey of drug development.[1][2][4]

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Unknown Source. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Wikipedia. (n.d.). Verapamil. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • LJMU Research Online. (2017). Characterisation of data resources for in silico modelling: benchmark datasets for ADME properties. Retrieved from [Link]

  • PubMed. (n.d.). Clinical pharmacokinetics of propranolol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • NIH. (n.d.). Pharmacokinetics of conventional and slow-release verapamil. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Characterisation of data resources for in silico modelling: benchmark datasets for ADME properties. Retrieved from [Link]

  • NIH. (2024). Warfarin - StatPearls. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Clinical pharmacokinetics and pharmacodynamics of warfarin. Understanding the dose-effect relationship. Retrieved from [Link]

  • CfPIE. (2022). How ADME Studies Contribute To Drug Development. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Compound: VERAPAMIL (CHEMBL6966). Retrieved from [Link]

  • OUCI. (n.d.). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Retrieved from [Link]

  • ClinPGx. (n.d.). Propranolol Pathway, Pharmacokinetics. Retrieved from [Link]

  • Current Drug Metabolism. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Retrieved from [Link]

  • accessdata.fda.gov. (n.d.). SR (verapamil hydrochloride) Sustained-Release Oral Caplets. Retrieved from [Link]

  • FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • arXiv. (n.d.). ADMEOOD: Out-of-Distribution Benchmark for Drug Property Prediction. Retrieved from [Link]

  • NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved from [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

  • News-Medical.Net. (2021). Warfarin Pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the mechanism of action and metabolism of warfarin. CYP =.... Retrieved from [Link]

  • ResearchGate. (2025). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Retrieved from [Link]

  • ResearchGate. (2025). Warfarin. Sterochemical aspects of its metabolism and the interaction with phenylbutazone. Retrieved from [Link]

Sources

A Comparative Analysis of Synthetic Routes to Tetrahydronaphthyridine Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydronaphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional architecture provides a unique framework for the spatial presentation of functional groups, enabling potent and selective interactions with a variety of biological targets. This guide provides a comparative analysis of the principal synthetic routes to tetrahydronaphthyridine scaffolds, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. Each strategy is evaluated based on its mechanistic underpinnings, operational complexity, substrate scope, and overall efficiency, supported by detailed experimental protocols and comparative data.

Intramolecular Cyclization Strategies: Forging the Bicyclic Core

Intramolecular cyclization represents a powerful and widely employed strategy for the synthesis of tetrahydronaphthyridines. These methods typically involve the formation of a key bond to close the second ring of the bicyclic system, often leveraging pre-installed functional groups on a pyridine precursor.

Photoredox-Catalyzed Hydroaminoalkylation (HAA) followed by Intramolecular SNAr Cyclization

A modern and highly modular approach to spirocyclic and α-alkylated tetrahydronaphthyridines involves a two-step sequence initiated by a photoredox-catalyzed hydroaminoalkylation of a halogenated vinylpyridine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction.[1] This strategy offers excellent functional group tolerance and is amenable to automated, continuous flow synthesis.[1]

Causality Behind Experimental Choices: The choice of a photoredox-catalyzed HAA allows for the direct use of abundant primary amines as radical precursors under mild conditions. The subsequent intramolecular SNAr reaction is a robust and predictable method for forming the second ring, driven by the presence of an electron-withdrawing group (the pyridine nitrogen) and a good leaving group (a halogen) on the aromatic ring. The use of a continuous flow setup enhances safety, scalability, and reproducibility.

Experimental Protocol: Automated Continuous Flow Synthesis of a Spirocyclic 1,2,3,4-Tetrahydro-1,8-naphthyridine [1]

  • Reagents and Setup:

    • Reagent Feed A: 2-fluoro-3-vinylpyridine (1.0 equiv) and a photocatalyst such as 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN) (1 mol%) in anhydrous DMF.

    • Reagent Feed B: A primary amine (e.g., cyclohexylamine, 1.0 equiv) and a hydrogen atom transfer (HAT) catalyst like sodium azide (NaN3) (20 mol%) in anhydrous DMF.

    • Reagent Feed C: A base such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv) in anhydrous DMF.

    • A continuous flow system equipped with a photoreactor (e.g., Uniqsis PhotoSyn with 420 nm LEDs) and a high-temperature tube reactor.

  • Procedure:

    • The three reagent feeds are pumped into the flow system.

    • The mixture first passes through the photoreactor to facilitate the photoredox-catalyzed hydroaminoalkylation.

    • The resulting intermediate then flows into the high-temperature tube reactor (e.g., set to 180 °C) to induce the intramolecular SNAr cyclization.

    • The output from the flow reactor is collected, and the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography.

  • Representative Yield: This method has been reported to provide high yields, often exceeding 90%, for a variety of primary amine substrates.[1]

Advantages:

  • High modularity and broad substrate scope.

  • Amenable to automation and high-throughput synthesis.

  • Mild reaction conditions for the initial C-C bond formation.

  • Access to complex spirocyclic systems.[1]

Disadvantages:

  • Requires specialized photoreactor and flow chemistry equipment.

  • The synthesis of the initial vinylpyridine precursors may require multiple steps.

G cluster_0 Photoredox-Catalyzed HAA cluster_1 Intramolecular SNAr Vinylpyridine Vinylpyridine Intermediate Intermediate Vinylpyridine->Intermediate Photocatalyst, HAT catalyst, light Primary_Amine Primary_Amine Primary_Amine->Intermediate Tetrahydronaphthyridine Tetrahydronaphthyridine Intermediate->Tetrahydronaphthyridine Base, Heat G Aza_Diene Aza_Diene Cycloaddition Cycloaddition Aza_Diene->Cycloaddition Dienophile Dienophile Dienophile->Cycloaddition Tetrahydronaphthyridine Tetrahydronaphthyridine Cycloaddition->Tetrahydronaphthyridine [4+2] G 2_Aminopyridine 2_Aminopyridine One_Pot_Reaction One_Pot_Reaction 2_Aminopyridine->One_Pot_Reaction Aldehyde Aldehyde Aldehyde->One_Pot_Reaction Active_Methylene Active_Methylene Active_Methylene->One_Pot_Reaction Naphthyridine Naphthyridine One_Pot_Reaction->Naphthyridine Catalyst

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine, a heterocyclic amine compound utilized in pharmaceutical research. By integrating established safety protocols with the specific chemical nature of this compound, this document aims to ensure the protection of laboratory personnel and the environment.

The disposal of any chemical waste must adhere to strict regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from generation to final disposal.[1] Improper disposal can lead to significant environmental contamination and substantial legal penalties.[1][2] This guide is designed to provide clear, actionable steps to navigate these requirements effectively.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Anticipated Hazards:

  • Skin and Eye Irritation: Similar amine-containing compounds are known to cause skin irritation and serious eye irritation or damage.[4][6][7]

  • Toxicity: Amines can be harmful if swallowed, inhaled, or in contact with skin.[8][9][10] The toxicological properties of this specific compound have not been thoroughly investigated, warranting a cautious approach.[6]

  • Reactivity: Amines are basic and can react exothermically with acids. They are also incompatible with strong oxidizing agents.[11][12]

Mandatory Personal Protective Equipment (PPE): To mitigate these risks, the following PPE must be worn at all times when handling this compound waste:

  • Eye Protection: Chemical splash goggles are required. If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.[13]

  • Respiratory Protection: All handling of the waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[8]

Part 2: Segregation and Waste Accumulation

Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[11][12] this compound waste must be collected in a dedicated, properly labeled hazardous waste container.

Waste Segregation Protocol:

  • Designate a Waste Stream: Establish a specific waste container for halogenated or non-halogenated amine waste, depending on the solvents used in the process that generated the waste.

  • Incompatible Materials: Under no circumstances should this waste be mixed with:

    • Acids

    • Strong oxidizing agents

    • Cyanides or sulfides[12]

  • Point of Generation: Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[2][12][14] This ensures the waste is under the control of laboratory personnel.

Part 3: Waste Container Selection and Labeling

The choice of waste container and its labeling are strictly regulated to ensure safety and proper identification for disposal.

Container Requirements:

  • Chemical Compatibility: The container must be constructed of a material that is compatible with the amine waste. High-density polyethylene (HDPE) or other resistant plastics are generally suitable. Avoid using metal containers for acidic waste, although in this case, the primary concern is the basicity of the amine.[12]

  • Secure Closure: The container must have a tight-fitting, screw-top cap to prevent leaks and the release of fumes.[11][15]

  • Condition: The container must be in good condition, free from cracks or other damage.[1]

Labeling Protocol: Each hazardous waste container must be clearly labeled with the following information as soon as the first drop of waste is added:[12][14]

  • The words "Hazardous Waste" .[12][14]

  • Full Chemical Name: "this compound". Avoid abbreviations or chemical formulas.

  • All Constituents: List all components of the waste mixture, including solvents, with their approximate percentages.[12]

  • Hazard Pictograms: Appropriate GHS pictograms indicating the hazards (e.g., irritant, toxic).[14]

  • Generator Information: Name of the principal investigator and the laboratory location (building and room number).[12]

Part 4: On-Site Storage and Disposal Workflow

The on-site storage of hazardous waste is subject to time and quantity limits.

Storage Guidelines:

  • Satellite Accumulation Area (SAA): Laboratories can accumulate up to 55 gallons of a particular hazardous waste stream in an SAA.[2][14] For acutely toxic (P-listed) wastes, the limit is one quart.[2]

  • Secondary Containment: The waste container must be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[1][12]

  • Storage Location: Store the waste container in a well-ventilated area, away from direct sunlight and sources of heat or ignition.[11] The container must remain closed except when adding waste.[2][12][15]

  • Regular Inspections: Weekly inspections of the SAA are required to check for leaks, proper labeling, and container integrity.[1]

Disposal Workflow Diagram:

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Container Select & Label Compatible Container PPE->Container Assess Assess Hazards Assess->PPE Segregate Segregate Waste at Point of Generation (SAA) Container->Segregate Store Store in Secondary Containment Segregate->Store Inspect Weekly Inspections Store->Inspect Pickup Request Waste Pickup (EH&S or Contractor) Inspect->Pickup Transport Licensed Transporter Collects Waste Pickup->Transport Final Final Disposal at TSDF Transport->Final

Caption: Disposal workflow for this compound.

Part 5: Spill Management and Emergency Procedures

Preparedness for accidental spills is a critical component of safe chemical handling.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, prevent the spread of the spill by using absorbent materials.

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE.

  • Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand). For larger spills, or if you are unsure, contact your institution's Environmental Health and Safety (EH&S) department immediately.

  • Disposal of Spill Debris: All materials used to clean up the spill must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.

Part 6: Final Disposal

The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[11]

Procedure for Final Disposal:

  • Request Pickup: Once the waste container is nearly full (not to exceed 90% capacity) or has been in accumulation for the maximum allowed time (typically 12 months for SAAs, though institutional policies may be stricter), contact your EH&S department to schedule a waste pickup.[2][15]

  • Documentation: Ensure all paperwork required by your institution and the disposal vendor is completed accurately.

  • Professional Handling: Do not attempt to treat or neutralize the amine waste in the laboratory unless it is a well-established and approved procedure for a specific waste stream. Advanced treatment methods like incineration or advanced oxidation are performed at specialized Treatment, Storage, and Disposal Facilities (TSDF).[16]

Prohibited Disposal Methods:

  • Drain Disposal: Never dispose of this compound or its solutions down the drain.[2][11] This can harm aquatic ecosystems and damage wastewater treatment systems.

  • Regular Trash: This chemical waste must not be disposed of in the regular trash.[1]

  • Evaporation: Allowing the waste to evaporate in a fume hood is not a permissible disposal method.[12]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, environmental stewardship, and scientific integrity.

Summary of Key Information

Aspect Guideline Rationale
Primary Hazards Skin/Eye Irritation, Potential ToxicityInferred from analogous amine compounds.[6][7][8][9][10]
Required PPE Chemical Goggles, Resistant Gloves, Lab Coat, Fume HoodProtection against splashes, skin contact, and inhalation.[8][13]
Segregation Separate from acids and strong oxidizing agents.To prevent hazardous chemical reactions.[11][12]
Container Labeled, sealed, compatible (e.g., HDPE) container.To ensure safety, prevent leaks, and comply with regulations.[1][11][12][14]
Storage In a designated Satellite Accumulation Area with secondary containment.To manage waste at the point of generation and contain potential spills.[2][12][14]
Disposal Method Via licensed hazardous waste contractor arranged by EH&S.Ensures compliance with federal and local regulations (e.g., RCRA).[1][11]
Prohibited Actions No drain disposal, no trash disposal, no evaporation.To protect the environment and public health.[1][2][11][12]

References

  • Daniels Health. (2025, May 21).
  • Collect and Recycle. Amine Disposal For Businesses.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Medical Laboratory Observer. (2018).
  • American Chemical Society.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Technology C
  • Sigma-Aldrich. (2025, July 18).
  • PubChem. 5,6,7,8-Tetrahydro-2-naphthylamine.
  • Thermo Fisher Scientific. (2011, November 21).
  • Fisher Scientific.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • TCI Chemicals. (2025, October 1).
  • Benchchem. (2025, December). Proper Disposal of 2-Amino-5-chloro-1,8-naphthyridine.
  • Cole-Parmer. Material Safety Data Sheet - 5,6,7,8-Tetrahydro-1-naphthol, 99%.
  • AK Scientific, Inc. Safety Data Sheet - 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride.
  • AK Scientific, Inc. Safety Data Sheet - 1,2,3,4-Tetrahydro-benzo[b][1][12]naphthyridine-10-amine.

Sources

Navigating the Unseen: A Guide to Safely Handling 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities is a daily reality. Among these is 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ethylamine, a compound of interest with a nuanced safety profile that demands meticulous handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for operational excellence and risk mitigation. As your partners in the laboratory, we are committed to providing value that extends beyond the product itself, ensuring your groundbreaking work is conducted with the highest standards of safety.

Hazard Assessment: Understanding the Invisible Threat

Based on data from structurally related aromatic amines, this compound should be treated as a hazardous substance with the potential to cause significant harm upon exposure.[1][2][3] The primary hazards associated with this class of compounds include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][4] Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

It is crucial to operate under the assumption that this compound can be absorbed through the skin.[5] Therefore, preventing dermal contact is a paramount concern.

Your Armor: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecifications and Rationale
Hand Protection Double Gloving System: An inner nitrile glove followed by an outer glove of a suitable material such as butyl rubber or Viton™.[5][6][7] This provides a robust barrier against potential permeation by aromatic amines.[8] Regularly inspect gloves for any signs of degradation or breakthrough.[9]
Eye and Face Protection Chemical Splash Goggles and a Face Shield: Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes to the entire face.[10]
Body Protection Chemical-Resistant Laboratory Coat: A lab coat made of a material resistant to chemical penetration is essential. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection NIOSH-Approved Respirator: In situations where aerosols or vapors may be generated (e.g., heating, sonicating, or handling powders), a NIOSH-approved respirator with an organic vapor cartridge is required.[11] All personnel requiring respiratory protection must be fit-tested and trained in its proper use.

The Workflow: Operational and Disposal Plans

A proactive approach to operational safety and waste management is critical to minimizing risk.

Step-by-Step Handling Procedure

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination prep_sds Review available safety data for analogous compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood handle_weigh Weigh/measure in fume hood prep_hood->handle_weigh Proceed to handling handle_transfer Use sealed containers for transport handle_weigh->handle_transfer handle_reaction Conduct all manipulations in the fume hood handle_transfer->handle_reaction cleanup_decon Decontaminate surfaces with appropriate solvent handle_reaction->cleanup_decon After experiment cleanup_ppe Remove PPE carefully cleanup_decon->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Emergency Preparedness: Spill Management

In the event of a spill, a swift and organized response is crucial.

For a Minor Spill (contained within the fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use an inert absorbent material like vermiculite or sand to dike the spill.[12]

  • Absorption: Gently cover the spill with the absorbent material, working from the outside in.

  • Collection: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

For a Major Spill (outside of a fume hood):

  • EVACUATE: Immediately evacuate the laboratory.

  • ALERT: Notify your institution's emergency response team and follow their established protocols.

  • SECURE: If safe to do so, close the laboratory doors to contain the vapors.

  • DO NOT ATTEMPT TO CLEAN A MAJOR SPILL YOURSELF.

Spill_Response spill Spill Occurs is_minor Is the spill minor and contained? spill->is_minor minor_spill Follow Minor Spill Protocol is_minor->minor_spill Yes major_spill Follow Major Spill Protocol (Evacuate & Alert) is_minor->major_spill No decontaminate Decontaminate & Dispose of Waste minor_spill->decontaminate end Resume Operations Safely major_spill->end decontaminate->end

End of Life Cycle: Waste Disposal

Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental and personal safety.

  • Segregation: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be segregated as hazardous waste.[13]

  • Labeling: Waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Collection: Follow your institution's specific procedures for hazardous waste collection. Do not dispose of this chemical down the drain or in regular trash.[13]

  • Decontamination of Glassware: Glassware that has come into contact with the compound should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. A subsequent wash with soap and water is then recommended.

Conclusion: A Culture of Safety

The responsible handling of novel compounds like this compound is not merely a matter of following procedures; it is about cultivating a deeply ingrained culture of safety. By understanding the potential hazards, diligently using the correct PPE, and adhering to established operational and disposal plans, you can confidently advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]

  • PubChem. 5,6,7,8-Tetrahydro-2-naphthylamine. National Institutes of Health. Available from: [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Available from: [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Ethylamine, 70% aq. soln. 2011. Available from: [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available from: [Link]

  • Safeopedia. Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. 2024. Available from: [Link]

  • Ansell. Ansell Barrier Gloves, Chemical Resistant Flat-Film Laminate Glove, 1 Pair. CP Lab Safety. Available from: [Link]

  • OSHA. OSHA Glove Selection Chart. Environmental Health and Safety. Available from: [Link]

  • OSHA. OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. Available from: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available from: [Link]

  • Health and Safety Authority. Personal Protective Equipment - PPE. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.